molecular formula C36H50N4O7S2 B12302683 Sulfo-Cy3 amine

Sulfo-Cy3 amine

Katalognummer: B12302683
Molekulargewicht: 714.9 g/mol
InChI-Schlüssel: ZVOZJQQPUBRDRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sulfo-Cy3 amine is a useful research compound. Its molecular formula is C36H50N4O7S2 and its molecular weight is 714.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C36H50N4O7S2

Molekulargewicht

714.9 g/mol

IUPAC-Name

(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47)

InChI-Schlüssel

ZVOZJQQPUBRDRD-UHFFFAOYSA-N

Isomerische SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Kanonische SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

What is Sulfo-Cy3 amine chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfo-Cy3 Amine for Researchers and Scientists

This compound is a water-soluble fluorescent dye widely utilized in biological and biomedical research for labeling various biomolecules, including proteins, antibodies, and nucleic acids.[1] As a derivative of the cyanine (B1664457) dye Cy3, it features sulfonate groups that significantly enhance its hydrophilicity, making it highly suitable for applications in aqueous environments without the need for organic solvents.[1][2][3] The presence of a primary amine group allows for its covalent conjugation to molecules containing carboxyl groups or other electrophilic substances.[2][4][5] This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and a generalized workflow for its application in bioconjugation.

Chemical Structure and Properties

This compound belongs to the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings connected by a polymethine bridge.[6] The addition of sulfonate groups prevents aggregation and improves solubility, while the terminal primary amine serves as a reactive handle for covalent bond formation, typically through an amide linkage with carboxylic acids or activated esters.[2][5][7]

The IUPAC name for the structure is 1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate.[8] It is a highly photostable dye with bright orange fluorescence, making it readily detectable.[9][10][11] Its fluorescence is insensitive to pH in the range of 4 to 10.[5][7]

Core Data Presentation

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₃₆H₅₀N₄O₇S₂[4][8][9][10]
Molecular Weight ~714.94 g/mol [8][9][10]
Excitation Maximum (λex) ~548 nm[4][9][10]
Emission Maximum (λem) ~563 nm[4][9][10]
Molar Extinction Coefficient ~162,000 cm⁻¹M⁻¹[4][9][10]
Fluorescence Quantum Yield ~0.1[4][9][10]
Solubility Water, DMSO, DMF, Alcohols[4][10][11]
Appearance Dark red solid[9][10][11]
Storage Conditions -20°C, protected from light and moisture[2][4][9]

Experimental Protocol: Protein Labeling

This section details a generalized protocol for the conjugation of this compound to a protein, such as an antibody. The amine group on the dye reacts with carboxyl groups on the target protein, often activated by reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or with pre-activated esters like NHS (N-Hydroxysuccinimide) esters on the protein. The following protocol is adapted for labeling proteins using a closely related derivative, Sulfo-Cy3 NHS ester, which targets primary amines on the protein. The principles of dye preparation, reaction, and purification are broadly applicable.

1. Preparation of Protein and Dye Solutions

  • Protein Solution (Solution A):

    • Prepare the protein solution at a concentration of 2-10 mg/mL for optimal labeling efficiency.[12]

    • The protein must be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete for reaction with the dye and must be avoided.[12]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using a suitable buffer, such as 1 M sodium bicarbonate.[12]

  • Dye Stock Solution (Solution B):

    • Dissolve the Sulfo-Cy3 reagent (e.g., Sulfo-Cy3 NHS ester) in anhydrous DMSO to prepare a 10 mM stock solution.[12]

    • Mix thoroughly by vortexing. This solution should be prepared fresh and used promptly, as its reactivity decreases over time.[12][13] It can be stored for short periods at -20°C, protected from light and moisture.[13]

2. Calculation of Dye-to-Protein Molar Ratio

The efficiency of labeling depends on the molar ratio of dye to protein. An optimal ratio is typically between 2 and 10, depending on the specific protein and dye.[13] Over-labeling can negatively impact the protein's function.[13]

  • Example Calculation (for an antibody):

    • Calculate the moles of protein:

      • Moles of IgG = (Volume in L × Concentration in g/L) / Molecular Weight of IgG (approx. 150,000 g/mol)[12]

    • Calculate the required moles of dye for a 10:1 molar ratio:

      • Moles of Dye = Moles of IgG × 10[12]

    • Calculate the volume of dye stock solution needed:

      • Volume of Dye (µL) = (Moles of Dye × Molecular Weight of Dye) / Concentration of Dye Stock (mg/µL)[12]

3. Conjugation Reaction

  • Slowly add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently mixing.[12]

  • Avoid vigorous vortexing to prevent protein denaturation.[12]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate

After incubation, the unreacted, free dye must be separated from the labeled protein.

  • Prepare a size-exclusion chromatography column, such as Sephadex G-25, according to the manufacturer's instructions.[12][13]

  • Load the reaction mixture onto the top of the column.[12][13]

  • Elute the conjugate using an appropriate buffer (e.g., PBS at pH 7.2-7.4).[12][13]

  • The labeled protein will elute first due to its larger size, while the smaller, unconjugated dye molecules are retained longer.

  • Collect the colored fractions corresponding to the labeled protein and combine them.[12][13]

Visualized Workflow: Bioconjugation Process

The following diagram illustrates the general workflow for a protein labeling experiment using Sulfo-Cy3.

Sulfo_Cy3_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification Protein_Prep Prepare Protein Solution (2-10 mg/mL, pH 8.5) Calculation Calculate Dye:Protein Molar Ratio Protein_Prep->Calculation Dye_Prep Prepare Dye Stock (10 mM in DMSO) Dye_Prep->Calculation Mixing Mix Dye and Protein (Incubate 1-2h, RT, Dark) Calculation->Mixing SEC_Column Size-Exclusion Chromatography (G-25) Mixing->SEC_Column Elution Elute with Buffer (PBS) SEC_Column->Elution Collection Collect Labeled Protein Fractions Elution->Collection Final_Product Purified Sulfo-Cy3 Labeled Protein Collection->Final_Product

Caption: General workflow for protein labeling with Sulfo-Cy3 dye.

References

A Technical Guide to the Fluorescent Properties of Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core fluorescent properties, spectral characteristics, and relevant experimental methodologies for Sulfo-Cy3 amine, a key fluorescent probe used in biological research and diagnostics.

Introduction to this compound

This compound is a water-soluble, orange-fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] The inclusion of sulfonate (Sulfo) groups significantly enhances its hydrophilicity, making it highly soluble in aqueous buffers and ideal for labeling biological molecules without causing aggregation.[2][3][4] Its primary amine group allows for covalent conjugation to molecules containing electrophilic groups, such as activated esters (e.g., NHS esters) or carboxylic acids (in the presence of activators like EDC), forming stable amide bonds.[1][5] This makes it a versatile tool for labeling proteins, antibodies, and nucleic acids.[3] The dye is known for its high photostability, bright fluorescence, and a high extinction coefficient.[6][7] Its fluorescence is notably stable across a wide pH range, typically from pH 4 to 10.[1]

Core Fluorescent and Spectroscopic Properties

The efficiency and utility of a fluorophore are defined by several key quantum-mechanical parameters. The properties of this compound are summarized below. Note that minor variations in reported values exist between suppliers, which can be attributed to different measurement conditions (e.g., solvent, pH, conjugation state).

PropertyValueSource(s)
Excitation Maximum (λabs) 548 nm - 555 nm[1][5][6][7][8]
Emission Maximum (λem) 563 nm - 572 nm[1][5][6][7][8]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M⁻¹cm⁻¹[1][5][6][7]
Fluorescence Quantum Yield (Φ) ~0.1[5][6][7]
Fluorescence Lifetime (τ) ~180 ps (free dye in buffer)[9]
Recommended Laser Lines 532 nm or 555 nm[1]
Recommended Filter Sets TRITC (tetramethylrhodamine)[1]
  • Excitation and Emission: this compound absorbs light most efficiently in the green-yellow region of the spectrum and emits in the orange-red region. The difference between the excitation and emission maxima is known as the Stokes Shift.

  • Extinction Coefficient: This value indicates how strongly the dye absorbs light at its excitation maximum. The high extinction coefficient of Sulfo-Cy3 contributes to its brightness.

  • Quantum Yield: This represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A quantum yield of 0.1 indicates that for every 10 photons absorbed, 1 is emitted as fluorescence.[5][6][7]

  • Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. The lifetime of free Cy3 dye is very short; however, it can increase significantly (e.g., to ~2.0 ns) when conjugated to biomolecules like DNA, a phenomenon attributed to restricted photoisomerization.[9][10]

Visualizing the Fluorescence Process

The fundamental process of fluorescence, involving absorption of a photon and subsequent emission at a longer wavelength, can be visualized with a Jablonski diagram.

Jablonski_Diagram cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 hν_ex (~555 nm) S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 hν_em (~570 nm) S1_v1 v=1 S1_v2->S1_v0 ExcitationNode Excitation (Absorption) EmissionNode Fluorescence (Emission) VRNode Vibrational Relaxation

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism of Sulfo-Cy3.

Experimental Protocols

Accurate characterization of fluorescent properties requires standardized methodologies. Below are outlines for key experiments.

This protocol determines the peak wavelengths for absorption and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS, pH 7.4) or solvent (e.g., water, DMSO).[11] A concentration resulting in an absorbance between 0.05 and 0.1 at the absorption maximum is recommended to avoid inner filter effects.

  • Instrumentation: Use a UV-Visible spectrophotometer for absorbance and a spectrofluorometer for emission measurements.[11]

  • Absorption Spectrum:

    • Place the sample in a standard 1 cm path length quartz cuvette.[11]

    • Use the buffer/solvent as a blank reference.

    • Scan a wavelength range that brackets the expected maximum (e.g., 400 nm to 650 nm).

    • The wavelength with the highest absorbance is the absorption maximum (λabs).

  • Emission Spectrum:

    • Transfer the sample to a quartz fluorescence cuvette.

    • Set the excitation wavelength of the spectrofluorometer to the determined λabs (e.g., 555 nm).

    • Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 560 nm to 750 nm).

    • The wavelength with the highest fluorescence intensity is the emission maximum (λem).

The quantum yield is typically measured by comparing the fluorescence intensity of the sample to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties.

Methodology:

  • Select a Standard: Choose a reference standard with an overlapping absorption profile. For Sulfo-Cy3, a standard like Rhodamine 6G in ethanol (B145695) (Φ ≈ 0.95) can be used, though correction factors for instrument sensitivity are required.

  • Prepare Solutions: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to ensure linearity.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Excite each solution at the same wavelength used for the absorbance measurement.

    • Record the integrated fluorescence emission spectrum for each solution.

  • Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts sample and std refer to the sample and the standard, respectively.

    By plotting integrated fluorescence intensity versus absorbance for both the sample and the standard, the slope of the lines can be used in place of the I/A ratio for a more robust calculation.

Experimental Workflow Visualization

The logical flow for characterizing a fluorescent dye like this compound is depicted below.

Experimental_Workflow prep Sample Preparation (Dilute this compound in buffer) abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) prep->abs_spec qy_meas Quantum Yield Measurement (Comparative Method) prep->qy_meas find_lambda_abs Determine λ_abs (Peak Absorbance) abs_spec->find_lambda_abs em_spec Measure Emission Spectrum (Spectrofluorometer) find_lambda_abs->em_spec Set Excitation at λ_abs find_lambda_abs->qy_meas Excite at λ_abs find_lambda_em Determine λ_em (Peak Emission) em_spec->find_lambda_em analysis Data Analysis & Property Characterization find_lambda_em->analysis qy_meas->analysis

References

A Technical Guide to Sulfo-Cy3 Amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Sulfo-Cy3 amine is a water-soluble fluorescent dye widely utilized in biological and biomedical research for the labeling and detection of biomolecules.[1] Its incorporation of sulfonate groups enhances its hydrophilicity, making it particularly suitable for applications in aqueous environments, such as the labeling of proteins, nucleic acids, and other biomolecules.[1][2] This guide provides an in-depth overview of its spectral properties, experimental protocols for its application, and a visual representation of a typical experimental workflow.

The fluorescence of Sulfo-Cy3 is bright and readily detectable, with an orange-red emission.[1] It is known for its high photostability and a quantum yield that, while variable depending on its conjugation state, contributes to its strong fluorescent signal.[3][4][5][6] The primary amine group allows for its covalent attachment to various electrophilic groups or to carboxylic acids through the use of activating agents.[2][7]

Quantitative Spectral and Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its characteristics.

PropertyValueReference(s)
Excitation Maximum (λex) 548 - 576 nm[3][4][7][8][9]
Emission Maximum (λem) 563 - 603 nm[3][4][7][8][9]
Molar Extinction Coefficient 139,000 - 162,000 M⁻¹cm⁻¹[3][4][7][8][9]
Fluorescence Quantum Yield ~0.1 - 0.11[3][4][8][9]
Molecular Formula C₃₆H₅₀N₄O₇S₂[4][9]
Molecular Weight ~715 g/mol [4][9]
Solubility Water, DMSO, DMF, Alcohols[4][7][9]

Experimental Protocol: Labeling of a Protein with this compound using EDC Chemistry

This protocol provides a detailed methodology for the covalent conjugation of this compound to a protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for stabilization.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., MES or PBS, pH 6.0-7.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for enhanced solubility)

  • Activation/Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Preparation of Reagents:

    • Dissolve the protein in the Activation/Reaction Buffer to a final concentration of 2-10 mg/mL.[10] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete in the reaction.[10]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 100 mM stock solution of EDC in cold Activation/Reaction Buffer.

    • Immediately before use, prepare a 100 mM stock solution of NHS or Sulfo-NHS in cold Activation/Reaction Buffer.

  • Activation of Carboxylic Acids:

    • To the protein solution, add the EDC and NHS/Sulfo-NHS solutions to a final concentration of 5 mM and 10 mM, respectively.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid groups on the protein to form a more stable amine-reactive ester.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10 to 20-fold molar excess of the dye is recommended.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with continuous gentle stirring.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein, which will be visually colored.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~550 nm).

    • The DOL can be calculated using the Beer-Lambert law, correcting the A280 reading for the absorbance of the dye at that wavelength.

  • Storage:

    • Store the purified Sulfo-Cy3-labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a carrier protein like BSA (0.1%) can help prevent denaturation and surface adhesion during storage.[11]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the protein labeling experiment and a generalized signaling pathway that could be studied using Sulfo-Cy3 labeled probes.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) activation Activate Protein Carboxyl Groups (Add EDC/NHS, 15-30 min) prep_protein->activation prep_dye Prepare this compound (10 mM in DMSO) conjugation Conjugate with this compound (2 hours, room temp, dark) prep_dye->conjugation prep_reagents Prepare EDC/NHS Solutions (Freshly made) prep_reagents->activation activation->conjugation quenching Quench Reaction (Add Tris buffer) conjugation->quenching purification Purify Conjugate (Gel Filtration) quenching->purification characterization Characterize Conjugate (Measure DOL) purification->characterization storage Store Labeled Protein (4°C or -20°C) characterization->storage

Caption: Workflow for labeling proteins with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Cy3-Labeled Ligand ligand->receptor Binding kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene Target Gene transcription_factor->gene Translocation response Cellular Response gene->response Transcription & Translation

Caption: Ligand-receptor signaling pathway studied with a Cy3-labeled ligand.

References

Unlocking Cellular Insights: A Technical Guide to Sulfo-Cy3 Amine-Reactive Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester, a powerful tool for fluorescently labeling biomolecules. Designed for professionals in research and drug development, this document provides a comprehensive overview of its amine-reactive chemistry, detailed experimental protocols, and its application in elucidating complex signaling pathways.

The Core of Amine-Reactive Labeling: Sulfo-Cy3 NHS Ester

Sulfo-Cy3 is a bright, water-soluble cyanine (B1664457) dye that is widely used for covalently attaching a fluorescent tag to proteins, antibodies, peptides, and other biomolecules containing primary amines.[1][2] The key to its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[3][4]

The "Sulfo" prefix indicates the presence of sulfonate groups on the cyanine dye structure. These negatively charged groups impart excellent water solubility to the molecule, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature sensitive proteins.[5] This hydrophilicity also helps to reduce the tendency of the dye to aggregate, leading to more reliable and reproducible labeling.

The reaction between the Sulfo-Cy3 NHS ester and a primary amine results in the formation of a stable, covalent amide bond, with the NHS moiety being released as a byproduct. This reaction is highly pH-dependent, with optimal labeling efficiency typically achieved in the pH range of 7.2 to 8.5.[3][6] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired labeling reaction.[3][4][6]

Quantitative Data for Precise Application

For reproducible and quantifiable results, a thorough understanding of the physicochemical properties of Sulfo-Cy3 NHS ester is essential. The following tables summarize key quantitative data for this reagent.

PropertyValueReference
Molecular Weight ~766 g/mol [1]
Excitation Maximum (λex) ~555 nm[1]
Emission Maximum (λem) ~570 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹
Solubility Water, DMSO, DMF[5]
Optimal pH for Labeling 7.2 - 8.5[3][6]

Experimental Protocols for Successful Labeling

This section provides a detailed methodology for labeling proteins with Sulfo-Cy3 NHS ester, including essential steps for preparation, reaction, and purification.

Materials
  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Detailed Methodology
  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and other nucleophiles, as these will compete with the labeling reaction.[3]

    • If necessary, perform a buffer exchange into an appropriate amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.

    • The recommended protein concentration is at least 2 mg/mL to favor the labeling reaction over hydrolysis of the NHS ester.[3][7]

  • Dye Preparation:

    • Shortly before use, prepare a stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired dye-to-protein molar ratio.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to the optimal range of 8.0-8.5 using the reaction buffer (e.g., 0.1 M sodium bicarbonate).[7][8]

    • Calculate the required volume of the Sulfo-Cy3 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. An initial ratio of 10:1 (dye:protein) is often a good starting point, but this may need to be optimized for your specific protein.[7][9]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C to minimize hydrolysis of the NHS ester.[3][4]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl, pH 8.0) to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts from the labeled protein using a desalting column (e.g., Sephadex G-25) or dialysis.[7] This step is crucial to reduce background fluorescence in downstream applications.

Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring experimental reproducibility. It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~555 nm for Sulfo-Cy3).

The following formula can be used to calculate the DOL:

Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_prot = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength (in M⁻¹cm⁻¹).

  • CF = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).

Troubleshooting Common Issues
  • Low Labeling Efficiency:

    • Verify the pH of the reaction buffer is within the optimal range (7.2-8.5).[3]

    • Ensure the protein buffer is free of competing amines.[3]

    • Increase the dye-to-protein molar ratio.

    • Increase the protein concentration.[3]

    • Perform the reaction at 4°C for a longer duration to minimize NHS ester hydrolysis.[3]

  • Protein Precipitation:

    • This may occur if the protein is over-labeled. Reduce the dye-to-protein molar ratio.

    • Ensure the concentration of organic solvent (from the dye stock) in the final reaction mixture is low (typically <10%).

  • High Background Fluorescence:

    • Ensure thorough removal of unreacted dye by optimizing the purification step (e.g., longer dialysis, using a fresh desalting column).

Visualizing Cellular Processes and Signaling Pathways

Sulfo-Cy3 labeled biomolecules are invaluable tools for visualizing a wide array of cellular processes and dissecting signaling pathways. The high water solubility and bright fluorescence of Sulfo-Cy3 make it particularly well-suited for these applications.

Receptor Trafficking and Internalization

A common application is the study of G-protein coupled receptor (GPCR) and growth factor receptor signaling. By labeling a ligand (e.g., a peptide or a small molecule) with Sulfo-Cy3, researchers can visualize its binding to the receptor on the cell surface and track the subsequent internalization and trafficking of the receptor-ligand complex.[10][11] This provides critical insights into receptor desensitization, recycling, and degradation pathways.

Visualizing Signaling Complexes

Fluorescently labeled antibodies against specific signaling proteins can be used in immunofluorescence microscopy to visualize the localization and co-localization of these proteins within the cell. For example, by using a Sulfo-Cy3 labeled secondary antibody, one can visualize the recruitment of signaling molecules to activated receptors at the plasma membrane or within endosomes.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanism and a typical experimental workflow for using Sulfo-Cy3 in signaling studies.

reaction_mechanism SulfoCy3 Sulfo-Cy3-NHS Ester Intermediate Reactive Intermediate SulfoCy3->Intermediate pH 8.3 Protein Protein-NH2 (Primary Amine) Protein->Intermediate Conjugate Sulfo-Cy3-Protein (Stable Amide Bond) Intermediate->Conjugate NHS NHS byproduct Intermediate->NHS

Reaction mechanism of Sulfo-Cy3 NHS ester with a primary amine.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Protein_Prep Prepare Protein (Amine-free buffer) Labeling Incubate Protein + Dye (pH 8.3, RT, 1-2h) Protein_Prep->Labeling Dye_Prep Prepare Sulfo-Cy3 Stock Solution (DMSO) Dye_Prep->Labeling Quench Quench Reaction (e.g., Tris buffer) Labeling->Quench Purification Purify Conjugate (Desalting/Dialysis) Quench->Purification DOL Determine DOL (Spectrophotometry) Purification->DOL Application Downstream Application (e.g., Cell Imaging) DOL->Application

General experimental workflow for protein labeling with Sulfo-Cy3 NHS ester.

By providing a robust and versatile method for fluorescently tagging biomolecules, Sulfo-Cy3 NHS ester continues to be an indispensable reagent for researchers and scientists striving to unravel the intricate complexities of cellular function and signaling. Its ease of use, coupled with its excellent photophysical properties, ensures its place at the forefront of biological and biomedical research.

References

Sulfo-Cy3 Amine: A Technical Guide for Labeling Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye, and its application in the covalent labeling of proteins and nucleic acids. This document details the reaction chemistry, experimental protocols, and key photophysical properties to enable researchers to effectively utilize this versatile fluorophore in their studies.

Introduction to this compound

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a primary amine group and sulfonate groups. The sulfonate moieties impart excellent water solubility, making it ideal for labeling biological macromolecules in aqueous environments without the need for organic co-solvents that can be detrimental to protein structure and function.[1][2] The primary amine group serves as the reactive handle for covalently attaching the dye to target biomolecules.[3]

The bright orange fluorescence, high photostability, and pH insensitivity (from pH 4 to 10) of Sulfo-Cy3 make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and bioconjugation assays.[4]

Photophysical Properties

The performance of a fluorescent dye is dictated by its photophysical properties. Sulfo-Cy3 exhibits excellent brightness and spectral characteristics suitable for detection with common fluorescence instrumentation.

PropertyValueReference(s)
Maximum Excitation Wavelength (λmax) ~548 - 555 nm[3][5][6]
Maximum Emission Wavelength (λem) ~563 - 572 nm[3][5][6]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M-1cm-1[3][4][5]
Fluorescence Quantum Yield (Φ) ~0.1[3][5]
Fluorescence Lifetime (τ) ~0.18 ns (free dye in solution)[7]
Solubility High in water, DMSO, DMF[3][5]

Note: Photophysical properties, particularly quantum yield and fluorescence lifetime, can be influenced by the local environment and conjugation to a biomolecule. For instance, the quantum yield and lifetime of Cy3 have been observed to change upon covalent attachment to DNA.[7][8][9]

Labeling Chemistry: Targeting Carboxyl Groups

The primary amine of this compound is a nucleophile that reacts with electrophilic groups. For labeling proteins and nucleic acids, this typically involves the formation of a stable amide bond with a carboxyl group.

Reaction Mechanism

Direct reaction between an amine and a carboxylic acid to form an amide bond is inefficient under physiological conditions. Therefore, a carboxyl-activating agent is required. The most common method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysulfosuccinimide (sulfo-NHS) to enhance the reaction efficiency and stability of the active intermediate.

The labeling process proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group on a protein (from aspartic or glutamic acid residues) or a modified nucleic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The primary amine of this compound then attacks the O-acylisourea intermediate, displacing the EDC byproduct and forming a stable amide bond.

The addition of sulfo-NHS stabilizes the reactive intermediate by converting it to a more stable sulfo-NHS ester, which is less susceptible to hydrolysis in aqueous solution and reacts efficiently with the amine.

Reaction_Mechanism cluster_sulfo_nhs With sulfo-NHS (Recommended) Protein_COOH Protein-COOH (Aspartic/Glutamic Acid) Activated_Intermediate O-acylisourea Intermediate (unstable) Protein_COOH->Activated_Intermediate + EDC EDC EDC NHS_Ester sulfo-NHS Ester Intermediate (more stable) Activated_Intermediate->NHS_Ester + sulfo-NHS - Isourea byproduct Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_Intermediate->Labeled_Protein + Sulfo-Cy3-NH2 Byproduct1 Isourea byproduct Activated_Intermediate->Byproduct1 Sulfo_NHS sulfo-NHS NHS_Ester->Labeled_Protein + Sulfo-Cy3-NH2 Sulfo_Cy3_Amine Sulfo-Cy3-NH2 Byproduct2 sulfo-NHS Labeled_Protein->Byproduct2

Figure 1. Reaction mechanism for labeling carboxyl groups with this compound.

Experimental Protocols

Labeling Proteins

This protocol describes a general method for labeling proteins with this compound using EDC and sulfo-NHS. Optimization of the dye-to-protein molar ratio may be necessary for specific proteins and applications.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF for dye stock solution

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a final concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, perform a buffer exchange into the Activation Buffer.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and sulfo-NHS to the protein solution. A final concentration of 2-5 mM EDC and 5-10 mM sulfo-NHS is a good starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Add the this compound stock solution to the activated protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is recommended for initial optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted dye by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

Protein_Labeling_Workflow start Start protein_prep 1. Prepare Protein in Activation Buffer start->protein_prep activation 3. Activate Protein with EDC and sulfo-NHS protein_prep->activation dye_prep 2. Prepare Sulfo-Cy3 Amine Stock Solution labeling 4. Add this compound & Adjust pH dye_prep->labeling activation->labeling incubation Incubate 2h at RT (in dark) labeling->incubation quenching 5. Quench Reaction incubation->quenching purification 6. Purify Conjugate quenching->purification characterization 7. Determine DOL purification->characterization end End characterization->end

Figure 2. Experimental workflow for labeling proteins with this compound.

Labeling Nucleic Acids

Labeling native DNA or RNA with this compound is challenging due to the lack of accessible carboxyl groups. Therefore, a modification to introduce carboxyl groups is necessary. One common method is to use oligonucleotides synthesized with a carboxyl-modifier at the 5' or 3' end.

Materials:

  • 5'- or 3'-carboxyl-modified oligonucleotide

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.0

  • Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the carboxyl-modified oligonucleotide in the Activation Buffer.

  • Activation of Oligonucleotide Carboxyl Group:

    • Add EDC and sulfo-NHS to the oligonucleotide solution.

  • Labeling Reaction:

    • Add this compound to the activated oligonucleotide.

    • Adjust the pH to 7.5-8.0 with the Coupling Buffer.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Purification of Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from excess dye and reagents using ethanol precipitation or reverse-phase HPLC.

An alternative strategy for labeling nucleic acids involves the enzymatic incorporation of amine-modified nucleotides (e.g., aminoallyl-dUTP) to introduce primary amines, which can then be labeled with an amine-reactive dye.[10][11][12] However, this is not directly applicable for this compound, which itself contains the amine.

Nucleic_Acid_Labeling_Logic start Labeling Nucleic Acids with This compound native_na Native Nucleic Acid (No reactive group for amine dye) start->native_na modification_needed Modification is Required native_na->modification_needed carboxyl_mod Introduce Carboxyl Group (e.g., 5'-Carboxyl-Modifier) modification_needed->carboxyl_mod edc_coupling Label with this compound via EDC/sulfo-NHS chemistry carboxyl_mod->edc_coupling labeled_na Labeled Nucleic Acid edc_coupling->labeled_na

Figure 3. Logical relationship for labeling nucleic acids with this compound.

Applications

Fluorescently labeled proteins and nucleic acids are indispensable tools in modern biological research. Sulfo-Cy3 labeled biomolecules can be used in a wide array of applications, including:

  • Fluorescence Microscopy: Visualization of the localization and trafficking of proteins and nucleic acids within cells.

  • Flow Cytometry: Identification and sorting of cells based on the presence of a labeled biomolecule.

  • Immunoassays: Detection and quantification of antigens or antibodies in ELISA-based assays.

  • Fluorescence In Situ Hybridization (FISH): Detection and localization of specific DNA or RNA sequences in cells and tissues.[13]

  • Protein-Nucleic Acid Interaction Studies: Investigating the binding and dynamics of protein-DNA or protein-RNA complexes.

Conclusion

This compound is a highly water-soluble and photostable fluorescent dye that provides a robust method for labeling proteins and modified nucleic acids. The straightforward EDC/sulfo-NHS chemistry for targeting carboxyl groups allows for the creation of stable, fluorescently labeled biomolecules for a multitude of research applications. Careful optimization of labeling conditions and thorough purification are crucial for obtaining high-quality conjugates and reliable experimental results.

References

A Comprehensive Technical Guide to Sulfo-Cy3 Amine for First-Time Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals who are new to using Sulfo-Cy3 amine. This document provides the foundational knowledge, key technical data, and detailed protocols necessary for the successful application of this versatile fluorescent dye in various research and development settings.

Introduction to this compound

This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] Its chemical structure is characterized by two key features: sulfonic acid groups that impart high water solubility and a primary amine group that serves as a reactive handle for bioconjugation.[4][] This combination makes this compound an excellent candidate for labeling a wide array of biomolecules, including proteins, antibodies, and nucleic acids, in aqueous environments without the need for organic co-solvents.[3][4][6] The dye exhibits a strong fluorescence emission in the orange-red region of the visible spectrum, making it compatible with standard fluorescence microscopy and other fluorescence-based detection methods.[2][4]

Core Properties and Technical Data

A thorough understanding of the physicochemical and spectral properties of this compound is critical for its effective use. The following tables summarize the key quantitative data for this fluorophore.

Physicochemical Properties
PropertyValueReferences
Molecular Formula C₃₆H₅₀N₄O₇S₂[7]
Molecular Weight ~715 g/mol [7]
Solubility Highly soluble in water, DMSO, DMF, and alcohols[7][8]
Appearance Dark red solid[8]
Purity Typically ≥95%[7][8]
Spectral Properties
PropertyValueReferences
Excitation Maximum (λex) 548 nm[1][7][8][9]
Emission Maximum (λem) 563 nm[1][7][8][9]
Molar Extinction Coefficient (ε) 162,000 cm⁻¹M⁻¹[1][7][8][9]
Fluorescence Quantum Yield (Φ) 0.1[1][7][8]
Correction Factor (CF₂₆₀) 0.03[1][8]
Correction Factor (CF₂₈₀) 0.06[1][8]
Storage and Stability
ConditionRecommendationReferences
Long-term Storage -20°C, desiccated and protected from light[1][7][10]
Stock Solution in Solvent -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[4][10]
Shipping Ambient temperature[7]

Experimental Protocols and Methodologies

The primary amine group on this compound allows for its conjugation to molecules containing a variety of functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), as well as aldehydes and ketones.[2][7] The following protocols provide a general framework for the labeling of proteins and antibodies.

Protein and Antibody Labeling

This protocol describes the conjugation of this compound to a protein or antibody containing accessible carboxylic acid groups. This reaction typically requires the use of a carbodiimide (B86325) crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxyl groups for reaction with the amine dye.

Materials:

  • Protein or antibody solution (in an amine-free buffer, such as MES or PBS, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to enhance reaction efficiency)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

  • Prepare the Dye Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 1-10 mg/mL.

  • Activate Carboxyl Groups: Add a 10- to 20-fold molar excess of EDC (and optionally NHS/Sulfo-NHS) to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Add the dissolved this compound to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically but can be started at a 10:1 to 20:1 ratio.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 548 nm (for the dye).

Calculation of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]

Where:

  • A_max = Absorbance of the conjugate at 548 nm

  • A₂₈₀ = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)

  • ε_dye = Molar extinction coefficient of Sulfo-Cy3 at 548 nm (162,000 M⁻¹cm⁻¹)

  • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.06)

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer) activation Activate Carboxyl Groups (EDC/NHS) prep_protein->activation prep_dye Prepare Sulfo-Cy3 Amine Solution conjugation Add this compound & Incubate prep_dye->conjugation activation->conjugation quenching Quench Reaction (Tris buffer) conjugation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze Characterize Conjugate (Determine DOL) purify->analyze

Caption: Workflow for labeling antibodies with this compound.

ConjugationReaction Protein Protein-COOH (Carboxyl Group) ActivatedProtein Activated Protein (O-acylisourea intermediate) Protein->ActivatedProtein + EDC EDC EDC->ActivatedProtein Conjugate Protein-CO-NH-Sulfo-Cy3 (Stable Amide Bond) ActivatedProtein->Conjugate + SulfoCy3 Sulfo-Cy3-NH₂ (Amine Dye) SulfoCy3->Conjugate

Caption: EDC-mediated conjugation of this compound to a carboxyl group.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive dye or crosslinkers- Presence of amine-containing buffers (e.g., Tris, glycine)- Incorrect pH of the reaction buffer- Insufficient molar excess of dye or crosslinker- Use fresh dye and crosslinker solutions.- Perform buffer exchange to an amine-free buffer.- Ensure the reaction pH is optimal for the chosen crosslinker chemistry.- Optimize the molar ratio of dye and crosslinker to the protein.
Protein Precipitation - High concentration of organic solvent (if used)- Protein instability at the reaction pH- Over-labeling of the protein- Use water-soluble this compound to avoid organic solvents.- Adjust the reaction buffer composition or pH.- Reduce the molar ratio of dye to protein or shorten the reaction time.
High Background Fluorescence - Incomplete removal of unconjugated dye- Ensure thorough purification of the conjugate, potentially using a longer chromatography column or a different purification method (e.g., dialysis).

Conclusion

This compound is a robust and versatile fluorescent dye that offers significant advantages for the labeling of biomolecules in aqueous environments. Its high water solubility, bright fluorescence, and photostability make it an ideal choice for a wide range of applications in research and drug development. By understanding its core properties and following the detailed protocols outlined in this guide, even first-time users can achieve successful and reproducible results in their labeling experiments.

References

A Technical Guide to Sulfo-Cy3 Amine and Other Cyanine Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy3 amine and a comparative analysis with other commonly used cyanine (B1664457) dyes. This document is designed to assist researchers in making informed decisions for their specific experimental needs, offering detailed data, experimental protocols, and visualizations of relevant biological and experimental workflows.

Introduction to Cyanine Dyes in Research

Cyanine dyes are a class of synthetic fluorescent molecules that are indispensable tools in modern biological and biomedical research. Their utility stems from their bright fluorescence, high molar extinction coefficients, and the ability to be chemically modified with various reactive groups for covalent labeling of biomolecules such as proteins, nucleic acids, and antibodies. These fluorescent labels are instrumental in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and FRET-based studies of molecular interactions.

This compound is a derivative of the popular Cyanine 3 (Cy3) dye, distinguished by the presence of a sulfonate group and a primary amine. The sulfonate group significantly enhances its water solubility, making it particularly well-suited for labeling reactions in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biological samples. The primary amine group allows for its covalent attachment to biomolecules through reactions with carboxylic acids or activated esters.

Comparative Analysis of Cyanine Dyes

The selection of an appropriate fluorescent dye is critical for the success of any fluorescence-based experiment. Factors to consider include the spectral properties of the dye, its brightness (a function of both molar extinction coefficient and quantum yield), photostability, and chemical reactivity. Below are tables summarizing the key quantitative data for this compound and a selection of comparable cyanine and other fluorescent dyes.

Table 1: Spectral and Physicochemical Properties of Amine-Reactive Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Weight ( g/mol )Key Features
This compound 548563162,0000.1714.94High water solubility, reacts with carboxyl groups.
Cy3 amine555570150,0000.31627.73Standard Cy3 amine, less water-soluble than sulfo- version.
Sulfo-Cy3.5 amine576603139,0000.11-Red-shifted alternative to Sulfo-Cy3.
Sulfo-Cy5 amine646662271,0000.28740.98Far-red emitting, high water solubility.
Cy5 amine646662250,0000.2653.8Standard far-red amine-reactive dye.
Alexa Fluor™ 555 NHS Ester555565150,0000.1~1250Photostable and bright Cy3 alternative.
DyLight™ 550 NHS Ester562576150,000-~1040Bright and photostable Cy3 alternative.
Alexa Fluor™ 647 NHS Ester650665239,0000.33~1300Very bright and photostable Cy5 alternative.
DyLight™ 650 NHS Ester652672250,000-~1066Bright and photostable Cy5 alternative.

Note: Quantum yield and molecular weight can vary slightly depending on the specific salt form and conjugation state. Data is compiled from various commercial and literature sources.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound and other amine-reactive dyes.

Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.

  • Activation of Carboxylic Acids:

    • Prepare fresh solutions of EDC and Sulfo-NHS in reaction buffer.

    • Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature, protected from light.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted activated esters. Incubate for 15-30 minutes.

  • Purification: Remove unconjugated dye and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye (e.g., 548 nm for Sulfo-Cy3).

Labeling of Amine-Modified Oligonucleotides with an NHS Ester of a Cyanine Dye

This protocol outlines the labeling of an amine-modified oligonucleotide with a cyanine dye N-hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-modified oligonucleotide

  • Cyanine dye NHS ester (e.g., Sulfo-Cy3 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

  • Dye Preparation: Immediately before use, dissolve the cyanine dye NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved dye to the oligonucleotide solution.

    • Vortex briefly and incubate for 4-6 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • Quantification: Determine the concentration and labeling efficiency of the purified conjugate by measuring its absorbance at 260 nm (for the oligonucleotide) and the excitation maximum of the dye.

Visualization of Signaling Pathways and Experimental Workflows

Fluorescently labeled biomolecules are pivotal for visualizing and understanding complex cellular processes. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a common experimental workflow where cyanine dyes are frequently employed.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Fluorescently labeled antibodies against total and phosphorylated forms of proteins in this pathway are commonly used in immunofluorescence microscopy to study its activation.[2]

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Diagram 1: Simplified MAPK/ERK Signaling Pathway.
Experimental Workflow for a Pull-Down Assay to Identify Protein-Protein Interactions

A pull-down assay is an in vitro technique used to detect physical interactions between two or more proteins.[3] A "bait" protein is tagged and immobilized, and then used to "pull down" its interacting partners ("prey") from a cell lysate.[3] Fluorescently labeled antibodies can be used in the final western blot analysis to detect the prey protein.

Pull_Down_Workflow BaitProtein Bait Protein (e.g., with His-tag) Immobilize Immobilize Bait on Beads (e.g., Ni-NTA agarose) BaitProtein->Immobilize Incubate Incubate Bait-Beads with Cell Lysate Immobilize->Incubate CellLysate Prepare Cell Lysate (containing Prey proteins) CellLysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot PrimaryAntibody Incubate with Primary Antibody (against Prey protein) WesternBlot->PrimaryAntibody SecondaryAntibody Incubate with Fluorescently Labeled Secondary Antibody (e.g., Cy3-conjugated) PrimaryAntibody->SecondaryAntibody Detect Detect Fluorescence SecondaryAntibody->Detect

Diagram 2: Experimental Workflow of a Pull-Down Assay.

Conclusion

The choice between this compound and other cyanine dyes depends heavily on the specific requirements of the experiment. This compound offers the significant advantage of high water solubility, which is beneficial for maintaining the integrity of sensitive biomolecules during labeling. For applications requiring different spectral properties or enhanced photostability, alternatives such as the Alexa Fluor or DyLight series of dyes may be more suitable. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent probe to achieve their scientific objectives.

References

Sulfo-Cy3 Amine: An In-depth Technical Guide to its Applications in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye, and its applications in cellular imaging. We will delve into its chemical properties, detailed experimental protocols for its use in labeling cellular components, and quantitative data to inform experimental design.

Introduction to this compound

This compound is a bright, orange-red fluorescent dye that is a sulfonated derivative of the cyanine (B1664457) dye, Cy3. The presence of sulfonate groups makes the molecule highly water-soluble, which is advantageous for biological applications in aqueous environments.[1] Its primary amine group allows for the covalent conjugation to molecules containing carboxyl groups, such as acidic amino acid residues (aspartic acid, glutamic acid) on proteins.[2] This reaction is typically mediated by activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimde (sulfo-NHS).[3][4]

The spectral properties of Sulfo-Cy3 make it compatible with common fluorescence microscopy and flow cytometry setups.[5] It exhibits strong absorption and emission in the orange-red region of the spectrum, with good photostability for many imaging applications.[6][7] However, for demanding applications requiring high photostability, other dyes such as Alexa Fluor 555 may offer superior performance.[8]

Core Properties and Quantitative Data

For ease of comparison, the key quantitative properties of this compound and a common alternative, Alexa Fluor 555, are summarized below.

PropertyThis compoundAlexa Fluor 555Reference
Excitation Maximum ~548-554 nm~555 nm[1][9]
Emission Maximum ~563-568 nm~565 nm[1][9]
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~162,000~150,000[9]
Fluorescence Quantum Yield ~0.1-0.11~0.1[6][10]
Relative Photostability GoodExcellent[8][11]

Key Applications in Cellular Imaging

This compound is a versatile tool for a variety of cellular imaging applications, primarily revolving around its ability to label and track biomolecules.

  • Labeling of Cell Surface Proteins: The membrane-impermeant nature of Sulfo-Cy3 allows for the specific labeling of proteins on the exterior of living cells. This is particularly useful for studying the localization, trafficking, and dynamics of cell surface receptors and other membrane proteins.[12]

  • Protein and Antibody Conjugation: this compound can be conjugated to purified proteins and antibodies. These fluorescently labeled molecules can then be used as probes in various assays, including immunofluorescence, flow cytometry, and Western blotting.

  • Cellular Tracing: Due to its high water solubility and bright fluorescence, this compound can be used as a cellular tracer. For example, it can be introduced into cells via microinjection to study cell-cell communication through gap junctions or to trace neuronal pathways.[13][14]

  • Flow Cytometry: Cells labeled with this compound, either on their surface or internally, can be analyzed and sorted using flow cytometry. This allows for the quantification of labeled cell populations and the analysis of cellular heterogeneity.[15][16][17]

Experimental Protocols

The following are detailed protocols for common applications of this compound in cellular imaging. These protocols are based on the two-step EDC/sulfo-NHS coupling chemistry.[3][4]

Labeling of Cell Surface Carboxyl Groups on Live Cells

This protocol describes the covalent attachment of this compound to accessible carboxyl groups on the surface of live cells.

Materials:

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 100 mM glycine (B1666218) in PBS

  • Cells in suspension or adherent cells in a culture plate

Procedure:

  • Cell Preparation:

    • For cells in suspension, wash the cells twice with ice-cold PBS and resuspend in ice-cold Activation Buffer.

    • For adherent cells, wash the cells twice with ice-cold PBS.

  • Activation of Cell Surface Carboxyl Groups:

    • Prepare a fresh solution of EDC and sulfo-NHS in Activation Buffer. A typical starting concentration is 2 mM EDC and 5 mM sulfo-NHS.[4]

    • Add the activation solution to the cells and incubate for 15 minutes at room temperature with gentle agitation.

  • Washing:

    • For cells in suspension, pellet the cells by centrifugation and wash twice with ice-cold Labeling Buffer.

    • For adherent cells, aspirate the activation solution and wash the cells twice with ice-cold Labeling Buffer.

  • Labeling with this compound:

    • Prepare a solution of this compound in Labeling Buffer. A typical starting concentration is 1-5 mg/mL.

    • Add the this compound solution to the activated cells and incubate for 1-2 hours at room temperature in the dark with gentle agitation.

  • Quenching:

    • Wash the cells twice with Labeling Buffer to remove excess this compound.

    • Add Quenching Buffer to the cells and incubate for 10 minutes at room temperature to quench any unreacted NHS-esters.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

G cluster_0 Cell Preparation cluster_1 Activation cluster_2 Labeling cluster_3 Quenching & Imaging wash_cells Wash cells with PBS activate Incubate with EDC/sulfo-NHS in Activation Buffer (pH 6.0) wash_cells->activate Resuspend in Activation Buffer wash_activated Wash with Labeling Buffer activate->wash_activated Remove activators label_dye Incubate with this compound in Labeling Buffer (pH 7.2-7.5) wash_activated->label_dye Add dye quench Quench with Glycine label_dye->quench Remove excess dye final_wash Final washes with PBS quench->final_wash image Image or Analyze final_wash->image

Workflow for labeling cell surface carboxyl groups.

Conjugation of this compound to a Protein

This protocol describes the covalent attachment of this compound to a purified protein containing accessible carboxyl groups.

Materials:

  • This compound

  • Purified protein (e.g., antibody, enzyme)

  • EDC

  • sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS over the protein are good starting points.[18]

    • Add the EDC and sulfo-NHS solutions to the protein solution and incubate for 15 minutes at room temperature.

  • Removal of Excess Activators:

    • Immediately pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer to remove excess EDC and sulfo-NHS. Collect the protein fraction.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer. A 10 to 20-fold molar excess of the dye over the protein is recommended.

    • Add the this compound solution to the activated protein and incubate for 2 hours at room temperature in the dark.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

G start Protein in Activation Buffer (pH 6.0) activate Add EDC and sulfo-NHS (15 min, RT) start->activate desalt1 Desalting Column (remove excess activators) activate->desalt1 activated_protein Activated Protein in Coupling Buffer (pH 7.2-7.5) desalt1->activated_protein add_dye Add this compound (2 hours, RT, dark) activated_protein->add_dye quench Quench reaction (e.g., Tris buffer) add_dye->quench desalt2 Desalting Column (remove free dye) quench->desalt2 final_product Purified Sulfo-Cy3-Protein Conjugate desalt2->final_product

Workflow for protein conjugation with this compound.

Signaling Pathway Visualization

While this compound is not a direct probe for signaling pathways, it is instrumental in visualizing components of these pathways. For instance, a cell surface receptor involved in a signaling cascade can be labeled with this compound to study its internalization and trafficking upon ligand binding.

The diagram below illustrates a generalized workflow for studying receptor-mediated endocytosis using this compound-labeled cells.

G cluster_0 Cell Surface Labeling cluster_1 Pathway Activation and Imaging cluster_2 Data Analysis label_cells Label live cells with This compound add_ligand Add signaling ligand label_cells->add_ligand live_cell_imaging Live-cell imaging (e.g., confocal microscopy) add_ligand->live_cell_imaging track_puncta Track fluorescent puncta (endosomes) live_cell_imaging->track_puncta quantify_internalization Quantify internalization rate track_puncta->quantify_internalization colocalization Co-localization analysis with endosomal markers (e.g., GFP-Rab5) track_puncta->colocalization

Studying receptor trafficking with this compound.

Conclusion

This compound is a valuable fluorescent probe for cellular imaging, offering high water solubility and bright fluorescence. Its primary amine functionality allows for the labeling of carboxyl-containing biomolecules, enabling a wide range of applications from tracking cell surface proteins to quantifying cellular populations by flow cytometry. While newer generation dyes may offer enhanced photostability for long-term imaging, this compound remains a robust and widely used tool in the arsenal (B13267) of researchers in cell biology and drug development. Careful consideration of its properties and the appropriate conjugation chemistry, as detailed in this guide, will facilitate its successful application in elucidating complex cellular processes.

References

Methodological & Application

Application Notes: Sulfo-Cy3 Amine Protein Labeling Protocol for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy3 NHS ester is a water-soluble, amine-reactive fluorescent dye commonly used for labeling proteins and peptides. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond.[1][2][3][4] This protocol provides a detailed, step-by-step guide for beginners to successfully label proteins with Sulfo-Cy3 for downstream applications such as ELISA, Western blotting, immunofluorescence, and FACS.[5] The sulfonated nature of the dye enhances its water solubility, minimizing the need for organic solvents that can denature sensitive proteins.[1][6]

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of a primary amine from the protein on the carbonyl group of the NHS ester of Sulfo-Cy3. This results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide. The reaction is pH-dependent, with optimal labeling occurring in the pH range of 8.0-9.0.[2][4][7][8]

Protein Protein with Primary Amine (-NH₂) LabeledProtein Fluorescently Labeled Protein (Stable Amide Bond) Protein->LabeledProtein + Sulfo-Cy3 NHS Ester (pH 8.0-9.0) SulfoCy3 Sulfo-Cy3 NHS Ester SulfoCy3->LabeledProtein NHS N-hydroxysuccinimide (Byproduct) LabeledProtein->NHS - NHS

Caption: Chemical reaction of Sulfo-Cy3 NHS ester with a primary amine on a protein.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific proteins.

Materials and Reagents
  • Protein of interest

  • Sulfo-Cy3 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5[7][8]

  • Purification/Desalting column (e.g., Sephadex G-25)[8][9]

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Important Considerations:

  • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[7][8] If your protein is in such a buffer, it must be dialyzed against the Reaction Buffer before labeling.

  • Protein Concentration: For optimal labeling, the protein concentration should be between 2-10 mg/mL.[7][8] A concentration below 2 mg/mL can significantly reduce labeling efficiency.[7][8]

Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the pH of the protein solution is between 8.0 and 9.0. Adjust with 1 M sodium bicarbonate if necessary.[7][8]

  • Sulfo-Cy3 NHS Ester Stock Solution (10 mM):

    • Briefly centrifuge the vial of Sulfo-Cy3 NHS Ester to collect the powder at the bottom.

    • Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[7][8]

    • Vortex thoroughly to ensure the dye is completely dissolved. This solution should be prepared fresh and used promptly as its reactivity decreases over time.[7]

Labeling Reaction
  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point for antibodies is a 10-fold molar excess of dye.[8][9] However, the optimal ratio can range from 2 to 10 and should be determined empirically for each protein.[7]

    • Moles of Protein: (Protein concentration in mg/mL) / (Protein molecular weight in mg/mmol) x (Volume of protein in mL)

    • Moles of Dye: Moles of Protein x Desired Molar Excess

    • Volume of Dye Stock: (Moles of Dye) / (Concentration of Dye Stock in mmol/mL)

  • Reaction Incubation:

    • Slowly add the calculated volume of the 10 mM Sulfo-Cy3 stock solution to the protein solution while gently vortexing.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10] Continuous gentle mixing during incubation is recommended.

Purification of Labeled Protein

It is crucial to remove any unreacted dye from the labeled protein. This is commonly achieved using size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25).[8][9]

  • Column Equilibration: Equilibrate the desalting column with Storage Buffer (PBS, pH 7.2-7.4) according to the manufacturer's instructions.

  • Sample Loading: Apply the entire reaction mixture to the top of the equilibrated column.[8][9]

  • Elution: Elute the labeled protein with Storage Buffer. The labeled protein will be in the first colored fractions to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.

  • Fraction Collection: Collect the fractions containing the brightly colored, labeled protein.[9]

Characterization of Labeled Protein

The efficiency of the labeling reaction is determined by calculating the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).[7]

  • Calculation of DOS:

    • Protein Concentration (M): [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • A₂₈₀ = Absorbance at 280 nm

      • A_max = Absorbance at ~555 nm

      • CF₂₈₀ = Correction factor for dye absorbance at 280 nm (typically provided by the dye manufacturer, e.g., 0.06)[6]

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • Dye Concentration (M): A_max / ε_dye

      • ε_dye = Molar extinction coefficient of Sulfo-Cy3 at ~555 nm (e.g., 150,000 M⁻¹cm⁻¹)[11]

    • DOS: Dye Concentration / Protein Concentration

An optimal DOS for most antibodies is between 2 and 10.[7]

Quantitative Data Summary

ParameterRecommended ValueNotes
Protein Concentration 2 - 10 mg/mLLower concentrations decrease labeling efficiency.[7][8]
Reaction Buffer pH 8.0 - 9.0Optimal for amine reactivity.[7][8]
Dye Stock Solution 10 mM in anhydrous DMSOPrepare fresh before use.[7][8]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)Needs to be optimized for each protein.[8]
Reaction Time 1 hourAt room temperature, protected from light.[10]
Sulfo-Cy3 Absorbance Max ~555 nmFor calculating dye concentration.[7]
Sulfo-Cy3 Emission Max ~570 nmFor fluorescence detection.[12]
Optimal DOS (Antibodies) 2 - 10Higher ratios can lead to signal quenching.[7]

Workflow Diagram

cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization PrepProtein Prepare Protein Solution (2-10 mg/mL in pH 8.5 buffer) Calc Calculate Required Dye Volume PrepProtein->Calc PrepDye Prepare 10 mM Sulfo-Cy3 Stock Solution in DMSO PrepDye->Calc Mix Add Dye to Protein and Incubate (1 hr, RT, dark) Calc->Mix Purify Purify using Desalting Column (e.g., Sephadex G-25) Mix->Purify Measure Measure Absorbance (280 nm & 555 nm) Purify->Measure CalcDOS Calculate Degree of Substitution (DOS) Measure->CalcDOS FinalProduct Store Labeled Protein (4°C or -20°C, protected from light) CalcDOS->FinalProduct

References

Application Notes and Protocols for Sulfo-Cy3 Amine in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3 amine and its derivatives in immunofluorescence (IF) staining of cells. This document covers the core properties of the dye, detailed protocols for antibody conjugation and cell staining, and troubleshooting tips to ensure high-quality, reproducible results.

Introduction to Sulfo-Cy3

Sulfo-Cy3 is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its orange-red fluorescence, high quantum yield, and good photostability make it an excellent choice for various fluorescence-based biological applications, including immunofluorescence microscopy. The presence of a sulfonate group enhances its water solubility, which is advantageous for labeling biological molecules in aqueous environments.[1][2] Sulfo-Cy3 is relatively insensitive to pH in the physiological range (pH 4-10).[3][4]

It is important to distinguish between This compound and amine-reactive forms of Sulfo-Cy3, such as Sulfo-Cy3 NHS ester .

  • This compound possesses a primary amine group. This form is suitable for labeling molecules that have an activated carboxyl group (e.g., using EDC and NHS chemistry) to form a stable amide bond.[1][3][4]

  • Sulfo-Cy3 NHS ester is an amine-reactive derivative designed to readily react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues on proteins (e.g., antibodies), to form a stable amide bond.[5][6][7] This is the most common approach for preparing fluorescently labeled antibodies for immunofluorescence.

This document will primarily focus on the use of amine-reactive Sulfo-Cy3 (NHS ester) for antibody labeling and subsequent immunofluorescence staining, as this is the standard workflow.

Quantitative Data

The following table summarizes the key spectral and physical properties of Sulfo-Cy3.

PropertyValueReferences
Excitation Maximum (λex) ~554 nm[2][8]
Emission Maximum (λem) ~568 nm[2][8]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[4]
Quantum Yield ~0.1 - 0.24[9][10]
Recommended Laser Line 532 nm or 555 nm[3][4]
Recommended Filter Set TRITC (tetramethylrhodamine)[3][4]
Solubility Water, DMSO, DMF[4][10]

Experimental Protocols

I. Protocol for Labeling Antibodies with Sulfo-Cy3 NHS Ester

This protocol describes the conjugation of an amine-reactive Sulfo-Cy3 dye to a primary or secondary antibody.

Materials:

  • Antibody (to be labeled) in a buffer free of primary amines (e.g., PBS).

  • Sulfo-Cy3 NHS ester.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.5.[5]

  • Purification column (e.g., Sephadex G-25 spin column).[5][6]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 1-2 mg/mL in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts. If necessary, dialyze the antibody against PBS.[7]

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding the Reaction Buffer to a final concentration of 0.1 M.[5]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO. This solution should be prepared fresh and protected from light.[5][7]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.[5]

    • Add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a desalting spin column according to the manufacturer's instructions.[6][11]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and centrifuge to collect the purified, labeled antibody.[6][11]

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).

    • Calculate the protein concentration and the DOL using the appropriate formulas and the molar extinction coefficients for the antibody and the dye. An optimal DOL for most antibodies is between 2 and 10.[7]

  • Storage:

    • Store the labeled antibody at 4°C for short-term use (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide).[5]

    • For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

II. Protocol for Immunofluorescence Staining of Cells

This protocol outlines the steps for using a Sulfo-Cy3 labeled antibody for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cells cultured on coverslips or in chamber slides.

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS).

  • Primary antibody (unlabeled).

  • Sulfo-Cy3 labeled secondary antibody (or a directly labeled primary antibody).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Antifade mounting medium.

  • Nuclear counterstain (e.g., DAPI) (optional).

Procedure:

  • Cell Preparation:

    • Wash the cells briefly with PBS.

    • Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[12][13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy3 labeled secondary antibody to its optimal concentration in Blocking Buffer. Protect from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with Wash Buffer for 5 minutes each in the dark.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cy3 (e.g., TRITC filter).[3][4]

Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Sulfo-Cy3 Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting (Antifade Medium) secondary_ab->mounting imaging Fluorescence Microscopy (TRITC Filter) mounting->imaging

Caption: Workflow for immunofluorescence staining of cells.

signaling_pathway cluster_antibody_labeling Antibody Labeling cluster_immunofluorescence Immunofluorescence Detection Antibody Antibody (-NH2) Labeled_Antibody Sulfo-Cy3 Labeled Antibody Antibody->Labeled_Antibody Reaction at pH 8.5-9.5 SulfoCy3_NHS Sulfo-Cy3 NHS Ester SulfoCy3_NHS->Labeled_Antibody Antigen Target Antigen in Cell Primary_Ab Primary Antibody Antigen->Primary_Ab Binding Labeled_Secondary_Ab Sulfo-Cy3 Labeled Secondary Antibody Primary_Ab->Labeled_Secondary_Ab Binding Fluorescence Fluorescent Signal Labeled_Secondary_Ab->Fluorescence Excitation/Emission

Caption: Principle of indirect immunofluorescence with Sulfo-Cy3.

Troubleshooting

ProblemPossible CauseRecommended SolutionReferences
Weak or No Signal Incorrect filter set: Microscope not equipped for Cy3 (B613767) detection.Ensure the use of a TRITC or similar filter set appropriate for Cy3's excitation and emission spectra.[12][14]
Antibody concentration too low: Insufficient primary or secondary antibody.Increase the antibody concentration or incubation time.[12][13]
Photobleaching: Excessive exposure to excitation light.Minimize light exposure. Use an antifade mounting medium. Store slides in the dark.[12][14]
Incompatible antibodies: Secondary antibody does not recognize the primary antibody's host species.Use a secondary antibody raised against the host species of the primary antibody.[12][13]
High Background Antibody concentration too high: Non-specific binding of primary or secondary antibodies.Reduce the antibody concentrations and/or incubation times.[12][13]
Insufficient blocking: Inadequate blocking of non-specific sites.Increase the blocking incubation time or try a different blocking agent (e.g., serum from the secondary antibody's host).[12][15]
Inadequate washing: Insufficient removal of unbound antibodies.Increase the number and/or duration of wash steps.[15][16]
Autofluorescence: Endogenous fluorescence from the cells or tissue.Use appropriate controls (unstained sample) to assess autofluorescence. Consider using a different fixation method.[14][16]
Non-specific Staining Cross-reactivity of secondary antibody: Secondary antibody binds to endogenous immunoglobulins in the sample.Use a secondary antibody that has been pre-adsorbed against the species of the sample.[13][14]
Primary antibody is not specific: The primary antibody recognizes other proteins in addition to the target.Validate the primary antibody's specificity (e.g., by Western blot or using knockout/knockdown cells as a negative control).[12][16]

References

Protocol for labeling antibodies with Sulfo-Cy3 amine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy3 NHS ester, a water-soluble amine-reactive fluorescent dye. The resulting Cy3-labeled antibodies are ideal for a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

Sulfo-Cy3 is a bright, orange-fluorescent dye with an excitation maximum at 554 nm and an emission maximum at 568 nm.[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-Cy3 reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[2][3][4] This protocol outlines the steps for antibody preparation, the labeling reaction, and the purification of the final conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of antibodies with Sulfo-Cy3.

ParameterRecommended ValueNotes
Antibody Concentration 1 - 10 mg/mL[5]Higher concentrations (≥ 2 mg/mL) improve labeling efficiency.[5][6] If the concentration is below 1 mg/mL, it should be concentrated.[2][3]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3 - 9.0[7][8][9]Amine-free buffers like PBS can also be used, with the pH adjusted to the alkaline range.[2][7]
Sulfo-Cy3 NHS Ester Stock Solution 1 - 10 mg/mL in anhydrous DMSO[1][7]Prepare fresh before use.[2]
Dye:Antibody Molar Ratio 5:1 to 20:1[7]The optimal ratio may need to be determined empirically for each antibody. A common starting point is a 10:1 molar ratio.[7]
Reaction Time 30 - 60 minutes[1][2]
Reaction Temperature Room Temperature[1][2]
Purification Method Gel filtration (spin columns or gravity flow) or dialysis[1][2][3]To remove unconjugated dye.
Optimal Degree of Labeling (DOL) 2 - 3 dye molecules per antibody[2][3]

Experimental Protocols

Materials
  • Antibody (free of amine-containing stabilizers like BSA, gelatin, or Tris)[7][9]

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution, pH 8.5-9.5[7]

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4[7]

  • Purification resin (e.g., Sephadex G-25) or spin columns[2][7]

  • Spectrophotometer

Antibody Preparation
  • If the antibody solution contains amine-containing substances such as bovine serum albumin (BSA), gelatin, or free amino acids, it must be purified prior to labeling.[7][10] This can be achieved by methods such as affinity chromatography or dialysis against PBS.

  • Ensure the antibody is at a suitable concentration (ideally 2-10 mg/mL) in an amine-free buffer.[5][6] If necessary, concentrate the antibody using a spin concentrator.[2][5]

  • If the antibody is in a buffer like PBS, adjust the pH to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate solution.[7][9]

Labeling Reaction
  • Allow the vial of Sulfo-Cy3 NHS ester to equilibrate to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.[7] This solution should be used immediately.[2]

  • Add the appropriate volume of the Sulfo-Cy3 stock solution to the antibody solution to achieve the desired dye:antibody molar ratio (e.g., 10:1).[7] Add the dye solution dropwise while gently vortexing the antibody solution.[9]

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][2]

Purification of the Labeled Antibody
  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.[2][7]

  • Apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody, while the free dye will elute later.

  • Alternatively, use a desalting spin column for rapid purification.[2][3]

Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[11][12][13]

  • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 555 nm (Amax for Cy3).[11]

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Corrected A280 = A280 - (Amax * Correction Factor)

      • The correction factor for Sulfo-Cy3 at 280 nm is approximately 0.08.[8]

    • Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm)

      • The molar extinction coefficient of IgG is approximately 210,000 M⁻¹cm⁻¹.[3]

    • Dye Concentration (M) = Amax / (Molar extinction coefficient of Sulfo-Cy3 at 555 nm)

      • The molar extinction coefficient of Cy3 is approximately 150,000 M⁻¹cm⁻¹.[8]

    • DOL = Dye Concentration (M) / Antibody Concentration (M) [12]

An optimal DOL is typically between 2 and 3.[2][3]

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Ab_Prep Antibody Preparation Reaction Conjugation Reaction Ab_Prep->Reaction Purified Antibody Dye_Prep Sulfo-Cy3 Stock Solution Dye_Prep->Reaction Activated Dye Purification Purification (Gel Filtration) Reaction->Purification Labeled Antibody + Free Dye Analysis DOL Calculation Purification->Analysis Purified Labeled Antibody

Caption: Workflow for labeling antibodies with Sulfo-Cy3.

Signaling Pathway Analogy: Amine-Reactive Labeling

Amine_Reactive_Labeling Antibody Antibody (Lysine Residue) Labeled_Ab Labeled Antibody (Stable Amide Bond) Antibody->Labeled_Ab Primary Amine (Nucleophilic Attack) SulfoCy3 Sulfo-Cy3 NHS Ester SulfoCy3->Labeled_Ab NHS_leaving_group NHS Leaving Group SulfoCy3->NHS_leaving_group releases

Caption: Reaction between an antibody's primary amine and Sulfo-Cy3 NHS ester.

References

Application Notes and Protocols for Sulfo-Cy3 Amine in Flow Cytometry Analysis of Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, amine-reactive fluorescent dye that serves as a versatile tool for the flow cytometric analysis of immune cells. Its utility stems from its ability to covalently bind to intracellular proteins, providing a stable and well-retained fluorescent signal.[1][2] This property makes it an excellent candidate for a variety of applications, including cell viability assessment, cell proliferation tracking, and cytotoxicity assays. The bright fluorescence of the Cy3 fluorophore allows for clear discrimination of labeled cell populations.[3] These application notes provide detailed protocols and expected outcomes for the use of this compound in key immune cell assays.

Principle of Amine-Reactive Dyes in Flow Cytometry

Amine-reactive dyes like this compound passively diffuse across the cell membrane. Once inside the cell, they covalently bind to free amine groups on intracellular proteins.[4][5] This irreversible labeling ensures that the dye is retained within the cell and is distributed equally between daughter cells upon cell division.[6] The intensity of the fluorescent signal is proportional to the amount of dye initially loaded into the cell.

Applications

Cell Viability Assessment

This compound can be employed as a fixable viability dye to distinguish between live and dead cells in a sample.[7][8][9] Live cells with intact membranes will exhibit minimal fluorescence, while dead cells with compromised membranes will be brightly stained due to the dye's access to a higher concentration of intracellular proteins.[9]

Cell Proliferation Tracking (Dye Dilution Assay)

The stable intracellular labeling by this compound allows for the tracking of cell proliferation over several generations.[1][10] As cells divide, the fluorescent dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division.[6] This allows for the quantification of proliferating cells and the identification of distinct cell generations by flow cytometry.[2]

Cell-Mediated Cytotoxicity Assay

In a cytotoxicity assay, this compound can be used to label target cells, while effector immune cells (e.g., T cells, NK cells) remain unlabeled or are labeled with a different colored dye.[11][12][13] The viability of the Sulfo-Cy3-labeled target cells can then be assessed after co-incubation with the effector cells, providing a direct measure of cytotoxic activity.[13]

Data Presentation

Table 1: Representative Data for Cell Viability Assessment

Cell PopulationSulfo-Cy3 Mean Fluorescence Intensity (MFI)Percentage of Total Events
Live Cells150 ± 2592.5%
Dead Cells8500 ± 12007.5%

Table 2: Representative Data for Cell Proliferation Tracking

GenerationSulfo-Cy3 Mean Fluorescence Intensity (MFI)Percentage of Proliferated Cells
0 (Undivided)9500 ± 50015%
14750 ± 25035%
22375 ± 12525%
31187 ± 6015%
4594 ± 3010%

Table 3: Representative Data for Cell-Mediated Cytotoxicity Assay

ConditionEffector:Target Ratio% Target Cell Lysis (Sulfo-Cy3+ / Viability Dye+)
Control (No Effectors)0:15.2% ± 1.1%
Experimental1:125.8% ± 3.5%
Experimental5:162.4% ± 5.2%
Experimental10:185.1% ± 4.8%

Experimental Protocols

Protocol 1: Direct Labeling of Immune Cells with this compound

This protocol is a general guideline for labeling immune cells and is applicable to all subsequent applications. Optimization of the dye concentration may be required for different cell types.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), protein-free

  • Complete cell culture medium

  • Immune cells of interest (e.g., PBMCs, T cells, NK cells)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Wash the immune cells twice with protein-free PBS to remove any residual protein that could react with the dye.

  • Resuspend the cells in protein-free PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Add the this compound stock solution to the cell suspension. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

  • Incubate the cells for 15-30 minutes at 37°C , protected from light.

  • Stop the labeling reaction by adding 5 volumes of complete cell culture medium. The proteins in the medium will quench any unreacted dye.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells three times with complete cell culture medium to remove any unbound dye.

  • The labeled cells are now ready for use in downstream applications.

Protocol 2: Cell Viability Assessment

Materials:

  • This compound-labeled immune cells (from Protocol 1)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • After experimental treatment, harvest the this compound-labeled cells.

  • Wash the cells once with flow cytometry staining buffer.

  • Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data, gating on the cell population of interest. Live cells will have low Sulfo-Cy3 fluorescence, while dead cells will be brightly fluorescent.

Protocol 3: Cell Proliferation Tracking

Materials:

  • This compound-labeled immune cells (from Protocol 1)

  • Cell stimulation reagents (e.g., anti-CD3/CD28 antibodies, mitogens)

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Label the immune cells with this compound as described in Protocol 1.

  • Culture the labeled cells under the desired conditions with appropriate stimuli to induce proliferation.

  • Harvest the cells at various time points (e.g., 24, 48, 72, 96 hours).

  • Wash the cells with flow cytometry staining buffer.

  • (Optional) Stain the cells with other fluorescently labeled antibodies to identify specific immune cell subsets.

  • Resuspend the cells in flow cytometry staining buffer and acquire on a flow cytometer.

  • Analyze the data by gating on the live cell population and viewing the Sulfo-Cy3 fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive cell generation.

Protocol 4: Cell-Mediated Cytotoxicity Assay

Materials:

  • Target cells labeled with this compound (from Protocol 1)

  • Unlabeled effector immune cells

  • A viability dye (e.g., Propidium Iodide, 7-AAD)

  • Complete cell culture medium

  • Flow cytometer

Procedure:

  • Prepare target cells by labeling them with this compound (Protocol 1).

  • Prepare effector cells (e.g., by isolation and activation).

  • Co-culture the Sulfo-Cy3-labeled target cells with the unlabeled effector cells at various effector-to-target (E:T) ratios. Include a control with only target cells.

  • Incubate the co-culture for a predetermined time (e.g., 4-16 hours) at 37°C.

  • Harvest the cells and wash with flow cytometry staining buffer.

  • Resuspend the cells in flow cytometry staining buffer containing a viability dye.

  • Acquire the samples on a flow cytometer immediately.

  • Analyze the data by first gating on the Sulfo-Cy3 positive population (target cells) and then quantifying the percentage of these cells that are also positive for the viability dye.

Mandatory Visualizations

experimental_workflow_proliferation cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_culture Cell Culture & Proliferation cluster_analysis Flow Cytometry Analysis isolate_cells Isolate Immune Cells wash_cells Wash with Protein-Free PBS isolate_cells->wash_cells resuspend_cells Resuspend Cells wash_cells->resuspend_cells add_dye Add this compound resuspend_cells->add_dye incubate_dye Incubate (37°C) add_dye->incubate_dye quench_dye Quench with Medium incubate_dye->quench_dye wash_labeled Wash Labeled Cells quench_dye->wash_labeled stimulate_cells Stimulate Proliferation wash_labeled->stimulate_cells culture_cells Culture (24-96h) stimulate_cells->culture_cells harvest_cells Harvest Cells culture_cells->harvest_cells stain_markers (Optional) Surface Stain harvest_cells->stain_markers acquire_data Acquire Data stain_markers->acquire_data analyze_data Analyze Generations acquire_data->analyze_data

Caption: Workflow for tracking immune cell proliferation using this compound.

cytotoxicity_assay_workflow cluster_target_prep Target Cell Preparation cluster_effector_prep Effector Cell Preparation cluster_coculture Co-culture cluster_analysis Flow Cytometry Analysis label_target Label Target Cells with this compound mix_cells Mix Target and Effector Cells (Varying E:T Ratios) label_target->mix_cells prepare_effector Prepare Unlabeled Effector Cells prepare_effector->mix_cells incubate_mix Incubate (e.g., 4-16h) mix_cells->incubate_mix harvest_coculture Harvest Cells incubate_mix->harvest_coculture add_viability_dye Add Viability Dye (e.g., 7-AAD) harvest_coculture->add_viability_dye acquire_data Acquire Data add_viability_dye->acquire_data analyze_lysis Gate on Sulfo-Cy3+ Cells, Quantify Viability Dye+ acquire_data->analyze_lysis

Caption: Workflow for cell-mediated cytotoxicity assay using this compound.

signaling_pathway_concept cluster_cell Immune Cell cluster_cytoplasm Cytoplasm cluster_detection Flow Cytometry Detection membrane Cell Membrane dye_entry This compound (Enters Cell) covalent_bond Covalent Bond Formation dye_entry->covalent_bond Reacts with intracellular_proteins Intracellular Proteins (-NH2 groups) intracellular_proteins->covalent_bond labeled_protein Fluorescently Labeled Protein covalent_bond->labeled_protein flow_cytometer Flow Cytometer labeled_protein->flow_cytometer Analyzed by fluorescence_signal Measures Fluorescence Intensity flow_cytometer->fluorescence_signal

Caption: Conceptual diagram of this compound labeling within an immune cell.

References

Application of Sulfo-Cy3 Amine in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3] Its chemical structure includes a sulfonated cyanine core, which imparts excellent water solubility, and a primary amine group that allows for covalent labeling of various biomolecules.[1][2] The Sulfo-Cy3 fluorophore emits a bright orange-red fluorescence, making it a versatile tool for a wide range of applications in fluorescence microscopy, particularly in the fields of cell biology, immunology, and molecular diagnostics.[4]

The primary application of this compound is in the covalent labeling of biomolecules containing accessible carboxyl groups (after activation) or other amine-reactive functionalities. This allows for the highly specific and sensitive detection of proteins, antibodies, nucleic acids, and other targets within complex biological samples. Its high fluorescence quantum yield and good photostability ensure bright and durable signals, which are crucial for high-resolution imaging and quantitative analysis.[2][4]

Key Features and Advantages of this compound:

  • High Water Solubility: The presence of sulfonate groups makes it highly soluble in aqueous buffers, simplifying labeling procedures and preventing aggregation of labeled biomolecules.[1][2]

  • Bright Fluorescence: Exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescent conjugates.[2]

  • Good Photostability: Offers resistance to photobleaching, allowing for longer exposure times and repeated imaging of the sample.[2][3]

  • Amine-Reactive Handle: The primary amine group provides a versatile point of attachment for conjugation to a variety of molecules.

  • pH Insensitivity: Maintains its fluorescent properties over a broad pH range, providing experimental flexibility.[4]

Quantitative Data

PropertyValueReference
Excitation Maximum (λex)~554 nm[1]
Emission Maximum (λem)~568 nm[1]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.15[4]
Molecular Weight~714.94 g/mol

Experimental Protocols

Antibody Labeling with Sulfo-Cy3 NHS Ester

This protocol describes the conjugation of Sulfo-Cy3 NHS ester (an activated form of Sulfo-Cy3 for reaction with amines) to an antibody. The principle can be adapted for other proteins.

Materials:

  • Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional) or Tris-HCl

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction.[5]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar dye-to-protein ratio of 10:1 to 20:1 is a good starting point.[5] The optimal ratio should be determined empirically for each protein.

    • Slowly add the calculated amount of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to the reaction mixture and incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 554 nm (for Sulfo-Cy3).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 7.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Antibody and Dye (Molar Ratio 10:1 to 20:1) Antibody_Prep->Mix Dye_Prep Dissolve Sulfo-Cy3 NHS Ester in DMSO/DMF Dye_Prep->Mix Incubate Incubate 1 hr at Room Temperature (in the dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) via Spectroscopy Purify->Analyze

A typical workflow for immunofluorescence staining.

Considerations for Optimal Performance

  • Signal-to-Noise Ratio: To maximize the signal-to-noise ratio, it is important to optimize antibody concentrations, use appropriate blocking solutions, and perform thorough washes. [6][7]The choice of a bright and photostable fluorophore like Sulfo-Cy3 is also a key factor. [8]* Photobleaching: While Sulfo-Cy3 has good photostability, it is still susceptible to photobleaching with intense or prolonged exposure to excitation light. The use of antifade mounting media is highly recommended to minimize this effect.

  • Filter Sets: Ensure that the fluorescence microscope is equipped with a filter set that is well-matched to the excitation and emission spectra of Sulfo-Cy3 to maximize signal collection and minimize bleed-through from other fluorophores in multi-color imaging experiments.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inefficient labelingOptimize the dye-to-protein ratio and ensure the reaction buffer has the correct pH.
Primary or secondary antibody not functionalTest antibodies with a different detection method (e.g., Western blot).
Low abundance of the target antigenConsider using a signal amplification method.
PhotobleachingReduce exposure time and/or excitation light intensity. Use an antifade reagent.
High Background Non-specific antibody bindingIncrease the concentration of the blocking agent and/or the duration of the blocking step.
Insufficient washingIncrease the number and duration of wash steps.
Secondary antibody concentration is too highTitrate the secondary antibody to determine the optimal concentration.
Autofluorescence of the sampleUse a different fixative or treat the sample with an autofluorescence quenching reagent.

Conclusion

This compound and its derivatives are powerful tools for fluorescence microscopy, enabling the sensitive and specific detection of a wide array of biological targets. Its favorable spectral properties, high water solubility, and good photostability make it a reliable choice for demanding imaging applications. By following well-defined labeling and staining protocols, researchers can generate high-quality, reproducible data for a deeper understanding of cellular and molecular processes.

References

Application Note: Sulfo-Cy3 for Single-Molecule FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that functions as a "molecular ruler" to measure nanoscale distances (typically 1-10 nm) within or between individual biomolecules.[1][2] By monitoring the non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore, smFRET provides real-time insights into molecular conformations, dynamics, and interactions that are often obscured in ensemble-averaged measurements.[2][3][4]

Sulfo-Cy3 is a bright, water-soluble, and photostable cyanine (B1664457) dye, making it an excellent candidate for smFRET studies.[5][6] Its hydrophilic nature, due to the presence of sulfonate groups, minimizes aggregation and non-specific binding, which is crucial for high-quality single-molecule imaging.[6][7] Typically used as a donor fluorophore in a pair with a red-shifted acceptor like Cy5, Sulfo-Cy3 has become a workhorse in the field for studying protein folding, enzyme catalysis, and nucleic acid dynamics.[4]

This document provides detailed application notes and protocols for the use of Sulfo-Cy3 in smFRET experiments, tailored for researchers and professionals in life sciences and drug development.

Photophysical and Chemical Properties of Sulfo-Cy3

The selection of a fluorophore is critical for the success of smFRET experiments. Sulfo-Cy3 exhibits excellent photophysical properties for this application. The amine derivative is particularly useful for conjugation to electrophiles.[5][8] However, for labeling primary amines on biomolecules like proteins, the N-hydroxysuccinimidyl (NHS) ester derivative is commonly used.[9][10][11]

PropertyValueReference
Excitation Maximum (λ_ex) ~548-555 nm[8]
Emission Maximum (λ_em) ~563-570 nm[8]
Molar Extinction Coefficient ~150,000 - 162,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield (Φ) ~0.1[8]
Molecular Weight (Amine form) ~715 g/mol [8]
Solubility Water, DMSO, DMF[8]
Recommended Storage -20°C, desiccated and protected from light[9][12]

Core Concepts and Experimental Workflow

An smFRET experiment involves several key stages, from sample preparation to data analysis. The overall goal is to specifically label a biomolecule with a donor (e.g., Sulfo-Cy3) and an acceptor dye at two distinct sites. The molecule is then typically immobilized on a passivated surface and imaged using Total Internal Reflection Fluorescence (TIRF) microscopy to excite and detect fluorescence from single molecules.[1][13][14]

FRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P_Label 1. Biomolecule Labeling (e.g., Protein with Sulfo-Cy3/Cy5) P_Purify 2. Purification (Remove free dye) P_Label->P_Purify P_Immobilize 3. Surface Immobilization (Biotin-Streptavidin) P_Purify->P_Immobilize A_TIRF 4. TIRF Microscopy (Laser excitation of Donor) P_Immobilize->A_TIRF A_Detect 5. Signal Detection (EMCCD camera records Donor & Acceptor emission) A_TIRF->A_Detect D_Trace 6. Generate Traces (Intensity vs. Time) A_Detect->D_Trace D_FRET 7. Calculate FRET Efficiency (E = I_A / (I_D + I_A)) D_Trace->D_FRET D_Histo 8. Create Histograms (Identify conformational states) D_FRET->D_Histo

Figure 1: General workflow for a single-molecule FRET experiment.

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy3 NHS Ester

This protocol describes the labeling of primary amine groups (e.g., lysine (B10760008) residues or the N-terminus) on a protein using an amine-reactive Sulfo-Cy3 NHS ester. For site-specific labeling, cysteine-maleimide chemistry is often preferred, but amine labeling is effective when specific lysine residues are solvent-accessible and unique.

Materials:

  • Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Avoid buffers like Tris or glycine.[15]

  • Sulfo-Cy3 NHS ester dye.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[10][15]

  • Microcentrifuge tubes.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL and in an amine-free buffer.[15] If the buffer pH is below 8.0, adjust it to pH 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[10][15] This alkaline pH is optimal for the reaction between the NHS ester and the primary amine.[10]

  • Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.[9][16] Vortex thoroughly to ensure the dye is fully dissolved.

  • Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 5- to 20-fold molar excess of dye.[9] The optimal ratio may need to be determined empirically for each protein.

  • Labeling Reaction: Add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the protein solution. Mix gently by pipetting or brief vortexing. The final concentration of DMSO in the reaction should not exceed 10% of the total volume to avoid protein denaturation.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle rotation and protected from light.[10]

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris or hydroxylamine (B1172632) and incubating for another 30 minutes at room temperature. This step removes any remaining reactive dye.

Protocol 2: Purification of Labeled Protein

After labeling, it is critical to remove all unconjugated dye, as free fluorophores can interfere with single-molecule measurements.

Materials:

  • Labeling reaction mixture from Protocol 1.

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a spin desalting column.[9]

  • Appropriate storage buffer (e.g., PBS with 10% glycerol).

Procedure:

  • Column Equilibration: Equilibrate the SEC or spin desalting column with the desired final storage buffer according to the manufacturer's instructions.

  • Sample Loading: Carefully load the entire labeling reaction mixture onto the equilibrated column.

  • Separation:

    • For SEC: Elute the protein using the storage buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer and elute later. Collect fractions and identify those containing the labeled protein by their color and absorbance.

    • For Spin Columns: Centrifuge the column according to the manufacturer's protocol. The purified, labeled protein will be collected in the eluate, while the free dye is retained in the column matrix.[9]

  • Characterization: Determine the Degree of Labeling (DOL) and protein concentration using UV-Vis spectrophotometry. The DOL is calculated as: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF) × ε_dye] Where:

    • A_max is the absorbance of the dye at its excitation maximum.

    • A_280 is the absorbance at 280 nm.

    • ε_protein and ε_dye are the molar extinction coefficients of the protein and dye, respectively.

    • CF is a correction factor for the dye's absorbance at 280 nm (typically ~0.05-0.08 for Cy3).

  • Storage: Store the purified, labeled protein at -80°C in small aliquots to avoid freeze-thaw cycles.

Labeling_Purification cluster_label Protein Labeling cluster_purify Purification cluster_qc Quality Control L1 Prepare Protein (Amine-free buffer, pH 8.3-8.5) L2 Prepare Dye Stock (Sulfo-Cy3 NHS in DMSO) L1->L2 L3 Mix Protein and Dye (5-20x molar excess of dye) L2->L3 L4 Incubate (1-2h at RT, protected from light) L3->L4 P1 Load Reaction onto Size-Exclusion Column L4->P1 P2 Elute with Buffer P1->P2 P3 Collect Protein Fractions (Separated from free dye) P2->P3 Q1 Measure Absorbance (A280 and A550) P3->Q1 Q2 Calculate Degree of Labeling Q1->Q2 Q3 Store at -80°C Q2->Q3

Figure 2: Workflow for protein labeling and purification.

smFRET Data Acquisition and Analysis

The relationship between FRET efficiency (E) and the distance (R) between the donor and acceptor is described by the Förster equation: E = 1 / [1 + (R/R₀)⁶] , where R₀ is the Förster distance at which the energy transfer efficiency is 50%.[4] By measuring the intensities of the donor (I_D) and acceptor (I_A), the FRET efficiency can be calculated for each single molecule over time.

FRET_Distance FRET Efficiency vs. Distance cluster_donor Donor (Sulfo-Cy3) cluster_acceptor Acceptor (e.g., Cy5) D A state1 State 1: Close Proximity (Small R) state2 State 2: Far Apart (Large R) fret1 High FRET Efficiency (E ≈ 1) (High Acceptor Emission) state1->fret1 leads to fret2 Low FRET Efficiency (E ≈ 0) (High Donor Emission) state2->fret2 leads to

Figure 3: Relationship between intermolecular distance and FRET efficiency.

Protocol 3: General smFRET Data Acquisition (TIRF Microscopy)

  • Surface Passivation: Prepare microscope slides and coverslips by cleaning them thoroughly and coating them with a passivation layer (e.g., polyethylene (B3416737) glycol, PEG) to prevent non-specific binding of labeled molecules. Include a small fraction of biotinylated-PEG for surface immobilization.

  • Chamber Assembly: Assemble a microfluidic chamber on the passivated coverslip.

  • Streptavidin Coating: Incubate the chamber with a solution of streptavidin, which will bind to the biotin-PEG on the surface. Wash away excess streptavidin.

  • Molecule Immobilization: Introduce the biotinylated, dual-labeled protein sample into the chamber at a picomolar concentration. Allow the molecules to bind to the streptavidin-coated surface. Wash away unbound molecules.

  • Imaging:

    • Place the slide on the stage of a TIRF microscope.

    • Focus on the surface and illuminate the sample with a laser line appropriate for Sulfo-Cy3 (e.g., 532 nm or 561 nm).

    • Split the emission signal into two channels (one for the donor, one for the acceptor) using a dichroic mirror and project them side-by-side onto an EMCCD or sCMOS camera.

    • Record movies of the fluorescent spots, typically with an integration time of 50-100 ms (B15284909) per frame, for several minutes until most fluorophores have photobleached.[13]

Data Analysis Overview:

  • Identify Molecules: Locate single fluorescent spots in the recorded movie.

  • Extract Intensity Traces: For each spot, integrate the fluorescence intensity in both the donor and acceptor channels over time.

  • Corrections: Apply corrections for background noise and spectral crosstalk (leakage of donor emission into the acceptor channel).[4]

  • Calculate FRET Efficiency: Calculate the apparent FRET efficiency for each time point.

  • Generate Histograms: Pool the FRET efficiency data from many molecules to create a histogram, which reveals the distribution of conformational states in the population. Dynamic transitions between states can be observed in the individual time traces.

References

Application Notes and Protocols for Sulfo-Cy3 Amine in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-Cy3 amine, a water-soluble and amine-reactive fluorescent dye, for super-resolution microscopy. The protocols focus on Stochastic Optical Reconstruction Microscopy (STORM), a powerful technique for achieving nanoscale resolution imaging.

Introduction to this compound

This compound is a derivative of the well-established Cy3 dye, modified with sulfonate groups to enhance its water solubility.[1][2] This property is highly advantageous for bioconjugation in aqueous environments, minimizing aggregation and ensuring efficient labeling of proteins, antibodies, and other biomolecules.[3][4] Its primary amine group allows for straightforward covalent attachment to molecules containing reactive carboxylic acid or N-hydroxysuccinimide (NHS) ester groups.[5] With its bright fluorescence and photostability, Sulfo-Cy3 and its derivatives are valuable tools for advanced imaging techniques.[2][6][7]

Key Features and Applications:
  • High Water Solubility: The presence of sulfonate groups prevents aggregation and ensures reliable labeling in aqueous buffers.[1][3]

  • Amine-Reactivity: Readily conjugates with NHS esters and other carboxylate-activated molecules.[5]

  • Bright and Photostable: Exhibits strong fluorescence and good photostability, crucial for the demanding illumination conditions of super-resolution microscopy.[2][6]

  • Super-Resolution Imaging: Particularly well-suited for STORM, often used as an "activator" fluorophore in a dye pair with a "reporter" dye like Alexa Fluor 647 or Cy5.[8][9][10]

  • Versatile Labeling: Can be used to label a wide range of biomolecules, including antibodies and proteins for immunofluorescence applications.[11]

Quantitative Data

Photophysical Properties of Sulfo-Cy3
PropertyValueReference(s)
Maximum Excitation Wavelength (λex)~548-555 nm[2][12]
Maximum Emission Wavelength (λem)~563-572 nm[2][12]
Molar Extinction Coefficient (ε)~150,000 - 162,000 M⁻¹cm⁻¹[2][12]
Fluorescence Quantum Yield (Φ)~0.1[2][4]
Performance in Super-Resolution Microscopy (STORM)
ParameterTypical ValueReference(s)
Achievable Lateral Resolution20-30 nm[13]
Role in STORMActivator Dye (in a pair)[8][10]
Common Reporter Dye PairAlexa Fluor 647 / Cy5[8][9]
Recommended Laser Line for Activation532 nm or 561 nm[9][10]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy3 NHS Ester to Antibodies

This protocol details the labeling of antibodies with an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy3. The NHS ester reacts with primary amines on the antibody, primarily on lysine (B10760008) residues, to form a stable amide bond.[9][14]

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in a carbonate-bicarbonate buffer to a final concentration of 2-10 mg/mL for optimal labeling.[10] The pH of the solution should be adjusted to 8.5-9.5 using 1 M sodium bicarbonate.[10] Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions, which will compete with the labeling reaction.[10]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]

  • Perform the Labeling Reaction:

    • Add the reactive dye solution to the antibody solution at a molar ratio of dye to antibody between 5:1 and 20:1.[8] The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[15]

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled antibody. The concentration of the labeled antibody and the degree of labeling can be determined spectrophotometrically.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[8]

Protocol 2: Sample Preparation for STORM Imaging of Intracellular Targets

This protocol outlines the steps for preparing fixed cells labeled with Sulfo-Cy3 conjugates for STORM imaging.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

  • Primary antibody (unlabeled)

  • Sulfo-Cy3 labeled secondary antibody (from Protocol 1)

  • STORM Imaging Buffer

Procedure:

  • Cell Fixation:

    • Wash the cells three times with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[16]

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[16]

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells in Blocking Buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Labeling:

    • Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature.

    • Wash the cells three times with a wash buffer (e.g., 0.2% BSA and 0.05% Triton X-100 in PBS).

    • Dilute the Sulfo-Cy3 labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells extensively with the wash buffer to remove unbound secondary antibodies.

  • Preparation for Imaging:

    • The sample is now ready for imaging in a suitable STORM imaging buffer.

Protocol 3: Preparation of a GLOX-based STORM Imaging Buffer

A critical component for successful STORM is the imaging buffer, which facilitates the photoswitching of the fluorophores. A common formulation is a glucose oxidase/catalase (GLOX) based buffer with a reducing agent like cysteamine (B1669678) (MEA).

Materials:

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

  • Glucose Oxidase

  • Catalase

  • 1 M Cysteamine (MEA) stock solution

Procedure:

  • Prepare GLOX Solution (prepare fresh, stable for up to 2 weeks at 4°C):

    • Dissolve 14 mg of Glucose Oxidase and 50 µL of Catalase (17 mg/mL) in 200 µL of Buffer A.

  • Prepare STORM Imaging Buffer (prepare fresh before each imaging session):

    • To 620 µL of Buffer B, add 7 µL of the GLOX solution and 70 µL of 1 M MEA stock solution.[1]

    • Mix gently by vortexing.

  • Imaging:

    • Replace the buffer on the sample with the freshly prepared STORM imaging buffer immediately before imaging.

Visualizations

Antibody Conjugation Workflow

Antibody_Conjugation Ab Antibody in Amine-Free Buffer (pH 8.5-9.5) Reaction Incubate Antibody and Dye (1 hr, RT, dark) Ab->Reaction Dye_Prep Dissolve Sulfo-Cy3 NHS Ester in DMSO Dye_Prep->Reaction Purification Purify Conjugate (e.g., G-25 column) Reaction->Purification Final_Product Labeled Antibody Purification->Final_Product

Caption: Workflow for conjugating Sulfo-Cy3 NHS ester to an antibody.

STORM Sample Preparation and Imaging Workflow

STORM_Workflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 3% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Sulfo-Cy3 Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Imaging_Buffer Add STORM Imaging Buffer Secondary_Ab->Imaging_Buffer Imaging STORM Imaging Imaging_Buffer->Imaging

Caption: General workflow for preparing and imaging fixed cells using STORM.

Sulfo-Cy3 in Activator-Reporter Pair STORM

STORM_Principle cluster_dyes Activator-Reporter Pair Activator Sulfo-Cy3 (Activator) Reporter_Off Reporter (e.g., AF647) Dark State Activator->Reporter_Off Activation Light (e.g., 561 nm) Reporter_On Reporter (e.g., AF647) Fluorescent Reporter_Off->Reporter_On Stochastic Activation Reporter_On->Reporter_Off Imaging Light (e.g., 647 nm) Switches Off Imaging Detection Reporter_On->Imaging Fluorescence Emission

Caption: Role of Sulfo-Cy3 as an activator in STORM microscopy.

References

Application Notes and Protocols for Sulfo-Cy3 Amine Labeling of Oligonucleotides for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is invaluable for the diagnosis of genetic diseases, gene mapping, and the identification of chromosomal abnormalities. The efficacy of FISH is highly dependent on the quality of the fluorescently labeled nucleic acid probes.

Sulfo-Cy3, a bright and photostable cyanine (B1664457) dye, is a popular choice for labeling oligonucleotides for FISH applications. Its water-soluble nature, due to the presence of a sulfo-group, simplifies the labeling process of biomolecules. Sulfo-Cy3 NHS ester is an amine-reactive derivative that readily couples to oligonucleotides modified with a primary amine group, forming a stable covalent amide bond. This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides with Sulfo-Cy3 and their subsequent use in FISH. Cy3-labeled probes are known for their high fluorescence intensity, which can be 5-10 times greater than that of fluorescein-labeled probes, and their resistance to photobleaching, making them suitable for demanding imaging applications[1].

Key Advantages of Sulfo-Cy3 Labeled Oligonucleotides in FISH

  • High Fluorescence Intensity: Sulfo-Cy3 is an intensely fluorescent dye, leading to brighter signals and improved detection sensitivity in FISH experiments.

  • Enhanced Photostability: Compared to other fluorophores, Sulfo-Cy3 exhibits good resistance to photobleaching, allowing for longer exposure times and repeated imaging without significant signal loss[1].

  • Water Solubility: The sulfonate groups on the Cy3 molecule enhance its water solubility, which is advantageous for labeling reactions in aqueous buffers and for the use of labeled probes in hybridization solutions.

  • Specific Labeling Chemistry: The N-hydroxysuccinimide (NHS) ester chemistry allows for the specific and efficient labeling of primary amines on modified oligonucleotides, ensuring a targeted and stable conjugation[2].

Data Presentation

Table 1: Physicochemical Properties of Sulfo-Cy3
PropertyValue
Excitation Maximum (λex)~550 nm
Emission Maximum (λem)~570 nm
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹
Reactive GroupN-Hydroxysuccinimide (NHS) Ester
ReactivityPrimary amines
Table 2: Recommended Reaction Conditions for Sulfo-Cy3 Labeling of Amine-Modified Oligonucleotides
ParameterRecommended ConditionNotes
Oligonucleotide Amine-modified (5', 3', or internal)High-quality, purified oligonucleotide is recommended.
Sulfo-Cy3 NHS Ester 5-10 fold molar excess over the oligonucleotideThe optimal ratio may need to be determined empirically.
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BoratepH should be in the range of 8.3-8.5 for optimal reaction efficiency[3]. Avoid amine-containing buffers like Tris.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Dissolve the NHS ester immediately before use.
Reaction Time 1-4 hours at room temperature, or overnight on iceLonger incubation times may increase labeling efficiency but also hydrolysis of the NHS ester.
Purification HPLC, Gel Electrophoresis, or Ethanol (B145695) PrecipitationPurification is crucial to remove unreacted dye and unlabeled oligonucleotides[3][4][5].
Table 3: Comparative Performance of Cy3 with Other Common Fluorophores for FISH
FluorophoreRelative BrightnessPhotostabilitySignal-to-Noise Ratio
Sulfo-Cy3 HighGoodHigh
Fluorescein (FITC) ModerateLowModerate
Alexa Fluor 555 HighVery GoodHigh
ATTO 550 HighVery GoodHigh

Note: The performance can be application-dependent. Alexa Fluor and ATTO dyes are generally considered to have superior photostability compared to traditional cyanine dyes like Cy3[6].

Experimental Protocols

Protocol 1: Sulfo-Cy3 Labeling of Amine-Modified Oligonucleotides

This protocol describes the labeling of a 0.2 µmole synthesis of an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • Nuclease-free water

  • Purification supplies (e.g., HPLC system, gel electrophoresis apparatus, or ethanol and sodium acetate (B1210297) for precipitation)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer.

  • Dye Preparation: Dissolve a 5-10 fold molar excess of Sulfo-Cy3 NHS ester in 25 µL of anhydrous DMF or DMSO. This should be done immediately before use to minimize hydrolysis.

  • Labeling Reaction: Add the Sulfo-Cy3 NHS ester solution to the oligonucleotide solution. Mix well by vortexing gently.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light[3].

  • Purification: Purify the labeled oligonucleotide to remove unreacted dye and unlabeled oligonucleotides. Common methods include:

    • HPLC: Reverse-phase HPLC is a highly effective method for separating the labeled product from unreacted components.

    • Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can separate the labeled oligonucleotide based on size and charge.

    • Ethanol Precipitation: This method can be used to remove the bulk of the unreacted dye, but may not be as efficient as chromatographic methods. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide.

Workflow for Sulfo-Cy3 Labeling of Oligonucleotides

Sulfo_Cy3_Labeling_Workflow Oligo Amine-Modified Oligonucleotide DissolveOligo Dissolve Oligo Oligo->DissolveOligo Buffer 0.1 M Bicarbonate Buffer (pH 8.3-8.5) Buffer->DissolveOligo Mix Mix & Incubate (RT, 4h or 4°C, overnight) DissolveOligo->Mix Cy3 Sulfo-Cy3 NHS Ester DissolveCy3 Dissolve Dye Cy3->DissolveCy3 DMSO Anhydrous DMSO/DMF DMSO->DissolveCy3 DissolveCy3->Mix Purify Purification (HPLC, PAGE, or Precipitation) Mix->Purify LabeledOligo Purified Sulfo-Cy3 Labeled Oligonucleotide Purify->LabeledOligo

Caption: Workflow for labeling amine-modified oligonucleotides with Sulfo-Cy3 NHS ester.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with Sulfo-Cy3 Labeled Probes

This is a general protocol and may require optimization for specific cell types and target sequences.

Materials:

  • Sulfo-Cy3 labeled oligonucleotide probe

  • Microscope slides with fixed cells or tissue sections

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

  • Coverslips

  • Humidified chamber

Procedure:

  • Slide Preparation:

    • Start with chromosome preparations from your cell type of interest.

    • Treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.

    • Wash slides twice in 2x SSC for 5 minutes each.

    • Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%) for 2 minutes each and air dry.

  • Denaturation:

    • Prepare the hybridization solution containing the Sulfo-Cy3 labeled probe at the desired concentration.

    • Denature the probe by heating to 70-75°C for 5-10 minutes, then place on ice.

    • Apply the hybridization solution to the slide and cover with a coverslip.

    • Denature the cellular DNA on the slide by placing it on a heat block at 70-75°C for 5 minutes.

  • Hybridization:

    • Incubate the slides in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target sequence.

  • Washing:

    • Carefully remove the coverslip.

    • Wash the slides in a post-hybridization wash buffer (e.g., 0.1x SSC) at an elevated temperature (e.g., 40-60°C) to remove non-specifically bound probes. The stringency of the wash (temperature and salt concentration) may need to be optimized.

    • Perform a final wash in 2x SSC at room temperature.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI solution.

    • Rinse briefly and mount the slides with an antifade mounting medium.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy3 and DAPI.

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// Edges Start -> Pretreatment; Pretreatment -> Denaturation; Denaturation -> Hybridization; Hybridization -> Washing; Washing -> Counterstain; Counterstain -> Mounting; Mounting -> Imaging; }

References

Application Note: Determination of Degree of Labeling for Sulfo-Cy3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent conjugation of fluorescent dyes to proteins, antibodies, and other biomolecules is a fundamental technique in biological research and drug development. The degree of labeling (DOL), defined as the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that influences the performance of the labeled conjugate.[1][2][3] An optimal DOL is crucial for achieving strong fluorescence signals without inducing self-quenching or compromising the biological activity of the protein.[1] This application note provides a detailed protocol for labeling amine-containing molecules with Sulfo-Cy3 NHS ester and a robust spectrophotometric method to accurately calculate the DOL.

Principle of the Method

The DOL is determined by measuring the absorbance of the purified conjugate at two specific wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the Sulfo-Cy3 dye (~555 nm).[4][5] Because the dye also absorbs light at 280 nm, a correction factor is applied to the A280 reading to accurately determine the protein concentration.[1][6] The concentrations of the protein and the dye are then calculated using the Beer-Lambert law, and their molar ratio provides the DOL.[7]

Key Quantitative Data

Accurate calculation of the DOL is dependent on precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.

ParameterValueUnitsReference
Molar Extinction Coefficient of Sulfo-Cy3 (ε_dye) at ~555 nm150,000M⁻¹cm⁻¹[8][9][10][11]
Molar Extinction Coefficient of IgG (ε_protein) at 280 nm210,000M⁻¹cm⁻¹[1][12]
Correction Factor (CF) for Sulfo-Cy3 at 280 nm0.06 - 0.073Unitless[8][12][13][14][15]
Sulfo-Cy3 Absorbance Maximum (λ_max)555nm[8][9][10]
Sulfo-Cy3 Emission Maximum569 - 572nm[8][10]

Experimental Protocols

Protocol 1: Labeling of Proteins with Sulfo-Cy3 NHS Ester

This protocol outlines the conjugation of Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Target protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Sulfo-Cy3 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0

  • Purification column (e.g., desalting spin column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[16] If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against PBS.[16][17]

    • Adjust the pH of the protein solution to 8.5–9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[17][18] This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[19]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO.[17][18] Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein for most antibodies is between 5:1 and 20:1.[18] For initial experiments, a 10:1 to 15:1 ratio is recommended.[18]

    • Slowly add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the protein solution while gently vortexing.[20]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.[18][20]

  • Purification of the Conjugate:

    • It is critical to remove all non-conjugated dye to ensure accurate DOL calculation.[1][4][6]

    • Purify the conjugate using a desalting spin column or through dialysis against PBS.[4][18]

Protocol 2: Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of the purified Sulfo-Cy3 protein conjugate at 280 nm (A_280) and at the absorbance maximum of the dye, ~555 nm (A_max), using a 1 cm path length cuvette.[4]

    • If the absorbance reading is above 2.0, dilute the sample with PBS, record the dilution factor, and re-measure.[4][6]

  • Calculation of Degree of Labeling (DOL):

    The DOL is calculated using the following formulas:

    Step 1: Calculate the Protein Concentration (M) Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at ~555 nm.

    • CF is the correction factor for Sulfo-Cy3 at 280 nm (e.g., 0.07).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[1]

    Step 2: Calculate the Dye Concentration (M) Dye Conc. (M) = A_max / ε_dye

    Where:

    • A_max is the absorbance of the conjugate at ~555 nm.

    • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at ~555 nm (150,000 M⁻¹cm⁻¹).[8]

    Step 3: Calculate the Degree of Labeling (DOL) DOL = Dye Conc. (M) / Protein Conc. (M)

    The optimal DOL for most antibodies is between 2 and 10.[17][18] Over-labeling can lead to fluorescence quenching and reduced antibody activity.[1]

Visualizations

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis cluster_calc Calculation Prot_Prep Protein Preparation (2-10 mg/mL in PBS) pH_Adjust Adjust pH to 8.5-9.0 (1M Sodium Bicarbonate) Prot_Prep->pH_Adjust Conjugation Conjugation Reaction (1 hr, RT, dark) pH_Adjust->Conjugation Dye_Prep Prepare Sulfo-Cy3 (10 mg/mL in DMSO) Dye_Prep->Conjugation Purification Purify Conjugate (Desalting Column) Conjugation->Purification Spectro Spectrophotometry (Measure A280 & Amax) Purification->Spectro Calc_Prot Calculate Protein Conc. Spectro->Calc_Prot Calc_Dye Calculate Dye Conc. Spectro->Calc_Dye Calc_DOL Calculate DOL Calc_Prot->Calc_DOL Calc_Dye->Calc_DOL

Caption: Experimental workflow for calculating the Degree of Labeling.

G cluster_reactants Reactants cluster_product Product Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Sulfo-Cy3 (Stable Amide Bond) Protein->Conjugate SulfoCy3 Sulfo-Cy3-NHS Ester SulfoCy3->Conjugate pH 8.5-9.0 NHS NHS (Leaving Group) SulfoCy3->NHS

Caption: Amine-reactive labeling chemistry of Sulfo-Cy3 NHS ester.

References

Application Notes and Protocols for Sulfo-Cy3 Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed techniques and best practices for the bioconjugation of molecules using Sulfo-Cy3 amine and its derivatives, particularly the widely used Sulfo-Cy3 NHS ester.

Introduction to Sulfo-Cy3 Bioconjugation

Sulfo-Cy3 is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its sulfonated form enhances its hydrophilicity, making it ideal for labeling biological molecules in aqueous environments.[1][2] The dye is characterized by its orange-red fluorescence, with an excitation maximum around 554 nm and an emission maximum around 568 nm.[2] Sulfo-Cy3 is frequently used for labeling proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[2]

The most common method for labeling proteins and other biomolecules containing primary amines is through the use of N-hydroxysuccinimide (NHS) esters of Sulfo-Cy3. The NHS ester reacts with primary amino groups (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, to form stable amide bonds.[3]

Key Reaction: Sulfo-Cy3 NHS Ester with Primary Amine

The bioconjugation reaction involves the nucleophilic attack of a primary amine on the NHS ester of Sulfo-Cy3, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

G cluster_products Protein Protein-NH₂ (Primary Amine) Reaction + Protein->Reaction SulfoCy3 Sulfo-Cy3-NHS Ester SulfoCy3->Reaction Arrow pH 8.3-8.5 Conjugate Protein-NH-CO-Sulfo-Cy3 (Stable Amide Bond) Reaction->Conjugate Covalent Bond Formation Arrow->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS Release

Caption: Chemical reaction of Sulfo-Cy3 NHS ester with a primary amine.

Experimental Best Practices

Successful bioconjugation with Sulfo-Cy3 NHS ester relies on careful optimization of several experimental parameters.

Protein Preparation:

  • Ensure the protein is in a buffer free of primary amines, such as Tris, as these will compete with the labeling reaction.[4]

  • Impurities like bovine serum albumin (BSA) or gelatin must be removed as they will also be labeled.[5]

  • The protein solution should be concentrated, ideally between 1-10 mg/mL.[6][7]

Buffer Conditions:

  • The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is 8.3-8.5.[4][7] At a lower pH, the amine group will be protonated, rendering it unreactive. At a higher pH, the NHS ester is prone to hydrolysis.

  • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[4][7]

Dye Preparation and Handling:

  • Upon receipt, Sulfo-Cy3 NHS ester should be stored at -20°C, protected from light and moisture.[5][8]

  • Prepare a stock solution of the dye in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][9] Amine-free DMF is preferred.[4]

  • The DMSO or DMF content in the final reaction mixture should not exceed 10% to avoid protein denaturation.[5]

Molar Excess of Dye:

  • The optimal molar ratio of dye to protein needs to be determined empirically for each protein.[6][9]

  • A starting point for optimization is a 10:1 molar ratio of dye to protein.[9] Ratios of 5:1, 15:1, and 20:1 can also be tested.[5][9]

  • Over-labeling can lead to protein precipitation and loss of biological activity, while under-labeling results in a low signal.[9]

Summary of Quantitative Data for Sulfo-Cy3 Bioconjugation

ParameterRecommended Value/RangeNotesSource
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally better.[6][7]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines.[4][7]
Reaction pH 8.3 - 8.5Critical for optimal reaction efficiency.[4][7]
Dye Stock Solution 10 mg/mL or 10 mM in anhydrous DMSO or DMFPrepare fresh before use.[5][9]
Molar Dye:Protein Ratio 5:1 to 20:1Start with 10:1 and optimize for your specific protein.[5][9]
Reaction Temperature Room Temperature to 37°C[5]
Reaction Time 1 hour to overnightLonger incubation times may be performed at 4°C.[4][5]
Storage of Conjugate 4°C for short-term (up to 2 months with sodium azide); ≤ –60°C for long-term.Protect from light.[5]

Experimental Workflow for Protein Labeling with Sulfo-Cy3 NHS Ester

The following diagram outlines the key steps in a typical bioconjugation experiment.

G A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix Protein and Dye (Vortex gently) A->C B 2. Prepare Sulfo-Cy3 NHS Ester Stock (Anhydrous DMSO or DMF) B->C D 4. Incubate Reaction Mixture (1 hour at RT or overnight at 4°C) C->D E 5. Purify the Conjugate (e.g., Gel filtration, Dialysis) D->E F 6. Characterize the Conjugate (Determine Degree of Labeling) E->F G 7. Store the Conjugate (4°C or -20°C/-80°C, protected from light) F->G

Caption: Experimental workflow for Sulfo-Cy3 bioconjugation.

Detailed Experimental Protocol: Labeling an IgG Antibody

This protocol is a general guideline for labeling an IgG antibody (molecular weight ~150 kDa) with Sulfo-Cy3 NHS ester.

Materials:

  • IgG antibody (1 mg) in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve 1 mg of IgG in 950 µL of PBS.

    • Add 50 µL of 1 M sodium bicarbonate to adjust the pH to ~8.3. The final antibody concentration will be approximately 1 mg/mL.

  • Prepare the Dye Stock Solution:

    • Dissolve 1 mg of Sulfo-Cy3 NHS ester in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution. This should be done immediately before use.

  • Perform the Conjugation Reaction:

    • To achieve a 10:1 molar ratio of dye to antibody, add the calculated volume of the Sulfo-Cy3 NHS ester stock solution to the antibody solution. For a 1 mg/mL IgG solution, this will be approximately 4.9 µL of a 10 mg/mL dye stock.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute. Unconjugated dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 554 nm (for Sulfo-Cy3).

    • The concentration of the antibody can be calculated using the Beer-Lambert law (A = εcl), correcting for the absorbance of the dye at 280 nm.

      • Protein Concentration (M) = [A280 - (A554 x CF)] / ε_protein

      • Where CF is the correction factor (A280/A554 for the free dye) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

    • The concentration of the dye can be calculated as:

      • Dye Concentration (M) = A554 / ε_dye

      • Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 554 nm (~150,000 M⁻¹cm⁻¹).

    • The DOL is the molar ratio of the dye to the protein:

      • DOL = Dye Concentration / Protein Concentration

Troubleshooting

ProblemPossible CauseRecommended SolutionSource
Low Labeling Efficiency Protein solution contains amines (e.g., Tris buffer, ammonium (B1175870) salts).Buffer exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[5][10]
pH of the reaction is too low.Ensure the reaction pH is between 8.3 and 8.5.[4][7]
Hydrolysis of the NHS ester.Use high-quality anhydrous DMSO or DMF and prepare the dye stock solution immediately before use.[10]
Protein Precipitation Over-modification of the protein.Decrease the molar excess of the dye in the reaction.[10]
Protein concentration is too low.Increase the protein concentration to >2.0 mg/mL.[10]
Presence of organic solvent.Ensure the final concentration of DMSO or DMF is less than 10%.[5]
Poor Recovery After Purification Non-specific binding to the purification column.Pre-treat the column with a blocking agent like BSA (if compatible with downstream applications).
Protein precipitation during purification.Perform purification at 4°C.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Sulfo-Cy3 amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Sulfo-Cy3 amine.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescence signal weak or absent after labeling with this compound?

A weak or absent signal can stem from several factors, including inefficient labeling, fluorescence quenching, dye degradation, or improper instrument settings. A systematic approach is needed to identify the root cause.[1][2]

Q2: How can I determine if the low signal is due to poor labeling efficiency?

Inefficient labeling is a common cause of low fluorescence.[1] To troubleshoot this, you should:

  • Verify Labeling Chemistry: this compound is a carbonyl-reactive molecule used to modify carboxylic acid groups, often in the presence of activators like EDC.[3][4] Ensure your target molecule has accessible carboxyl groups.

  • Check Reaction Buffer: The pH of the labeling reaction is critical. For reactions involving EDC to activate carboxyl groups for reaction with an amine, a slightly acidic pH (e.g., 4.5-5.5) is often used for the activation step, followed by an adjustment to a more neutral or slightly basic pH (7.0-8.5) for the reaction with the amine.[5] Buffers containing competing amines (like Tris or glycine) or carboxylates should be avoided as they will reduce labeling efficiency.[1][6]

  • Assess Dye Quality: Ensure the this compound has been stored correctly, protected from light and moisture, to prevent degradation.[7] It is recommended to prepare fresh dye solutions in an anhydrous solvent like DMSO or DMF immediately before use.[8]

  • Optimize Dye-to-Molecule Ratio: A suboptimal molar ratio of dye to your target molecule can lead to under-labeling. A 10- to 20-fold molar excess of the dye is a common starting point for optimization.[1][2] However, excessive labeling can lead to self-quenching.[9]

  • Confirm Molecule Concentration: Accurate concentration determination of your protein or other target molecule is essential for calculating the correct molar ratios for labeling.[1]

Q3: Could the buffer composition be the reason for my low signal?

Yes, the buffer is a critical factor. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxyl groups, thereby reducing labeling efficiency.[1][6] It is advisable to use amine-free buffers such as PBS, MES, or HEPES.[10]

Q4: My labeled conjugate shows some signal, but it's much lower than expected. What could be the issue besides labeling efficiency?

If you have confirmed successful labeling, a lower-than-expected signal could be due to:

  • Fluorescence Quenching: This can occur if the dye molecules are too close to each other on the labeled molecule (self-quenching) or due to the local microenvironment.[2][9] Certain amino acid residues, like tryptophan, can quench the fluorescence of nearby dyes.[2] The fluorescence quantum yield of Cy3 is also known to be sensitive to its environment and can decrease when conjugated to certain molecules like duplex DNA.[11][12][13]

  • Photobleaching: Sulfo-Cy3 is known for its high photostability, but like all fluorophores, it can be susceptible to photobleaching with excessive exposure to light.[14][15] Minimize light exposure during all stages of the experiment.[1]

  • Incorrect Instrumentation Settings: Ensure you are using the optimal excitation and emission wavelengths for Sulfo-Cy3. Check that your microscope, plate reader, or flow cytometer filters and laser lines are appropriate for the dye's spectral properties.[2]

Q5: How should I properly store and handle this compound?

Proper storage is crucial for maintaining the dye's reactivity. This compound should be stored at -20°C in the dark and desiccated.[7][16] When stored at -20°C, it can be stable for up to 24 months.[7] Reconstituted stock solutions in DMSO can be stored at -20°C for short periods, but it is always best to prepare them fresh before use.[8][17][18] Before opening, allow the vial to warm to room temperature to prevent water condensation.[19]

This compound Properties

The following table summarizes the key quantitative data for Sulfo-Cy3.

PropertyValueReference(s)
Excitation Maximum (λex)~548 - 555 nm[3][7][20]
Emission Maximum (λem)~563 - 572 nm[3][7][20]
Extinction Coefficient (ε)~150,000 - 162,000 cm⁻¹M⁻¹[3][7][9]
Molecular Weight~714.94 g/mol
Recommended Storage-20°C, desiccated and in the dark[4][7][9]

Experimental Protocols

General Protocol for Labeling a Protein with this compound via EDC/NHS Chemistry

This protocol provides a general guideline for conjugating this compound to a protein with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein of interest in an amine-free and carboxylate-free buffer (e.g., MES buffer).

  • This compound

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Activation Buffer. The protein concentration should ideally be 2-10 mg/mL to ensure good labeling efficiency.[6][17]

  • Dye and Activator Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add a 50-fold molar excess of both EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the protein to form reactive NHS esters.[5]

  • Conjugation Reaction:

    • Immediately after activation, remove the excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[21]

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Sulfo-Cy3).

    • Store the purified conjugate protected from light.[10] We recommend dividing the solution into small aliquots and freezing at -20°C or -80°C.[10]

Visualizations

Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting_Workflow Start Low Fluorescence Signal CheckLabeling Assess Labeling Efficiency Start->CheckLabeling CheckQuenching Investigate Quenching/ Photobleaching Start->CheckQuenching CheckInstrument Verify Instrument Settings Start->CheckInstrument Buffer Incorrect Buffer? (e.g., Tris, Glycine) CheckLabeling->Buffer pH Suboptimal pH? CheckLabeling->pH Ratio Incorrect Dye:Molecule Ratio? CheckLabeling->Ratio DyeQuality Poor Dye Quality/ Degradation? CheckLabeling->DyeQuality Overlabeling Over-labeling (Self-Quenching)? CheckQuenching->Overlabeling Environment Environmental Quenching? CheckQuenching->Environment Photobleaching Photobleaching? CheckQuenching->Photobleaching Wavelengths Incorrect Excitation/ Emission Wavelengths? CheckInstrument->Wavelengths Filters Incompatible Filters/ Lasers? CheckInstrument->Filters Sol_Buffer Solution: Use Amine-Free Buffer (PBS, HEPES, MES) Buffer->Sol_Buffer Sol_pH Solution: Optimize Reaction pH pH->Sol_pH Sol_Ratio Solution: Titrate Dye: Molecule Ratio Ratio->Sol_Ratio Sol_DyeQuality Solution: Use Fresh, Properly Stored Dye DyeQuality->Sol_DyeQuality Sol_Overlabeling Solution: Reduce Dye: Molecule Ratio Overlabeling->Sol_Overlabeling Sol_Environment Solution: Difficult to control; Consider alternative labeling site Environment->Sol_Environment Sol_Photobleaching Solution: Minimize Light Exposure; Use Antifade Photobleaching->Sol_Photobleaching Sol_Wavelengths Solution: Set Instrument to Cy3 Specs (~550ex/~570em) Wavelengths->Sol_Wavelengths Sol_Filters Solution: Use Appropriate Filter Sets for Cy3 Filters->Sol_Filters

Caption: Troubleshooting flowchart for low Sulfo-Cy3 fluorescence.

This compound Labeling Reaction Pathway

Labeling_Reaction Protein Protein-COOH (Carboxyl Group) plus1 + Protein->plus1 EDC EDC plus2 + EDC->plus2 NHS Sulfo-NHS Activated_Ester Protein-CO-NHS (Reactive NHS Ester) plus3 + Activated_Ester->plus3 Cy3_Amine Sulfo-Cy3-NH2 (Amine Dye) Final_Product Protein-CO-NH-Sulfo-Cy3 (Stable Amide Bond) plus1->EDC plus2->NHS plus2->Activated_Ester Activation plus3->Cy3_Amine plus3->Final_Product Coupling

References

Technical Support Center: Preventing Photobleaching of Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Sulfo-Cy3 amine in microscopy experiments.

Frequently Asked Questions (FAQs): Understanding Photobleaching

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process occurs when the fluorophore is exposed to excitation light, leading to a fading of the fluorescent signal during imaging experiments.[1] It can be a significant issue when imaging low-abundance targets or performing quantitative analysis, as it may lead to skewed data or false-negative results.[1][3]

Q2: What causes Sulfo-Cy3 to photobleach?

A2: Photobleaching is initiated when the Sulfo-Cy3 molecule absorbs light and enters an excited electronic state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive triplet state.[2] In this triplet state, the dye can react with surrounding molecules, particularly molecular oxygen, to produce reactive oxygen species (ROS).[4] These ROS can then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[4] High-intensity excitation light accelerates this process.[5]

Q3: Are cyanine (B1664457) dyes like Sulfo-Cy3 particularly prone to photobleaching?

A3: While cyanine dyes are known for their brightness, some can be susceptible to photobleaching.[6] For instance, p-Phenylenediamine (B122844) (PPD), a common antifade component, can react with cyanine dyes and cleave the molecule.[7][8] Furthermore, under certain conditions, cyanine dyes can undergo photoisomerization, leading to non-fluorescent states and increased susceptibility to bleaching.[5] Some studies have also shown that Cy5 can photoconvert to a Cy3-like species upon laser illumination.[9]

Q4: How can I minimize photobleaching of my Sulfo-Cy3 labeled sample?

A4: Minimizing photobleaching involves a multi-faceted approach:

  • Use Antifade Mounting Media: These reagents contain chemical scavengers that neutralize reactive oxygen species, thereby protecting the fluorophore.[8][10]

  • Optimize Imaging Parameters: Reduce the intensity of the excitation light and minimize the exposure time.[1][3][11]

  • Choose the Right Fluorophore: For demanding applications, consider more photostable alternatives like the Alexa Fluor dyes.[3][12][13]

  • Proper Sample Handling: Minimize the sample's exposure to light at all stages, not just during image acquisition.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid signal loss during initial focusing and image acquisition. 1. Excitation light intensity is too high.2. Exposure time is too long.3. Inadequate or no antifade reagent is being used.1. Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[6] Employ neutral density (ND) filters to attenuate the light source.[1][3]2. Minimize Exposure Time: Use the shortest exposure time necessary for a clear image. Avoid prolonged, continuous exposure.[6][11]3. Use Antifade Mounting Media: Mount your coverslip using a commercial or homemade antifade medium specifically compatible with cyanine dyes.[1][3]
Fluorescence fades significantly during z-stack or time-lapse imaging. 1. Cumulative light exposure is excessive.2. The chosen antifade reagent is not effective enough for long-term imaging.3. Oxygen is readily available in the sample environment.1. Optimize Acquisition Settings: Reduce the number of z-slices or time points to the minimum required for your experiment.[14] Use bidirectional scanning if available to reduce scan time.2. Select a High-Performance Antifade: Use a robust, commercially available antifade reagent like ProLong Gold or VECTASHIELD.[14] Note that some reagents like p-phenylenediamine (PPD) can negatively interact with Cy dyes.[7][8]3. Consider Oxygen Scavengers: For live-cell or demanding fixed-cell imaging, use an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase/catalase).[6][15]
Initial signal is bright, but the sample cannot be stored and re-imaged later. 1. The mounting medium is non-hardening and has evaporated or oxidized.2. The antifade reagent has degraded over time.3. Improper storage conditions.1. Use a Hard-Setting Mountant: For long-term storage, use a mounting medium that cures to form a permanent, hard seal, such as ProLong Diamond or VECTASHIELD HardSet.[10][16] Seal the edges of the coverslip with nail polish or a commercial sealant.[16]2. Store Properly: Store slides flat, protected from light, at 4°C or -20°C for long-term preservation.[16][17]
Signal appears quenched or dimmer than expected from the start. 1. The antifade reagent itself is quenching the Sulfo-Cy3 fluorescence.2. The pH of the mounting medium is not optimal.3. High labeling density is causing self-quenching.1. Test Different Antifade Reagents: Some antifade agents can cause an initial drop in fluorescence intensity.[7][18] Test a few different formulations to find one that best preserves the initial brightness of Sulfo-Cy3.2. Check pH: Ensure the mounting medium has a slightly basic pH (around 8.0-9.0), which is often optimal for cyanine dye fluorescence.[5][19]3. Optimize Labeling: Perform a titration to find the optimal dye-to-protein labeling ratio to avoid concentration-dependent self-quenching.[5]

Quantitative Data: Comparison of Antifade Reagents

The effectiveness of antifade reagents can vary significantly. While direct quantitative comparisons for Sulfo-Cy3 are sparse in literature, data for spectrally similar dyes like Cy3 and FITC provide valuable insights.

Antifade Reagent Active Component(s) Key Characteristics & Compatibility Refractive Index (RI)
ProLong Gold / Diamond ProprietaryWidely used, high performance.[14] Good for long-term storage (curing type).[16]Cures to ~1.47[16]
VECTASHIELD Often contains PPDEffective, but PPD can react with and quench cyanine dyes.[7] May exhibit initial blue autofluorescence.~1.45
SlowFade ProprietaryOffered in formulations for both fixed and live cells. Some versions are not recommended for classic dyes like FITC/TRITC.[20]Varies (e.g., Glass is 1.52)[20]
n-Propyl gallate (NPG) n-Propyl gallateCommon homemade recipe component. Nontoxic and can be used with live cells.[7][8]Typically in glycerol (B35011) (~1.47)
DABCO 1,4-diazabicyclo[2.2.2]octaneLess effective than PPD but also less toxic.[8] Often used in live-cell applications.Typically in glycerol (~1.47)

Note: The choice of antifade reagent should be empirically validated for your specific experimental conditions.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with a Commercial Antifade Reagent

This protocol describes the standard procedure for mounting immunofluorescently labeled cells on a microscope slide using a commercial antifade mounting medium.

  • Prepare Sample: Complete all staining and washing steps for your cells grown on coverslips. The final wash should be in Phosphate-Buffered Saline (PBS).

  • Remove Excess Buffer: Carefully aspirate the final wash buffer. Wick away any remaining buffer by gently touching the edge of the coverslip to a laboratory wipe.

  • Apply Antifade Mountant: Allow the antifade reagent vial to equilibrate to room temperature.[16] Place a clean microscope slide on a flat surface. Dispense one small drop (approx. 20-25 µL) of the antifade mounting medium onto the slide.[17][20]

  • Mount Coverslip: Using fine-tipped forceps, carefully pick up the coverslip (cell-side down) and slowly lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.[16][20]

  • Cure and Seal (for Hard-Setting Media):

    • Allow the slide to cure on a flat, dark surface for the time recommended by the manufacturer (typically from 15 minutes to 24 hours).[16][17]

    • Once cured, the edges of the coverslip can be sealed with nail polish or a commercial sealant for long-term storage.[16]

  • Image and Store: The sample can now be imaged. For long-term storage, keep the slides in a slide box, protected from light, at 4°C or -20°C.[16][17]

Visualizations: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

Photobleaching_Mechanism cluster_reaction S0 Ground State (S0) Sulfo-Cy3 S1 Excited Singlet State (S1) S0->S1 1. Light Absorption (Excitation) Bleached Photobleached (Non-fluorescent) S0->Bleached S1->S0 2. Fluorescence (Light Emission) T1 Excited Triplet State (T1) (Reactive) S1->T1 3. Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS 4. Oxygen Interaction ROS->S0 5. Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Troubleshooting_Workflow start Start: Signal Fading Too Fast q1 Are you using an antifade mounting medium? start->q1 sol1 Action: Use a commercial antifade medium. (e.g., ProLong Gold) q1->sol1 No q2 Is excitation light intensity minimized? q1->q2 Yes sol1->q2 sol2 Action: Reduce laser power. Use ND filters. q2->sol2 No q3 Is exposure time as short as possible? q2->q3 Yes sol2->q3 sol3 Action: Decrease camera exposure/integration time. q3->sol3 No q4 Is the issue persisting in long-term imaging? q3->q4 Yes sol3->q4 sol4 Action: Consider a more photostable dye. (e.g., Alexa Fluor 555) q4->sol4 Yes end_ok Problem Resolved q4->end_ok No sol4->end_ok

Caption: A decision tree for troubleshooting rapid photobleaching of Sulfo-Cy3.

References

Technical Support Center: Purification of Sulfo-Cy3 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying proteins labeled with Sulfo-Cy3 amine-reactive dyes. Find troubleshooting tips and frequently asked questions to ensure the success of your conjugation and purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Sulfo-Cy3 labeled proteins.

Problem: Low Labeling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Incorrect Buffer pH Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal reaction with Sulfo-Cy3 NHS ester.[1][2] If the pH is below 8.0, adjust it with 1 M sodium bicarbonate or a suitable buffer.[2][3]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, reducing labeling efficiency.[2][3] Dialyze the protein against a suitable buffer like 1X PBS (pH 7.2-7.4) or 0.1 M sodium bicarbonate (pH 8.5-9.0) before labeling.[1][4]
Low Protein Concentration The efficiency of the labeling reaction is highly dependent on protein concentration. For optimal results, the protein concentration should be at least 2 mg/mL.[1][2][5] If the concentration is low, consider concentrating the protein solution before labeling.[6]
Suboptimal Dye-to-Protein Molar Ratio The ideal molar ratio of dye to protein can vary. A common starting point is a 10-fold molar excess of the dye.[2][3] However, this may need to be optimized for your specific protein.[1] Over-labeling can lead to protein aggregation and fluorescence quenching.[7][8]
Inactive Dye Sulfo-Cy3 NHS ester is sensitive to moisture and should be dissolved in anhydrous DMSO or DMF immediately before use.[1][2] Avoid repeated freeze-thaw cycles of the dye stock solution.[1]

Troubleshooting Workflow for Low Labeling Efficiency

LowLabelingEfficiency start Low Labeling Efficiency Detected check_ph Verify Buffer pH (8.0-9.0) start->check_ph check_buffer_amines Check for Primary Amines in Buffer check_ph->check_buffer_amines pH OK adjust_ph Adjust pH check_ph->adjust_ph pH Incorrect check_protein_conc Confirm Protein Concentration (≥2 mg/mL) check_buffer_amines->check_protein_conc No Amines dialyze Dialyze against Amine-Free Buffer check_buffer_amines->dialyze Amines Present optimize_ratio Optimize Dye:Protein Molar Ratio check_protein_conc->optimize_ratio Concentration OK concentrate Concentrate Protein check_protein_conc->concentrate Too Dilute check_dye_activity Assess Dye Activity optimize_ratio->check_dye_activity Ratio Optimized success Labeling Efficiency Improved check_dye_activity->success Dye Active new_dye Use Fresh Dye check_dye_activity->new_dye Dye Inactive adjust_ph->check_ph dialyze->check_buffer_amines concentrate->check_protein_conc new_dye->check_dye_activity

Caption: Troubleshooting workflow for low labeling efficiency.

Problem: High Background Fluorescence After Purification

Possible Causes & Solutions

CauseRecommended Action
Incomplete Removal of Unconjugated Dye The purification method may not be sufficient to completely remove all free dye.[7] Consider using a more rigorous purification method or repeating the purification step. Size exclusion chromatography (e.g., Sephadex G-25) is highly effective for this purpose.[2][7]
Protein Aggregation Labeled proteins can sometimes aggregate, trapping free dye within the aggregates.[7] Analyze the purified protein for aggregation using techniques like size exclusion chromatography or dynamic light scattering. If aggregation is present, optimize the labeling conditions (e.g., reduce the dye-to-protein ratio) or the purification buffer.
Non-covalent Binding of Dye to Protein In some cases, the dye may non-covalently associate with the protein, leading to persistent background. A denaturing wash step during purification (if the protein can tolerate it) or using a different purification method might be necessary.

Purification Strategy to Minimize Background

HighBackground start High Background Fluorescence assess_purification Assess Purity (SDS-PAGE, Spectroscopy) start->assess_purification sec Size Exclusion Chromatography (SEC) assess_purification->sec Free Dye Detected check_aggregation Check for Protein Aggregation assess_purification->check_aggregation No Free Dye Detected repeat_purification Repeat Purification Step sec->repeat_purification success Background Reduced sec->success Purity Confirmed dialysis Dialysis / Ultrafiltration dialysis->repeat_purification repeat_purification->assess_purification optimize_labeling Optimize Labeling Conditions check_aggregation->optimize_labeling Aggregation Present check_aggregation->success No Aggregation optimize_labeling->success

Caption: Strategy to address high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: Which purification method is best for removing unconjugated Sulfo-Cy3 dye?

A1: Size exclusion chromatography (SEC), also known as gel filtration, is one of the most effective and commonly used methods for separating labeled proteins from smaller, unconjugated dye molecules.[7][9][10][11] Resins like Sephadex G-25 are well-suited for this purpose.[2][3] Dialysis and tangential flow filtration (TFF) are also viable options, particularly for larger sample volumes.[8][12][13][14][15][16]

Q2: How do I calculate the Degree of Labeling (DOL) for my Sulfo-Cy3 labeled protein?

A2: The Degree of Labeling (DOL), or dye-to-protein ratio, is crucial for characterizing your conjugate. It can be calculated using absorbance measurements of the purified protein at 280 nm (for protein concentration) and at the absorbance maximum of Sulfo-Cy3 (~554 nm).[8]

The formula is as follows: Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein Dye Concentration (M) = A_max / ε_dye DOL = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance of the labeled protein at 280 nm.

  • A_max is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.

  • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy3 at its absorbance maximum.

It is essential to completely remove all free dye before measuring absorbance for accurate DOL determination.[8][17]

Q3: What is the optimal DOL for a Sulfo-Cy3 labeled protein?

A3: The optimal DOL depends on the specific protein and its intended application. Generally, a DOL between 2 and 10 is recommended for most antibodies.[1] Over-labeling (a very high DOL) can lead to fluorescence quenching and may negatively impact the protein's biological activity.[1][8] It is often necessary to empirically determine the optimal DOL for your experiment.

Q4: Can I use Tangential Flow Filtration (TFF) to purify my labeled protein?

A4: Yes, Tangential Flow Filtration (TFF) is a suitable method for purifying and concentrating labeled proteins, especially for larger sample volumes.[12][13][14][15][16] TFF can efficiently separate the larger labeled protein from the smaller unconjugated dye molecules through a process called diafiltration (buffer exchange).[13][16]

Experimental Protocols

Protocol 1: Purification of Sulfo-Cy3 Labeled Protein using Size Exclusion Chromatography (SEC)

Materials:

  • Labeled protein reaction mixture

  • Size exclusion chromatography column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Fraction collector

Procedure:

  • Column Preparation: Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer according to the manufacturer's instructions.[2][3]

  • Sample Loading: Carefully load the reaction mixture onto the top of the column.[2][3] Allow the sample to enter the column bed completely.

  • Elution: Begin the elution with the chosen buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unconjugated dye molecules will enter the pores of the resin and elute later.[9][10][11]

  • Fraction Collection: Collect fractions of the eluate. The labeled protein will typically be visible as a colored band.

  • Analysis: Monitor the fractions by measuring the absorbance at 280 nm (protein) and ~554 nm (Sulfo-Cy3). Pool the fractions containing the purified labeled protein.

  • Concentration (Optional): If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.

SEC Purification Workflow

SEC_Workflow start Labeled Protein Reaction Mixture equilibrate Equilibrate SEC Column start->equilibrate load_sample Load Sample onto Column equilibrate->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (A280 & A554) collect_fractions->analyze pool Pool Protein-Containing Fractions analyze->pool end Purified Labeled Protein pool->end

Caption: Workflow for purification by size exclusion chromatography.

Protocol 2: Purification of Sulfo-Cy3 Labeled Protein using Dialysis

Materials:

  • Labeled protein reaction mixture

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-14 kDa for antibodies.[18]

  • Large volume of dialysis buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Stir plate and stir bar

  • Cold room or refrigerator (4°C)

Procedure:

  • Prepare Dialysis Tubing: Pre-wet the dialysis tubing according to the manufacturer's instructions.

  • Load Sample: Load the labeled protein mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 1000 times the sample volume of cold dialysis buffer.[18] Stir the buffer gently on a stir plate at 4°C.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the unconjugated dye.[18]

  • Sample Recovery: Carefully remove the purified labeled protein from the dialysis tubing/cassette.

  • Analysis: Confirm the removal of free dye by measuring the absorbance of the dialysis buffer or by analyzing the purified protein.

Dialysis Purification Workflow

Dialysis_Workflow start Labeled Protein Reaction Mixture prepare_dialysis Prepare Dialysis Tubing/Cassette start->prepare_dialysis load_sample Load Sample prepare_dialysis->load_sample dialyze Dialyze against Large Volume of Buffer at 4°C load_sample->dialyze change_buffer1 Change Buffer (after 4-6 hours) dialyze->change_buffer1 change_buffer2 Change Buffer (after 8-12 hours) change_buffer1->change_buffer2 change_buffer3 Change Buffer (after 12-24 hours) change_buffer2->change_buffer3 recover Recover Purified Protein change_buffer3->recover end Purified Labeled Protein recover->end

References

Solving Sulfo-Cy3 amine solubility issues in buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy3 amine. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered water-soluble?

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange-red fluorescence.[1][2] Its enhanced water solubility is attributed to the presence of sulfonate (-SO3-) groups in its structure.[3][4] These groups are highly polar and interact favorably with water molecules, making this compound suitable for use in aqueous buffers without the need for organic co-solvents.[5][6]

Q2: In which solvents can I dissolve this compound?

This compound is soluble in a variety of polar solvents. It is well soluble in water, as well as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and alcohols.[7][8][9]

Q3: How do I prepare a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF.[3] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the dye in anhydrous DMSO.[6] For aqueous stock solutions, use high-purity water. Stock solutions should be stored at -20°C or -80°C, protected from light and moisture.[3][7] It is best to prepare fresh solutions for each experiment, but stock solutions in DMSO can be stored for up to a month at -20°C.[3]

Q4: Can I dissolve this compound directly in my aqueous buffer?

Yes, due to its high water solubility, you can often dissolve this compound directly in many aqueous buffers. However, it is crucial to ensure the buffer composition is compatible with the dye. Buffers containing primary amines, such as Tris, should be avoided as they can react with the amine-reactive form of the dye (e.g., NHS ester) if you are performing conjugation reactions.[6] For direct dissolution, add the powdered dye to the buffer and vortex thoroughly. Gentle warming or sonication can aid dissolution if needed.

Q5: What is the optimal pH range for working with this compound?

This compound is generally stable and its fluorescence is pH-insensitive in a broad range from approximately pH 4 to pH 10.[10][11] However, for labeling reactions involving the amine group (e.g., conjugation to a carboxyl group), the pH of the reaction buffer is critical. A pH range of 7.2 to 8.5 is often recommended for efficient conjugation to primary amines.[5]

Troubleshooting Guide

This guide addresses common issues you might encounter when dissolving this compound in your experimental buffers.

Problem 1: The this compound powder is not dissolving in my aqueous buffer.

  • Possible Cause: The concentration of the dye may be too high for the specific buffer conditions.

    • Solution: Try reducing the concentration of the this compound. Refer to the solubility data table below for guidance on maximum concentrations in common solvents.

  • Possible Cause: The buffer composition may be hindering solubility. High ionic strength or the presence of certain salts can sometimes lead to "salting out" effects.

    • Solution: Attempt to dissolve the dye in a small amount of a compatible organic solvent like DMSO or DMF first, and then add this stock solution to your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough not to affect your experiment.

  • Possible Cause: The dye may require physical assistance to dissolve.

    • Solution: Vortex the solution for a longer period. Gentle warming (e.g., to 37°C) or brief sonication can also help facilitate dissolution.

Problem 2: I observe a precipitate or cloudiness after adding this compound to my buffer.

  • Possible Cause: This is a clear indication that the solubility limit of the dye has been exceeded in your specific buffer.

    • Solution: Centrifuge the solution to pellet the precipitate and use the supernatant, ensuring you determine the actual concentration of the dissolved dye. Alternatively, you will need to reduce the initial concentration of the dye.

  • Possible Cause: The dye may be aggregating.

    • Solution: Aggregation can sometimes be reversed by adding a small amount of an organic co-solvent like DMSO. Visual inspection for a change from a clear, colored solution to one with visible particles or a hazy appearance can suggest aggregation.

Problem 3: The color of my this compound solution appears different than expected.

  • Possible Cause: The perceived color of the solution can vary with concentration and the buffer environment.

    • Solution: This is not always indicative of a problem. The critical factors are the absorbance and emission spectra. If you have access to a spectrophotometer, verify the absorbance maximum is around 555 nm.

  • Possible Cause: The dye may have degraded.

    • Solution: Protect the dye and its solutions from prolonged exposure to light. Store stock solutions properly at low temperatures. If degradation is suspected, it is best to use a fresh vial of the dye.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityConcentration (Molar)Notes
Water350 g/L[7][9]~0.49 MHigh solubility due to sulfonate groups.
DMSO125 mg/mL[3]~0.175 MUse of ultrasonic agitation may be needed.
DMFSoluble[7][8]Not specifiedA common solvent for creating stock solutions.
AlcoholsSoluble[7]Not specifiedThe specific alcohol (e.g., methanol, ethanol) may affect solubility.

Experimental Protocols

Protocol for Assessing this compound Solubility in a New Buffer

  • Preparation of Dye Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex until fully dissolved.

  • Serial Dilution in the Test Buffer:

    • Prepare a series of dilutions of the this compound stock solution in your target buffer (e.g., PBS, HEPES, MES). Aim for a range of final concentrations, for example, from 1 µM to 1 mM.

    • For each concentration, add the corresponding volume of the DMSO stock solution to the buffer. Ensure the final DMSO concentration is kept constant and low (e.g., <1%) across all dilutions to minimize solvent effects.

  • Observation and Analysis:

    • After thorough mixing, visually inspect each dilution for any signs of precipitation or cloudiness. Let the solutions stand at room temperature for at least one hour and re-examine.

    • For a more quantitative assessment, measure the absorbance of the clear supernatant of each dilution at the dye's absorbance maximum (~555 nm). A linear relationship between concentration and absorbance (following the Beer-Lambert law) indicates good solubility within that range. A deviation from linearity suggests the onset of aggregation or precipitation.

  • Determination of Approximate Solubility Limit:

    • The highest concentration that remains a clear solution without any visible precipitate is the approximate solubility limit in that specific buffer.

Mandatory Visualization

G cluster_0 Troubleshooting this compound Dissolution start Start: Dissolve this compound in Buffer issue Observe Issue? (e.g., Precipitate, Cloudiness) start->issue dissolved Successfully Dissolved issue->dissolved No check_conc Is Concentration Too High? issue->check_conc Yes reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_buffer Is Buffer Composition Incompatible? check_conc->check_buffer No reduce_conc->start use_cosolvent Use Organic Co-solvent (e.g., DMSO) check_buffer->use_cosolvent Yes physical_assist Apply Physical Assistance (Vortex, Sonicate, Warm) check_buffer->physical_assist No use_cosolvent->start physical_assist->start G cluster_1 Factors Affecting this compound Solubility solubility This compound Solubility solvent Solvent Type (Water, DMSO, DMF) solubility->solvent concentration Dye Concentration solubility->concentration buffer_comp Buffer Composition (pH, Ionic Strength) solubility->buffer_comp temperature Temperature solubility->temperature

References

Effect of pH on Sulfo-Cy3 amine labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfo-Cy3 NHS ester for amine labeling. The efficiency of this labeling reaction is critically dependent on pH, and this guide will help you navigate common challenges to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Sulfo-Cy3 NHS ester?

The optimal pH for Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester labeling reactions is between 8.3 and 8.5.[1][2][3] This pH range provides the best balance between having a sufficient concentration of reactive (deprotonated) primary amines on your target molecule and minimizing the hydrolysis of the Sulfo-Cy3 NHS ester.[4]

Q2: Why is the reaction pH so critical for labeling efficiency?

The pH of the reaction buffer directly influences two competing reactions:

  • Amine Reactivity: Primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) are the target for NHS esters. For the reaction to occur, the amine group must be in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), making it unreactive.[3][4] As the pH increases above the pKa of the amine, the concentration of the reactive deprotonated form increases.[4]

  • NHS Ester Hydrolysis: Sulfo-Cy3 NHS ester is susceptible to hydrolysis, a reaction with water that renders the dye incapable of labeling your target. The rate of this hydrolysis reaction increases significantly with increasing pH.[4][5]

Therefore, the optimal pH of 8.3-8.5 is a compromise that maximizes the availability of reactive amines while keeping the rate of dye hydrolysis manageable.[4]

Q3: Which buffers are recommended for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the Sulfo-Cy3 NHS ester.[1][6] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][6]

  • 0.1 M Sodium Phosphate (B84403) buffer (pH 8.3-8.5)[1][2]

  • 50 mM Sodium Borate (pH 8.5)[6]

Q4: Can I use Tris buffer for the labeling reaction?

No, it is not recommended to use buffers containing primary amines, such as Tris, for the labeling reaction itself as they will compete with the target molecule.[1][6] However, Tris buffer can be used to quench the reaction after the desired incubation time.[4][6]

Q5: My labeling efficiency is low. What are the potential causes related to pH?

Low labeling efficiency is a common issue. Here are some pH-related causes and solutions:

  • Suboptimal pH: The pH of your reaction buffer may be too low, leading to protonated and unreactive primary amines.[7] Ensure your buffer is freshly prepared and the pH is accurately measured to be within the 8.3-8.5 range.

  • Amine-Containing Buffers: If your protein sample was in a buffer containing primary amines (like Tris), these will compete with your protein for the dye.[8] It is essential to buffer exchange your protein into a recommended amine-free buffer before starting the labeling reaction.

  • Acidification of the Reaction Mixture: During large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time.[1][3] Consider using a more concentrated buffer to maintain a stable pH throughout the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines.[7]Ensure the reaction buffer pH is between 8.3 and 8.5.[1][2][3] Use a calibrated pH meter.
Presence of amine-containing buffers (e.g., Tris) in the protein sample.[8]Perform buffer exchange of the protein sample into an amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer before labeling.[1][6]
The Sulfo-Cy3 NHS ester has hydrolyzed due to excessively high pH or prolonged exposure to aqueous buffer.[4]Prepare the dye solution immediately before use and ensure the reaction pH does not exceed 8.5.
Inconsistent Labeling Results Fluctuations in the pH of the reaction buffer between experiments.Prepare fresh buffer for each experiment and verify the pH immediately before use.
Inaccurate measurement of protein and dye concentrations.Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.[6]
High Background/Non-specific Staining The dye is binding non-covalently to the protein or other components.Ensure proper quenching of the reaction with an amine-containing buffer (e.g., Tris) and thorough purification of the conjugate using methods like gel filtration or dialysis.[4][6]

Quantitative Data: Effect of pH on NHS Ester Stability

The stability of the Sulfo-Cy3 NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive dye.

pHHalf-life of NHS EsterImplication for Labeling
7.04-5 hours (at 0°C)Slower reaction with amines, but the dye is more stable.[5]
8.01 hourA reasonable compromise for stability and reactivity.[9]
8.610 minutes (at 4°C)Rapid hydrolysis significantly reduces the amount of active dye available for labeling.[5][9]

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol provides a general procedure for labeling proteins with Sulfo-Cy3 NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of any primary amines.[8]

  • Prepare the Sulfo-Cy3 NHS Ester Solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in a small amount of anhydrous DMF or DMSO.[4]

  • Reaction: Add the dissolved Sulfo-Cy3 NHS ester to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]

  • Purification: Remove the excess, unreacted dye and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]

Visualizations

G cluster_0 Low pH (< 7.5) cluster_1 Optimal pH (8.3 - 8.5) cluster_2 High pH (> 9.0) Amine_p Primary Amine (Protonated, -NH3+) Non-nucleophilic No_Reaction Low Labeling Efficiency Amine_p->No_Reaction Unreactive NHS_stable Sulfo-Cy3 NHS Ester (Stable) NHS_stable->No_Reaction Available but no reaction Amine_d Primary Amine (Deprotonated, -NH2) Nucleophilic Reaction Stable Amide Bond Formation (Successful Labeling) Amine_d->Reaction Reactive NHS_reactive Sulfo-Cy3 NHS Ester (Reactive) NHS_reactive->Reaction Amine_d2 Primary Amine (Deprotonated, -NH2) Nucleophilic Hydrolysis Low Labeling Efficiency Amine_d2->Hydrolysis Available but no active dye NHS_hydrolyzed Sulfo-Cy3 NHS Ester (Hydrolyzed) Inactive NHS_hydrolyzed->Hydrolysis Inactive

Caption: The effect of pH on Sulfo-Cy3 amine labeling.

G start Start: Prepare Protein in Amine-Free Buffer prep_buffer Prepare Reaction Buffer (e.g., 0.1M Sodium Bicarbonate) start->prep_buffer check_ph Adjust pH to 8.3 - 8.5 prep_buffer->check_ph prep_dye Dissolve Sulfo-Cy3 NHS Ester in Anhydrous DMSO/DMF check_ph->prep_dye pH is correct mix Add Dye Solution to Protein Solution prep_dye->mix incubate Incubate for 1-2 hours at RT or overnight at 4°C mix->incubate quench Quench Reaction with 1M Tris-HCl, pH 8.0 incubate->quench purify Purify Conjugate (Gel Filtration or Dialysis) quench->purify end End: Labeled Protein purify->end

Caption: Experimental workflow for this compound labeling.

References

Avoiding self-quenching with Sulfo-Cy3 amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3 amine conjugates. Our goal is to help you overcome common experimental challenges, with a focus on avoiding self-quenching and achieving optimal fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a derivative of the fluorescent dye Cyanine 3 (Cy3) that contains a primary amine group and sulfonate groups.[1][2] The amine group allows for covalent conjugation to molecules containing reactive carboxylic acids (often activated with EDC) or activated esters like NHS esters.[1][3] The sulfonate groups increase the water solubility of the dye, making it ideal for labeling biological molecules in aqueous solutions without the need for organic co-solvents.[1][4][5] This improved solubility also helps to reduce the fluorescence quenching that can occur from dye-dye interactions.[4] Sulfo-Cy3 is a bright, orange-fluorescent dye that is largely insensitive to pH in the range of 4 to 10.[3]

Q2: What is self-quenching and why is it a concern with Sulfo-Cy3 conjugates?

A2: Self-quenching, also known as concentration quenching, is a phenomenon where fluorescent molecules at high concentrations exhibit a decrease in fluorescence intensity. This occurs when dye molecules are in close enough proximity to interact with each other, leading to non-radiative energy transfer and a reduction in the overall fluorescence quantum yield. While the sulfonation of Sulfo-Cy3 helps to mitigate this effect by reducing dye aggregation, over-labeling of a biomolecule can still lead to significant self-quenching.[4] This is a critical consideration as it can lead to inaccurate quantification and reduced sensitivity in fluorescence-based assays.

Q3: What is the optimal Degree of Labeling (DOL) to avoid self-quenching?

A3: The optimal Degree of Labeling (DOL) depends on the specific protein and the intended application. However, a general recommendation for antibodies is to aim for a DOL of 2.5 to 3 dye molecules per antibody.[6] Exceeding this range can lead to increased self-quenching and potential protein aggregation.[7] It is always best to empirically determine the optimal DOL for your specific protein and assay by testing a range of dye-to-protein molar ratios in the conjugation reaction.

Q4: What are the key considerations for a successful this compound conjugation reaction?

A4: Several factors are critical for a successful conjugation:

  • Purity of the biomolecule: Ensure your protein or other biomolecule is free of any amine-containing buffers (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), as these will compete with your target molecule for reaction with the dye.[7][8]

  • Reaction pH: The reaction of an amine-reactive dye with a primary amine on a protein is highly pH-dependent. The optimal pH range is typically 8.0-9.0 to ensure the primary amines are deprotonated and thus reactive.[7][8][9]

  • Protein Concentration: For efficient labeling, it is recommended to use a protein concentration of at least 2 mg/mL.[8][9][10] Lower concentrations can significantly reduce labeling efficiency.[8][9]

  • Molar Ratio of Dye to Protein: The molar ratio of dye to protein in the reaction mixture will influence the final DOL. It is advisable to test a few different ratios to find the optimal one for your experiment.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Fluorescence Signal Inefficient Labeling: The DOL is too low.- Verify the pH of your reaction buffer is between 8.0 and 9.0. - Ensure your protein concentration is at least 2 mg/mL. - Check that your buffer is free of extraneous primary amines (e.g., Tris, glycine). - Increase the molar ratio of Sulfo-Cy3 to your protein in the conjugation reaction.
Self-Quenching: The DOL is too high.- Decrease the molar ratio of Sulfo-Cy3 to your protein in the conjugation reaction. - Perform a titration experiment to determine the optimal DOL for your specific protein and assay.
Photobleaching: The dye is being destroyed by excessive exposure to light.- Minimize the exposure of your labeled conjugate to light during storage and experiments. - Use an anti-fade mounting medium if you are performing fluorescence microscopy.
Protein Aggregation/Precipitation after Labeling Over-labeling: A high DOL can alter the protein's surface charge and lead to aggregation.- Reduce the molar ratio of Sulfo-Cy3 to your protein in the conjugation reaction to achieve a lower DOL.
Protein Instability: The protein may be unstable under the labeling conditions.- Ensure the pH and buffer conditions are suitable for your specific protein. - Consider reducing the reaction time or temperature.
Inconsistent Labeling Results Variability in Reagents: Inconsistent quality or concentration of dye or protein.- Use fresh, high-quality this compound. - Accurately determine the concentration of your protein before each labeling reaction. - Prepare fresh buffer for each experiment.
Inconsistent Reaction Conditions: Variations in pH, temperature, or incubation time.- Carefully control and monitor the pH of the reaction. - Maintain a consistent temperature and incubation time for all labeling reactions.

Experimental Protocols

Protocol 1: Labeling an Antibody with Sulfo-Cy3 NHS Ester

This protocol describes the labeling of an antibody with an amine-reactive Sulfo-Cy3 NHS ester.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.5

  • Purification column (e.g., desalting column)

  • Reaction tubes

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2-10 mg/mL in a suitable buffer (e.g., PBS).[8][9]

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final pH of 8.5 ± 0.5.[8][9]

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11] Vortex to ensure it is fully dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of 5:1 to 20:1 (dye:antibody) is a good starting point.[11]

    • Slowly add the calculated volume of the Sulfo-Cy3 NHS ester solution to the antibody solution while gently vortexing.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[12]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 554 nm (A554).

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (A554 x Correction Factor)] / ε_protein

      • Dye Concentration (M) = A554 / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • The extinction coefficient (ε) for Sulfo-Cy3 is approximately 150,000 cm⁻¹M⁻¹. The correction factor accounts for the dye's absorbance at 280 nm.

Protocol 2: Labeling a Molecule with a Carboxylic Acid using this compound and EDC

This protocol outlines the labeling of a molecule containing a carboxylic acid with this compound using EDC as a crosslinker.

Materials:

  • Molecule with a carboxylic acid to be labeled

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Reaction Buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the molecule to be labeled in the reaction buffer.

    • Add EDC (and optionally NHS) to the solution to activate the carboxylic acid groups. A molar excess of EDC and NHS over the carboxylic acid is typically used.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for activation.

  • Conjugation Reaction:

    • Dissolve the this compound in the reaction buffer.

    • Add the this compound solution to the activated molecule.

    • Allow the reaction to proceed for several hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add a quenching solution to stop the reaction by consuming any remaining activated esters.

  • Purification:

    • Purify the Sulfo-Cy3 conjugate from unreacted dye and byproducts using a suitable method such as HPLC or dialysis.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Optimal pH for Amine Labeling 8.0 - 9.0[7][8][9]
Recommended Protein Concentration ≥ 2 mg/mL[8][9][10]
Recommended DOL for Antibodies 2.5 - 3.0[6]
Sulfo-Cy3 Excitation Maximum ~554 nm[9][12]
Sulfo-Cy3 Emission Maximum ~568 nm[9][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL, pH 8.0-9.0) conjugation Mix Protein and Dye (Incubate 1 hr, RT, dark) prep_protein->conjugation prep_dye Prepare Sulfo-Cy3 Stock Solution (10 mg/mL in DMSO) prep_dye->conjugation purification Purify Conjugate (Desalting Column) conjugation->purification analysis Calculate DOL (Spectrophotometry) purification->analysis

Caption: Workflow for labeling proteins with Sulfo-Cy3 NHS ester.

self_quenching cluster_optimal Optimal Labeling (High Fluorescence) cluster_overlabeling Over-labeling (Self-Quenching) p1 Protein d1 Cy3 p1->d1 covalent bond d2 Cy3 p1->d2 covalent bond p2 Protein d3 Cy3 p2->d3 d4 Cy3 p2->d4 d5 Cy3 p2->d5 d6 Cy3 p2->d6 d3->d4 quenching interaction d4->d5 d5->d6

Caption: Relationship between DOL and self-quenching.

References

Sulfo-Cy3 amine conjugate stability and aggregation problems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and aggregation of Sulfo-Cy3 amine conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during and after the conjugation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Fluorescence Signal or Complete Loss of Fluorescence

  • Question: Why is the fluorescence of my Sulfo-Cy3 conjugate weak or undetectable after labeling?

  • Possible Causes & Solutions:

    • Over-labeling (Dye-Dye Quenching): Excessive labeling can lead to self-quenching where dye molecules in close proximity dissipate energy non-radiatively.

      • Solution: Optimize the molar ratio of dye to the target molecule. A typical starting point for antibodies is a 10:1 molar ratio of dye to protein. Perform a titration to find the optimal degree of labeling (DOL), which for most antibodies is between 2 and 10.[][2]

    • Photobleaching: Exposure to intense light can irreversibly destroy the fluorophore.

      • Solution: Protect the dye and conjugate from light at all stages of the experiment, including storage and handling, by using amber tubes or covering tubes with aluminum foil.

    • pH-Dependent Fluorescence: While Sulfo-Cy3 fluorescence is largely stable across a wide pH range (pH 4-10), extreme pH values can affect the stability of the conjugate and the conformation of the labeled biomolecule, indirectly impacting fluorescence.[3][4]

      • Solution: Maintain a pH between 7.2 and 8.5 during labeling and storage for optimal conjugate stability.[5] An experiment has shown that the fluorescence intensity of Sulfo-Cy3 is independent of pH and remains nearly constant.[6]

    • Degradation of the Conjugate: Improper storage can lead to the degradation of the dye or the biomolecule.

      • Solution: Store the this compound stock solution at -20°C (short-term, up to 1 month) or -80°C (long-term, up to 6 months), protected from light.[7] Store the purified conjugate according to the recommendations for the unlabeled biomolecule, typically at 4°C for short-term use or aliquoted and frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[2][8]

Issue 2: Precipitation of the Conjugate (Aggregation)

  • Question: My Sulfo-Cy3 conjugate has precipitated out of solution. What could be the cause and how can I fix it?

  • Possible Causes & Solutions:

    • Hydrophobic Interactions: Despite the hydrophilic nature of the sulfo-group, high degrees of labeling can increase the overall hydrophobicity of the protein, leading to aggregation. The sulfonated form of Cy3 is designed to be highly water-soluble to minimize this issue.[7][9]

      • Solution: Reduce the molar ratio of dye to the target molecule during conjugation. Ensure the final degree of labeling is within the optimal range for your specific biomolecule.

    • Inappropriate Buffer Conditions: The composition of the buffer, including salt concentration and pH, can influence protein solubility and stability.

      • Solution: Use buffers that are known to maintain the stability of your target biomolecule. For the labeling reaction, amine-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES are recommended. Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete for reaction with the dye. After conjugation, purify the conjugate into a buffer that is optimal for its long-term stability.

    • Presence of Unreacted Dye: Free, unreacted dye in the solution can contribute to instability and precipitation.

      • Solution: Thoroughly purify the conjugate after the labeling reaction to remove all unconjugated dye. Size exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective methods.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its conjugates?

A1:

  • This compound (lyophilized powder): Store at -20°C, desiccated and protected from light. It can be transported at room temperature for up to 3 weeks.[10]

  • This compound (in solvent): Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[7]

  • Sulfo-Cy3 Conjugates: Store the conjugate under conditions that are optimal for the unlabeled biomolecule. For short-term storage, 4°C is often suitable. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the conjugate from light.[2][8]

Q2: How does the sulfonation of Cy3 amine affect its properties?

A2: The addition of sulfonate groups to the cyanine (B1664457) dye structure significantly increases its water solubility.[7][9] This is advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive proteins.[10] The increased hydrophilicity also reduces the tendency for dye-dye aggregation and non-specific binding, leading to brighter fluorescent signals and a better signal-to-noise ratio.[5]

Q3: What buffer should I use for the conjugation reaction?

A3: An amine-free buffer with a pH between 8.0 and 9.0 is recommended for efficient labeling. A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.

Q4: How can I determine the degree of labeling (DOL) of my conjugate?

A4: The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (approximately 548 nm). The following formula can be used:

DOL = (A_dye × ε_protein) / [(A_protein - CF × A_dye) × ε_dye]

Where:

  • A_dye is the absorbance at the dye's maximum wavelength.

  • A_protein is the absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of Sulfo-Cy3 (~162,000 M⁻¹cm⁻¹).[11]

  • ε_protein is the molar extinction coefficient of the protein.

  • CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy3).

Quantitative Data Summary

The stability of this compound conjugates is influenced by several factors. The following table summarizes key quantitative data related to its properties and stability.

ParameterValue/ConditionImpact on Stability and PerformanceReference(s)
Excitation Maximum (λex) ~548 nmOptimal wavelength for exciting the fluorophore.[11][12]
Emission Maximum (λem) ~563 nmOptimal wavelength for detecting the emitted fluorescence.[11][12]
Molar Extinction Coefficient ~162,000 M⁻¹cm⁻¹A high value indicates efficient light absorption, contributing to bright fluorescence.[11][12]
Fluorescence Quantum Yield ~0.1Represents the efficiency of converting absorbed light into emitted light.[11][12]
Optimal Labeling pH 8.0 - 9.0Ensures primary amines on the target molecule are deprotonated and reactive.[]
Fluorescence pH Stability Stable between pH 4 and 10The fluorescence intensity is largely independent of pH in this range.[3][4]
Storage Temperature (Stock) -20°C (1 month) or -80°C (6 months)Proper storage is crucial to prevent degradation of the reactive dye.[7]
Storage Temperature (Conjugate) 4°C (short-term) or -20°C/-80°C (long-term)Prevents degradation of the conjugate and microbial growth. Avoid freeze-thaw cycles.[2][8]

Experimental Protocols

Protocol 1: Quality Control of Sulfo-Cy3 Conjugate - Assessing Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a method to assess the presence of aggregates in a purified Sulfo-Cy3 conjugate.

  • System Preparation:

    • Equilibrate a size exclusion chromatography column (e.g., Superdex 200 Increase 10/300 GL) with an appropriate filtered and degassed buffer (e.g., PBS, pH 7.4).

    • Ensure the HPLC or FPLC system is free of air bubbles and the baseline is stable.

  • Sample Preparation:

    • Filter the Sulfo-Cy3 conjugate solution through a 0.22 µm syringe filter to remove any large particulates.

    • Dilute the sample to a suitable concentration for detection (e.g., 0.1 - 1 mg/mL).

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample (e.g., 100 µL) onto the column.

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a fluorescence detector (Ex: 548 nm, Em: 563 nm) or a UV-Vis detector at 548 nm (for Sulfo-Cy3).

  • Data Analysis:

    • Analyze the chromatogram. The main peak corresponds to the monomeric, correctly folded conjugate.

    • The presence of earlier eluting peaks indicates the presence of soluble high molecular weight aggregates.

    • Integrate the peak areas to quantify the percentage of monomer and aggregates.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sec Size Exclusion Chromatography cluster_analysis Data Analysis start Sulfo-Cy3 Conjugate filter 0.22 µm Filtration start->filter dilute Dilution filter->dilute injection Injection dilute->injection separation Separation injection->separation detection UV & Fluorescence Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantify Monomer vs. Aggregates chromatogram->quantification

Caption: Workflow for Assessing Conjugate Aggregation by SEC.

Caption: Troubleshooting Logic for Sulfo-Cy3 Conjugate Issues.

References

How to improve signal-to-noise ratio with Sulfo-Cy3 amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Sulfo-Cy3 amine, focusing on strategies to enhance the signal-to-noise ratio in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3] The presence of a sulfonate group enhances its hydrophilicity, which in turn reduces dye aggregation and non-specific binding in aqueous environments.[1][2] Its primary amine group allows for covalent conjugation to biomolecules containing reactive carboxylic acid groups or other electrophilic moieties.[3] It is widely used for labeling proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[1]

Q2: What are the spectral properties of Sulfo-Cy3?

Sulfo-Cy3 exhibits an absorption maximum at approximately 554 nm and an emission maximum at around 568 nm.[1] This makes it compatible with standard TRITC (tetramethylrhodamine) filter sets and excitation sources such as the 532 nm laser line.[4]

Q3: How does the sulfonation of Cy3 improve experimental results?

The sulfonate groups on the Sulfo-Cy3 molecule increase its water solubility.[1][2] This is advantageous as it minimizes the tendency of the dye to aggregate, a common issue with non-sulfonated cyanine dyes that can lead to fluorescence quenching and non-specific background signals. The enhanced water solubility allows for efficient labeling in aqueous buffers without the need for organic co-solvents that could potentially denature sensitive proteins.

Q4: What is the optimal pH for labeling with amine-reactive dyes?

For amine-reactive conjugations, such as those involving NHS esters that would be used to label a molecule with this compound, a pH range of 8.0 to 9.5 is generally recommended. A pH of 8.5 is often optimal.[5] In this pH range, the primary amine groups on proteins are deprotonated and thus more nucleophilic and reactive. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[5]

Q5: What is a typical dye-to-protein molar ratio for conjugation?

The optimal dye-to-protein ratio can vary depending on the protein and the specific application. However, a molar ratio of 10:1 (dye:protein) is a common starting point for antibody labeling.[5] It is advisable to perform a titration to determine the optimal ratio for your specific experiment to balance labeling efficiency with the risk of over-labeling, which can lead to fluorescence quenching and altered protein function.[6]

Troubleshooting Guide

High background and low signal are common issues that can significantly impact the signal-to-noise ratio. This guide provides a systematic approach to troubleshooting these problems.

High Background or Non-Specific Staining
Potential Cause Recommended Solution
Excess Unconjugated Dye Ensure thorough purification of the labeled conjugate to remove all free dye. Size exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis are effective methods.[7]
High Antibody Concentration A high concentration of the labeled antibody can lead to non-specific binding. Perform a titration to find the lowest concentration that provides a strong specific signal with minimal background.[8]
Inadequate Washing Increase the number and/or duration of wash steps after incubation with the labeled antibody. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help reduce non-specific binding.[8]
Insufficient Blocking Use an appropriate blocking buffer to saturate non-specific binding sites before applying the primary antibody. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.
Autofluorescence The sample itself may exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorophore with a longer wavelength.
Weak or No Signal
Potential Cause Recommended Solution
Inefficient Labeling Verify the pH of the conjugation reaction is within the optimal range (pH 8.0-9.5 for NHS ester reactions).[5] Ensure the protein concentration is adequate (typically >2 mg/mL).[5] Avoid buffers containing primary amines.
Low Target Expression Confirm the presence of the target protein in your sample using an alternative method like Western blotting.
Photobleaching Minimize the exposure of the sample to excitation light. Use an antifade mounting medium to protect the fluorophore from photobleaching.[8]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Sulfo-Cy3 (Ex/Em: ~554/568 nm).[1]
Inactive Antibody The conjugation process or improper storage may have compromised the antibody's binding activity. Test the antibody's functionality through other applications if possible. Over-labeling can also lead to reduced antibody activity.[6]

Experimental Protocols

Protocol 1: General Antibody Labeling with an Amine-Reactive Sulfo-Cy3 Derivative (e.g., NHS Ester)

This protocol provides a general guideline for conjugating an amine-reactive Sulfo-Cy3 dye to an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS or HEPES)

  • Amine-reactive Sulfo-Cy3 (e.g., Sulfo-Cy3 NHS ester)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[5]

    • If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into the Reaction Buffer.

  • Prepare the Dye Solution:

    • Allow the vial of amine-reactive Sulfo-Cy3 to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the calculated volume of the Sulfo-Cy3/DMSO solution to the antibody solution. A 10:1 molar ratio of dye to antibody is a good starting point.[5]

    • Gently mix the reaction mixture and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the conjugate from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[7]

    • Collect the fractions containing the labeled antibody.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.

Data Presentation

Table 1: Physicochemical Properties of Sulfo-Cy3

PropertyValueReference
Excitation Maximum~554 nm[1]
Emission Maximum~568 nm[1]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[4]
Quantum Yield~0.15 - 0.24[4]
Water SolubilityHigh (enhanced by sulfonation)[1][2]
pH SensitivityRelatively insensitive in the physiological pH range (4-10)[4]

Table 2: Recommended Starting Conditions for Antibody Labeling

ParameterRecommended ValueReference
Protein Concentration2 - 10 mg/mL[5]
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer[5]
Reaction pH8.5 ± 0.5[5]
Dye:Protein Molar Ratio10:1 (starting point)[5]
Incubation Time1 hour at room temperature[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage prep_antibody Prepare Antibody (2-10 mg/mL, amine-free buffer) conjugation Incubate Antibody + Dye (1 hour, RT, dark) pH 8.5, Molar Ratio 10:1 prep_antibody->conjugation prep_dye Prepare Sulfo-Cy3 (10 mg/mL in DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify store Store Conjugate (4°C, dark) purify->store

Caption: Experimental workflow for labeling an antibody with an amine-reactive Sulfo-Cy3 derivative.

troubleshooting_workflow cluster_high_bg High Background? cluster_low_signal Low Signal? start Problem: Poor Signal-to-Noise Ratio check_purification Check Conjugate Purification start->check_purification check_labeling Verify Labeling Efficiency (pH, concentration) start->check_labeling If signal is low optimize_ab Optimize Antibody Concentration check_purification->optimize_ab If background persists increase_washes Increase Wash Steps optimize_ab->increase_washes If background persists check_blocking Verify Blocking Protocol increase_washes->check_blocking If background persists end Improved Signal-to-Noise Ratio check_blocking->end Problem Resolved check_target Confirm Target Expression check_labeling->check_target If labeling is efficient prevent_bleaching Use Antifade Reagent check_target->prevent_bleaching If target is present check_filters Check Microscope Filters prevent_bleaching->check_filters If signal is still low check_filters->end Problem Resolved

Caption: A logical workflow for troubleshooting common issues to improve the signal-to-noise ratio.

References

Common mistakes to avoid when using Sulfo-Cy3 amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy3 amine and its derivatives for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Sulfo-Cy3 NHS ester?

A1: this compound is a derivative of the Cy3 fluorescent dye that contains a primary amine group (-NH2) and sulfonate groups.[1][2] The sulfonate groups significantly increase the water solubility of the dye, making it ideal for use in aqueous buffer systems without the need for organic co-solvents.[1][3][] The primary amine on this compound itself can be used to conjugate it to molecules containing reactive groups like carboxylic acids (with the help of activators like EDC) or aldehydes/ketones.[2]

However, a common point of confusion arises because researchers often want to label the primary amines on their own protein or antibody. For that purpose, you would use an amine-reactive form of the dye, such as Sulfo-Cy3 NHS ester .[5][6] This form readily reacts with primary amines (e.g., on lysine (B10760008) residues and the N-terminus of a protein) to form a stable amide bond.[5][6] This guide will primarily focus on troubleshooting the common application of labeling proteins/antibodies with amine-reactive Sulfo-Cy3 dyes.

Q2: Why is my labeling efficiency with Sulfo-Cy3 NHS ester low?

A2: Low labeling efficiency is one of the most common issues. Several factors can contribute to this problem:

  • Incorrect Buffer Composition: Your reaction buffer may contain primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions.[7][8][9] These molecules will compete with your target protein for the amine-reactive dye, significantly reducing the labeling efficiency.[7][8]

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.2-8.5.[5][7][10] If the pH is too low (<8.0), the protein's amino groups will be protonated and less reactive.[10]

  • Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the concentration of the protein.[10] Concentrations below 2 mg/mL can lead to a significant decrease in labeling efficiency.[7][8]

  • Inactive Dye: The dye may have degraded due to improper storage. Sulfo-Cy3 NHS ester is sensitive to light and moisture. It should be stored at -20°C or -80°C, desiccated, and protected from light.[11][12] Repeated freeze-thaw cycles of dye stock solutions should also be avoided.[1][7]

Q3: I am observing protein precipitation after adding the Sulfo-Cy3 dye. What should I do?

A3: Protein precipitation can occur for a few reasons:

  • Over-labeling: Using too high a ratio of dye to protein can lead to the introduction of too many dye molecules. This can alter the protein's surface properties, leading to aggregation and precipitation.[10] Try reducing the dye-to-protein molar ratio.

  • Organic Solvent: If you are using a non-sulfonated version of the dye, it may require an organic solvent like DMSO or DMF to dissolve.[] Adding too much of this solvent to your aqueous protein solution can cause the protein to denature and precipitate. The use of water-soluble Sulfo-Cy3 dyes helps to minimize this issue.[]

  • Vigorous Mixing: Avoid vortexing or other forms of vigorous mixing after adding the dye to the protein solution, as this can cause denaturation and inactivation.[8] Gentle mixing is recommended.

Q4: My purified conjugate shows high background or non-specific staining. How can I fix this?

A4: This issue is typically caused by the presence of unconjugated, free dye in your final product. It is crucial to efficiently remove all non-reacted dye after the labeling reaction. Purification methods like size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis are effective for separating the labeled protein from the smaller, unbound dye molecules.[7] You can check for the presence of free dye by running the conjugate on an SDS-PAGE gel and using a fluorescence scanner; free dye will appear as a low molecular weight band.[10]

Q5: How should I store the Sulfo-Cy3 dye and the final conjugate?

A5:

  • Dye Powder: Store the lyophilized dye powder at -20°C or -80°C, protected from light and moisture (desiccated).[11][12]

  • Dye Stock Solution: After reconstituting the dye (e.g., in anhydrous DMSO), it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7] The stock solution should be used within 1 month if stored at -20°C or within 6 months at -80°C.[1][7]

  • Labeled Conjugate: Store the purified protein-dye conjugate under conditions that are optimal for the unlabeled protein. Generally, this involves dividing the solution into aliquots and storing at -20°C or -80°C.[10] Protect the conjugate from light.[10]

Experimental Protocols and Data

Key Reaction Parameters for Protein Labeling with Sulfo-Cy3 NHS Ester

For consistent and optimal results, adhere to the following experimental parameters.

ParameterRecommended ValueRationaleCommon Mistake to Avoid
Protein Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competitive reaction with the dye.[9]Using Tris or glycine (B1666218) buffers.[7][8]
Reaction pH 8.2 - 8.5Ensures primary amines on the protein are deprotonated and reactive.[7][10]pH below 8.0, reducing amine reactivity.[10]
Protein Concentration 2 - 10 mg/mLHigh concentration drives the reaction forward efficiently.[7][8]Using protein concentrations < 2 mg/mL.[7][8]
Dye:Protein Molar Ratio 10:1 (starting point)A common starting point for optimal labeling.[7][8]Using a very high ratio, leading to over-labeling and precipitation.[10]
Reaction Time ~60 minutesSufficient time for the reaction to proceed to completion.Insufficient incubation time.
Reaction Temperature Room TemperatureConvenient and generally effective for the labeling reaction.
Mixing Gentle inversion/pipettingPrevents protein denaturation.[8]Vigorous vortexing.[8]
Detailed Protocol: Labeling an Antibody with Sulfo-Cy3 NHS Ester

This protocol provides a general workflow for conjugating Sulfo-Cy3 NHS ester to an antibody (e.g., IgG).

1. Preparation of the Antibody: a. Exchange the buffer of your antibody solution to an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column. b. Adjust the antibody concentration to 2-10 mg/mL.[7][8] Confirm the concentration using a spectrophotometer (A280).

2. Preparation of the Dye Stock Solution: a. Allow the vial of Sulfo-Cy3 NHS ester powder to warm to room temperature before opening to prevent moisture condensation. b. Reconstitute the dye in a small volume of anhydrous DMSO to create a 10 mM stock solution.[7][8] Mix well by gentle pipetting.

3. Labeling Reaction: a. Calculate the required volume of the dye stock solution. A 10:1 molar ratio of dye to antibody is a good starting point. Example Calculation for a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ):

  • mmol (IgG) = (2 mg/mL * 0.5 mL) / 150,000 mg/mmol = 6.67 x 10⁻⁶ mmol
  • mmol (Dye) = mmol (IgG) * 10 = 6.67 x 10⁻⁵ mmol
  • Volume (Dye) = (6.67 x 10⁻⁵ mmol) / (10 mmol/L) = 6.67 µL b. Add the calculated volume of the dye stock solution to the antibody solution while gently stirring.[8] c. Incubate the reaction for 60 minutes at room temperature, protected from light.[8] Gently mix the solution every 15 minutes.[8]

4. Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. b. Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4). c. Apply the reaction mixture to the column. d. Elute the conjugate with the storage buffer. The labeled antibody will be in the first colored fractions to elute, while the smaller, unbound dye will elute later. e. Combine the fractions containing the purified conjugate.

5. Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~554 nm (for Sulfo-Cy3). b. Store the purified conjugate in aliquots at -20°C or -80°C, protected from light.[10]

Visual Guides

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage prep_protein 1. Prepare Protein (Amine-free buffer, pH 8.3) reaction 3. Mix & Incubate (1 hr, RT, dark) prep_protein->reaction prep_dye 2. Prepare Dye (10 mM in DMSO) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify store 5. Characterize & Store (-20°C or -80°C, dark) purify->store

Caption: Workflow for Sulfo-Cy3 NHS ester protein conjugation.

Troubleshooting Logic for Low Labeling Efficiency

G start Low Labeling Efficiency check_buffer Buffer contains Tris or Glycine? start->check_buffer check_ph Reaction pH < 8.2? check_buffer->check_ph No sol_buffer Solution: Use amine-free buffer (e.g., PBS, Bicarbonate) check_buffer->sol_buffer Yes check_conc Protein Conc. < 2 mg/mL? check_ph->check_conc No sol_ph Solution: Adjust pH to 8.2-8.5 check_ph->sol_ph Yes check_dye Dye stored improperly? check_conc->check_dye No sol_conc Solution: Concentrate protein to > 2 mg/mL check_conc->sol_conc Yes sol_dye Solution: Use fresh dye, store correctly (-20°C, dark) check_dye->sol_dye Yes

Caption: Decision tree for troubleshooting poor labeling results.

References

Sulfo-Cy3 Amine Technical Support Center: Protocols and Troubleshooting for Sensitive Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for labeling sensitive biological samples with Sulfo-Cy3 amine. The focus is on modifications to standard protocols to maintain sample integrity, functionality, and minimize aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it suitable for sensitive samples?

A1: this compound is a water-soluble fluorescent dye with a primary amine group.[1] The "Sulfo" group enhances its water solubility, which is a key advantage when working with sensitive samples like proteins or antibodies that can be denatured by the organic co-solvents often required for non-sulfonated dyes.[2] Its amine group allows for covalent labeling to carboxyl groups on a target molecule, typically through the use of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Q2: What is the optimal pH for labeling with this compound?

A2: For amine-reactive labeling, a pH range of 8.0-9.0 is generally recommended to ensure that the primary amines on the target molecule are deprotonated and available for reaction.[3] However, for sensitive proteins, it is crucial to consider the protein's stability profile, as a high pH can also increase the rate of dye hydrolysis and potentially affect protein structure. A good starting point is a pH of 8.3 in a non-amine-containing buffer like sodium bicarbonate or phosphate (B84403) buffer.[3]

Q3: My protein is prone to aggregation. What are the first steps I should take to modify the standard protocol?

A3: For aggregation-prone proteins, consider the following initial modifications:

  • Reduce the dye-to-protein molar ratio: Over-labeling is a common cause of aggregation.[2][4] Start with a lower ratio and perform a titration to find the optimal balance between labeling efficiency and protein stability.

  • Lower the reaction temperature: Performing the incubation at 4°C instead of room temperature can significantly slow down the aggregation process.[2] This may require a longer incubation time to achieve the desired degree of labeling.

  • Decrease the protein concentration: High protein concentrations can increase the likelihood of aggregation.[4] Try performing the labeling reaction at a lower concentration (e.g., 1-2 mg/mL).[4]

Q4: What are stabilizing additives and how can they help?

A4: Stabilizing additives are compounds added to the reaction buffer to help maintain the native structure of the protein and prevent aggregation. Common additives include:

  • Glycerol (B35011) and Sucrose: These osmolytes promote protein stability.[5]

  • Arginine: This amino acid is known to suppress protein aggregation and can be particularly useful during labeling reactions.[6]

  • Non-ionic detergents: Low concentrations of detergents like Tween-20 can help to solubilize proteins and prevent hydrophobic interactions that lead to aggregation.[5]

Q5: How do I remove unreacted this compound after the labeling reaction?

A5: The most common method for purifying the labeled protein and removing free dye is size-exclusion chromatography, for example, using a Sephadex G-25 column.[7] Dialysis or spin filtration can also be effective methods for purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH: The pH of the reaction buffer is too low, leading to protonated and unreactive primary amines on the target.Ensure the reaction buffer pH is between 8.0 and 9.0. Use a calibrated pH meter to verify.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) are competing with the target molecule for the dye.Use a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer.[3]
Low Protein Concentration: The efficiency of labeling is dependent on the concentration of the protein.If possible, concentrate the protein solution to at least 2 mg/mL.[3] For sensitive proteins, a lower concentration may be necessary, but be aware that this can reduce efficiency.
Inactive Dye: The this compound has been hydrolyzed due to moisture or prolonged exposure to an aqueous environment before the labeling reaction.Prepare the dye solution immediately before use and minimize the time it is in an aqueous environment before the labeling reaction.
Protein Precipitation/Aggregation Over-labeling: An excessive dye-to-protein ratio has altered the protein's surface properties, leading to aggregation.[4]Decrease the molar ratio of dye to protein. Perform a titration to find the optimal ratio. A starting point of a 1:1 to 3:1 dye-to-protein ratio is often recommended for sensitive proteins.[8]
High Protein Concentration: The protein concentration is too high, promoting intermolecular interactions and aggregation.Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[4]
Suboptimal Buffer Conditions: The buffer composition (pH, ionic strength) is not conducive to protein stability.Optimize the buffer pH and ionic strength. Consider adding stabilizing agents like glycerol (5-20%) or arginine (50-500 mM).[5][9]
High Temperature: The reaction is being performed at room temperature, which accelerates aggregation for some sensitive proteins.Conduct the labeling reaction at 4°C for a longer duration (e.g., 4 hours to overnight).[2]
Loss of Protein Activity Labeling of Critical Residues: The dye has conjugated to amino acids within the active site or a region critical for protein function.Reduce the dye-to-protein ratio to decrease the likelihood of modifying critical residues. If possible, use site-specific labeling techniques.
Denaturation during Labeling: The reaction conditions (pH, temperature, absence of co-factors) have caused the protein to denature.In addition to the modifications for preventing aggregation, ensure that any necessary co-factors or ligands are present in the buffer to stabilize the protein's native conformation.
Low Fluorescence Signal of Labeled Protein Low Degree of Labeling (DOL): Insufficient dye has been conjugated to the protein.Optimize the labeling reaction to achieve a higher DOL by adjusting the dye-to-protein ratio, pH, or reaction time.
Self-quenching of the Dye: At a high DOL, dye molecules on the same protein can quench each other's fluorescence.Optimize for a lower DOL if self-quenching is suspected. An optimal DOL for most antibodies is typically between 2 and 10.[10]
Photobleaching of the Dye: The labeled protein has been exposed to excessive light.Protect the labeling reaction and the purified conjugate from light. Use antifade reagents during imaging.

Quantitative Data Summary

The following tables provide general guidelines and typical effects of various protocol modifications based on available literature. The exact quantitative outcomes will be protein-dependent and should be optimized empirically.

Table 1: Effect of Dye-to-Protein Ratio on Labeling and Activity

Dye:Protein Molar Ratio Typical Degree of Labeling (DOL) Potential Impact on Sensitive Proteins Recommendation
1:1 - 3:1Low to Moderate (1-2)Minimal risk of aggregation or loss of activity.Recommended starting range for highly sensitive proteins.
5:1 - 10:1Moderate to High (2-5)Increased risk of aggregation and potential impact on activity.A common range for robust proteins; use with caution for sensitive samples.[7]
>15:1High to Very High (>5)High risk of protein precipitation and significant loss of activity.[4]Generally not recommended for sensitive proteins.

Table 2: Influence of Temperature on Labeling of Sensitive Proteins

Parameter 4°C Incubation Room Temperature (20-25°C) Incubation
Reaction Rate SlowerFaster
Required Incubation Time Longer (e.g., 4 hours to overnight)Shorter (e.g., 1-2 hours)
Risk of Aggregation Significantly ReducedHigher
Risk of Proteolysis/Degradation LowerHigher
Typical Labeling Efficiency May be slightly lower for the same incubation timeGenerally higher for the same incubation time

Table 3: Common Stabilizing Additives and Their Working Concentrations

Additive Typical Working Concentration Mechanism of Action Considerations
Glycerol 5 - 20% (v/v)Increases solvent viscosity and stabilizes protein structure.[5]Can make solutions viscous and may affect downstream purification.
Arginine 50 - 500 mMSuppresses protein aggregation by interacting with hydrophobic patches.[6][9]Can be removed during purification.
Sucrose 0.25 - 1 MActs as an osmolyte to stabilize the native protein state.Ensure it does not interfere with downstream applications.
Tween-20 0.01 - 0.1% (v/v)Non-ionic detergent that reduces non-specific hydrophobic interactions.[5]May need to be removed for certain applications.

Experimental Protocols

Protocol 1: Standard this compound Labeling (for Robust Proteins)
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[7]

    • If the protein is in a buffer containing amines (e.g., Tris), dialyze against the labeling buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in the labeling buffer to a concentration of 10 mg/mL.

  • Activation and Labeling Reaction:

    • Add a 5 to 10-fold molar excess of EDC to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

    • Add a 10 to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~550 nm (the absorbance maximum for Cy3).

Protocol 2: Modified this compound Labeling for Sensitive Proteins
  • Protein and Buffer Preparation:

    • Prepare the protein solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5) containing stabilizing additives (e.g., 10% glycerol or 250 mM arginine).

    • Ensure the protein is dialyzed against this buffer prior to labeling.

  • Dye Preparation:

    • Freshly prepare a 10 mg/mL stock solution of this compound in the labeling buffer.

  • Activation and Labeling Reaction:

    • Chill all solutions to 4°C.

    • Add a 3 to 5-fold molar excess of EDC to the protein solution and incubate for 15 minutes at 4°C.

    • Add a 1 to 5-fold molar excess of this compound to the activated protein solution.

    • Incubate the reaction for 4 hours to overnight at 4°C with gentle mixing, protected from light.

  • Purification:

    • Purify the labeled protein using a pre-chilled size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization and Functional Assay:

    • Determine the protein concentration and DOL.

    • Perform a functional assay to confirm that the biological activity of the protein is retained.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare Protein in Amine-Free Buffer p2 Prepare Fresh This compound Solution r1 Activate Protein Carboxyls (with EDC) p2->r1 r2 Add this compound r1->r2 r3 Incubate (Protected from Light) r2->r3 u1 Size-Exclusion Chromatography r3->u1 u2 Collect Labeled Protein Fractions u1->u2 a1 Determine DOL (Absorbance) u2->a1 a2 Assess Protein Activity (Functional Assay)

Caption: General experimental workflow for this compound labeling.

Troubleshooting_Aggregation cluster_solutions Potential Solutions start Protein Aggregation Observed? s1 Reduce Dye:Protein Molar Ratio start->s1 Yes end Re-evaluate for Aggregation start->end No s2 Lower Reaction Temperature to 4°C s1->s2 s3 Decrease Protein Concentration s2->s3 s4 Add Stabilizing Agents (Glycerol, Arginine) s3->s4 s4->end

Caption: Troubleshooting decision tree for protein aggregation.

Stabilizing_Additives cluster_additives Stabilizing Additives protein Sensitive Protein aggregation Aggregation protein->aggregation Unfavorable Conditions glycerol Glycerol/ Sucrose glycerol->protein Stabilizes Native State arginine Arginine arginine->protein Masks Hydrophobic Patches detergent Non-ionic Detergent detergent->protein Reduces Hydrophobic Interactions

Caption: Role of stabilizing additives in preventing protein aggregation.

References

Validation & Comparative

Comparative Guide: Sulfo-Cy3 Amine vs. Alexa Fluor 555 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is critical for the success of protein labeling experiments. This guide provides a detailed, data-driven comparison between two spectrally similar orange-fluorescent dyes: Sulfo-Cy3 amine and Alexa Fluor 555. Both dyes are widely used for conjugating to proteins and antibodies for applications such as fluorescence microscopy, flow cytometry, and immunoassays.

Executive Summary

Alexa Fluor 555 is broadly recognized for its superior brightness and photostability compared to the traditional Cy3 dye.[1][2] While Sulfo-Cy3 is a versatile and effective fluorophore, Alexa Fluor 555 offers significant performance advantages, particularly for demanding applications that require high signal-to-noise ratios or long-term imaging. Experimental data consistently shows that Alexa Fluor 555 is more resistant to photobleaching and less prone to self-quenching at higher degrees of labeling, resulting in brighter, more stable conjugates.[3][4]

Quantitative Performance Data

The performance of a fluorophore is defined by its photophysical properties. The following tables summarize the key quantitative data for Sulfo-Cy3 and Alexa Fluor 555.

Table 1: Spectroscopic Properties

PropertySulfo-Cy3 NHS EsterAlexa Fluor 555 NHS EsterSource(s)
Excitation Maximum 555 nm555 nm[5][6][7]
Emission Maximum 572 nm565 nm[5][6][7]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹~155,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (Φ) ~0.15 (in PBS)~0.10[8]
Molecular Weight ~821.9 g/mol ~1250 g/mol (for NHS ester)[6]
Solubility Water, DMSO, DMFWater, DMSO, DMF[5][9]
pH Sensitivity Insensitive (pH 4-10)Insensitive (pH 4-10)[9][10]

Note: Molar extinction coefficients and quantum yields can vary with the molecular conjugate and solvent conditions.

Table 2: Photostability and Brightness Comparison

FeatureSulfo-Cy3Alexa Fluor 555Key FindingsSource(s)
Photostability Less StableMore Stable After 95 seconds of continuous illumination, Cy3 retained ~75% of its initial fluorescence, while Alexa Fluor 555 retained almost 90%.[3][11]
Brightness of Conjugates BrightSignificantly Brighter Alexa Fluor 555 conjugates are more fluorescent than Cy3 conjugates, especially at higher degrees of labeling (DOL).[4][7][12]
Self-Quenching SignificantMinimal Sulfo-Cy3 is not recommended for high DOL due to self-quenching. Alexa Fluor 555 shows less quenching, enabling more sensitive detection.[3][6][10]

Experimental Data Insights

Several studies highlight the practical advantages of Alexa Fluor 555.

  • Photobleaching: In direct comparisons, solutions of Alexa Fluor 555 photobleach at a slower rate than Cy3. One study demonstrated that after 95 seconds of constant illumination, Alexa Fluor 555 retained nearly 90% of its fluorescence, whereas Cy3 retained only about 75%.[3] This enhanced photostability allows for longer exposure times and more robust time-lapse imaging.

  • Conjugate Brightness: The total fluorescence of a labeled protein is a product of the dye's quantum yield and the degree of labeling (DOL). While the quantum yield of free Cy3 dye is slightly higher, protein conjugates of Alexa Fluor 555 are consistently brighter.[4][13] This is because Alexa Fluor 555 is less susceptible to the self-quenching that occurs when multiple dye molecules are in close proximity on a protein's surface.[3] For Cy3, fluorescence intensity per dye molecule decreases at higher DOLs, whereas Alexa Fluor 555 maintains high fluorescence, leading to a significantly brighter overall conjugate.[4]

Logical Comparison of Dye Characteristics

The choice between these dyes often depends on the specific experimental requirements. The diagram below illustrates a logical comparison of their key attributes.

G cluster_sulfo_cy3 Sulfo-Cy3 cluster_af555 Alexa Fluor 555 cluster_rec Recommendation SulfoCy3_Node Sulfo-Cy3 Prop_SC1 Good Brightness SulfoCy3_Node->Prop_SC1 Prop_SC2 Moderate Photostability SulfoCy3_Node->Prop_SC2 Prop_SC3 Prone to Self-Quenching SulfoCy3_Node->Prop_SC3 Prop_SC4 Cost-Effective SulfoCy3_Node->Prop_SC4 Prop_AF1 Superior Brightness Rec2 Standard Applications (e.g., routine immunofluorescence) Prop_SC1->Rec2 Prop_AF2 High Photostability Prop_AF3 Resists Self-Quenching Prop_AF4 Higher Cost Prop_SC4->Rec2 Choose for economy AF555_Node Alexa Fluor 555 AF555_Node->Prop_AF1 AF555_Node->Prop_AF2 AF555_Node->Prop_AF3 AF555_Node->Prop_AF4 Rec1 Demanding Applications (e.g., single-molecule, long-term imaging) Prop_AF1->Rec1 Prop_AF2->Rec1 Choose for robustness

Caption: Key feature comparison for dye selection.

Experimental Protocol: Protein Labeling with Amine-Reactive Dyes

This protocol provides a general guideline for conjugating Sulfo-Cy3 NHS Ester or Alexa Fluor 555 NHS Ester to a protein, such as an IgG antibody. The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines (the N-terminus and ε-amino groups of lysine (B10760008) residues) to form stable amide bonds.[14]

Materials
  • Protein of interest (2-10 mg/mL for optimal results).[14]

  • Amine-reactive dye (Sulfo-Cy3 NHS Ester or Alexa Fluor 555 NHS Ester).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. Crucially, this buffer must be free of primary amines like Tris or glycine. [14]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column) to separate the labeled protein from the free dye.

  • (Optional) Quenching solution: 1.5 M hydroxylamine (B1172632), pH 8.5, or 1 M Tris-HCl, pH 8.0.

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of at least 2 mg/mL.[15]

    • If the protein buffer contains primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[14]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[15] Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • A starting point for optimization is a dye-to-protein molar ratio between 5:1 and 20:1.[14] This ratio may need to be adjusted based on the protein's concentration and lysine content.

    • While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.[15]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Reaction Quenching (Optional):

    • To stop the reaction, you can add a quenching solution (e.g., hydroxylamine to a final concentration of ~100 mM) and incubate for another 30-60 minutes.[15] This step is optional as the subsequent purification will remove unreacted dye.

  • Purification:

    • Separate the protein-dye conjugate from the unreacted free dye and any hydrolysis byproducts. Size-exclusion chromatography is the most common method.

    • Load the reaction mixture onto a pre-equilibrated purification column.

    • Elute with an appropriate buffer (e.g., PBS) and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, slower-moving free dye.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the dye's absorbance maximum (~555 nm).

    • Calculate the protein concentration and the degree of labeling (DOL) using the following formulas and the dye-specific correction factor (CF) to account for the dye's absorbance at 280 nm.

      • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

      • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein

      • Dye Conc. (M) = A_max / ε_dye

      • DOL = Dye Conc. / Protein Conc.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for labeling a protein with an amine-reactive dye, from preparation to final characterization.

G P_Prep 1. Protein Preparation (Buffer Exchange to pH 8.3-8.5) Reaction 3. Labeling Reaction (Mix Protein + Dye, Incubate 1 hr at RT, protected from light) P_Prep->Reaction D_Prep 2. Dye Preparation (Dissolve in anhydrous DMSO/DMF) D_Prep->Reaction Purify 4. Purification (Size-Exclusion Chromatography) Reaction->Purify Separate conjugate from free dye Characterize 5. Characterization (Measure Absorbance, Calculate DOL) Purify->Characterize Storage 6. Final Product (Store Conjugate Appropriately) Characterize->Storage

Caption: Standard workflow for protein conjugation.

Conclusion and Recommendations

The choice between Sulfo-Cy3 and Alexa Fluor 555 should be guided by the specific demands of the experiment.

  • Choose Alexa Fluor 555 for:

    • Applications requiring the highest sensitivity and photostability, such as single-molecule detection, confocal microscopy, and long-term live-cell imaging.[1]

    • Experiments where maximizing the signal-to-noise ratio is critical.[1]

    • When labeling with a high dye-to-protein ratio is desired without significant fluorescence quenching.[6]

  • Choose Sulfo-Cy3 for:

    • Standard applications like routine immunofluorescence or flow cytometry where photobleaching is less of a concern.

    • Projects where budget is a primary constraint and its performance is sufficient for the experimental goals.

References

Navigating the Photon Maze: A Comparative Guide to the Photostability of Sulfo-Cy3 Amine and Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that profoundly impacts the quality, reliability, and reproducibility of experimental data. Among the plethora of available fluorophores, Sulfo-Cy3 amine, a water-soluble derivative of the popular cyanine (B1664457) dye Cy3, is often employed for labeling biomolecules. However, in applications requiring prolonged or intense light exposure, such as super-resolution microscopy and single-molecule tracking, the photostability of the chosen fluorophore is paramount. This guide provides an objective comparison of the photostability of this compound against other spectrally similar fluorophores, supported by experimental data and detailed methodologies.

The inherent photophysical properties of a fluorophore dictate its performance in demanding fluorescence applications. Photobleaching, the irreversible loss of fluorescence upon exposure to excitation light, is a major limiting factor. While this compound offers the advantage of increased water solubility due to its sulfonate groups, its core cyanine structure exhibits moderate photostability.[1] Experimental evidence consistently demonstrates that alternative fluorophores, such as Alexa Fluor 555 and ATTO 550, offer significantly enhanced resistance to photobleaching.[2][3]

Quantitative Photostability Comparison

The following table summarizes key photophysical properties and relative photostability of this compound and its common alternatives. It is important to note that the photophysical properties of the core Cy3 fluorophore are used as a proxy for this compound, as the addition of sulfonate and amine groups primarily affects solubility and conjugation chemistry, respectively, with minimal impact on the inherent photostability of the chromophore.[2][4]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum YieldRelative Photostability
Sulfo-Cy3 ~555~570~150,000~0.1-0.2Baseline
Alexa Fluor 555 ~555~565~150,000~0.1More Photostable[3][5]
ATTO 550 ~554~576~120,000~0.8More Photostable[6][7]
DyLight 550 ~562~576~150,000~0.8More Photostable[3]

Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.

One study directly comparing the photobleaching rates of Cy3 and Alexa Fluor 555 demonstrated that after 95 seconds of continuous illumination, the fluorescence emission of the Cy3 dye retained about 75% of its initial intensity, whereas Alexa Fluor 555 retained almost 90%.[8] ATTO dyes are also widely recognized for their high photostability and brightness, often outperforming traditional cyanine dyes like Cy3.[3][6]

Experimental Protocols

Assessing Fluorophore Photostability

A standardized method to quantitatively measure the photostability of a fluorescent dye involves monitoring its fluorescence decay under continuous illumination.

Objective: To determine and compare the photobleaching rates of this compound and other spectrally similar fluorophores.

Materials:

  • Solutions of this compound, Alexa Fluor 555, ATTO 550, and DyLight 550 at identical molar concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Microscope equipped with a stable, high-intensity light source (e.g., a laser or an arc lamp).

  • Appropriate filter sets for the excitation and emission wavelengths of the fluorophores.

  • A sensitive camera for fluorescence detection (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

  • Sample chamber (e.g., glass-bottom dish or a flow cell).

Procedure:

  • Sample Preparation: Prepare equimolar solutions of the fluorophores to be tested in the same buffer to ensure comparable conditions.

  • Microscope Setup: Mount the sample on the microscope stage and bring the fluorescent molecules into focus.

  • Image Acquisition:

    • Acquire an initial image (t=0) to determine the starting fluorescence intensity.

    • Continuously illuminate the sample with the excitation light source at a constant intensity.

    • Capture a series of images at regular time intervals (e.g., every 5-10 seconds) over an extended period.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of the region of interest.

    • Correct for background fluorescence by subtracting the intensity of a region without any fluorophores.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the fluorophore.

    • The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Process

To understand the underlying mechanisms and the experimental approach, the following diagrams illustrate the photobleaching pathway of cyanine dyes and the workflow for assessing photostability.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Primary photobleaching pathway for cyanine dyes.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dyes Prepare Equimolar Fluorophore Solutions setup_mic Microscope Setup & Focus prep_dyes->setup_mic acquire_t0 Acquire Initial Image (t=0) setup_mic->acquire_t0 illuminate Continuous Illumination acquire_t0->illuminate acquire_series Acquire Time-Lapse Images illuminate->acquire_series measure_int Measure Fluorescence Intensity acquire_series->measure_int correct_bg Background Correction measure_int->correct_bg normalize Normalize to Initial Intensity correct_bg->normalize plot_decay Plot Photobleaching Curve normalize->plot_decay determine_half_life Determine Half-Life (t₁/₂) plot_decay->determine_half_life

Experimental workflow for photostability assessment.

References

A Guide to Sulfo-Cy3 Amine Alternatives for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available alternatives to Sulfo-Cy3 amine for super-resolution microscopy applications, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM). The selection of an appropriate fluorescent probe is critical for achieving high-quality, high-resolution images. This document aims to facilitate this selection by presenting objective performance data and detailed experimental protocols.

Quantitative Comparison of Fluorophore Properties

The performance of a fluorescent dye in super-resolution microscopy is dictated by its photophysical properties. Key parameters include the absorption and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of fluorescence emission), and photostability. The following table summarizes these properties for this compound and its leading alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey AdvantagesRecommended for
This compound 548[1]563[1]162,000[1]0.1[1]Water-soluble, well-established dye.General super-resolution applications
Alexa Fluor 555 555565[2]150,000~0.1Superior brightness and photostability compared to Cy3.[3][4]STORM, STED
Janelia Fluor 549 549571[5]101,000[5]0.88[5]Exceptionally bright and photostable, suitable for live-cell imaging.[5][6][7]dSTORM, STED, PALM[5][7]
Abberior STAR 580 587607[8]85,000[8]0.90[8]High quantum yield and exceptional photostability, optimized for STED.[8][9]STED[8][9][10]
CF®568 568591100,0000.73Bright and photostable, demonstrated to outperform Cy3b in 3D STORM.[11][12]STORM, SIM[11][12]

Experimental Protocols

Detailed and reproducible protocols are essential for successful super-resolution imaging. Below are general yet comprehensive protocols for antibody labeling and preparation for STORM, STED, and PALM microscopy.

General Antibody Labeling with Amine-Reactive Dyes (NHS Esters)

This protocol is applicable for labeling primary or secondary antibodies with this compound, Alexa Fluor 555 NHS Ester, Janelia Fluor 549 NHS Ester, Abberior STAR 580 NHS Ester, or CF®568 NHS Ester.

Materials:

  • Antibody (1 mg/mL in PBS, free of amine-containing buffers like Tris and preservatives like sodium azide)

  • Amine-reactive dye (NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Gel filtration column (e.g., Sephadex G-25) or spin desalting column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 (dye:antibody) is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Sample Preparation for STORM Imaging

Materials:

  • Labeled secondary antibodies (e.g., with Alexa Fluor 555)

  • Primary antibody specific to the target protein

  • Cells grown on #1.5 glass coverslips

  • Fixation buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • STORM imaging buffer:

    • Buffer A: 50 mM Tris-HCl pH 8.0, 10 mM NaCl

    • Buffer B: Buffer A + 10% (w/v) glucose

    • GLOX solution: 14 mg glucose oxidase + 50 µL catalase in 200 µL Buffer A

    • MEA solution: 77 mg cysteamine (B1669678) in 1 mL 0.25 N HCl

    • Final imaging buffer (prepare fresh): 620 µL Buffer B + 7 µL GLOX solution + 70 µL 1M MEA[13]

Procedure:

  • Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 3% BSA for 1 hour at room temperature.

  • Primary Antibody Staining: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash cells three times with PBS and incubate with the dye-labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells extensively with PBS.

  • Imaging: Mount the coverslip on a microscope slide with a drop of fresh STORM imaging buffer. Seal the coverslip with nail polish to prevent evaporation. Proceed with STORM imaging immediately.

Sample Preparation for STED Microscopy

Materials:

  • Labeled secondary antibodies (e.g., with Abberior STAR 580)

  • Primary antibody

  • Cells on #1.5 glass coverslips

  • Fixation buffer: 4% PFA in PBS or ice-cold Methanol (B129727)

  • Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS

  • Blocking buffer: 5% BSA in PBS

  • Mounting medium with an appropriate refractive index (e.g., Mowiol or Prolong Glass)

Procedure:

  • Fixation and Permeabilization: Follow the same steps as for STORM imaging. Alternatively, for some antigens, fixation with ice-cold methanol for 10 minutes at -20°C can be used, which also permeabilizes the cells.

  • Blocking and Staining: Follow the same blocking and antibody incubation steps as for STORM. It is crucial to use high-quality antibodies and optimize concentrations to achieve dense labeling of the target structure.[14]

  • Washing: Thoroughly wash the sample to remove unbound antibodies and reduce background fluorescence.

  • Mounting: Mount the coverslip using a mounting medium with a refractive index matching that of the immersion oil (typically ~1.518) to minimize optical aberrations.[14]

  • Curing: Allow the mounting medium to cure completely as recommended by the manufacturer before imaging.

Sample Preparation for PALM Imaging

PALM typically utilizes photoactivatable or photoconvertible fluorescent proteins. However, it can also be performed with organic dyes that exhibit photoswitching or photoactivation properties, such as photoactivatable derivatives of Janelia Fluor dyes.[7][15]

Materials:

  • Photoactivatable dye-labeled antibody or protein of interest

  • Cells grown on #1.5 glass coverslips

  • Fixation and permeabilization reagents (as for STORM/STED)

  • Imaging buffer (typically PBS or a specific buffer optimized for the chosen dye's photoswitching)

Procedure:

  • Labeling: Label the protein of interest either by immunofluorescence as described for STORM and STED, or by using self-labeling tags like HaloTag® or SNAP-tag® in live cells followed by fixation.[5][6]

  • Fixation and Permeabilization: If using immunofluorescence, follow the same procedures as for STORM and STED.

  • Imaging: Mount the sample in an appropriate imaging buffer. The imaging process involves sequential activation of a sparse subset of fluorophores with a low-power laser (e.g., 405 nm) and subsequent imaging and bleaching of the activated fluorophores with a higher-power laser (e.g., 561 nm) until the entire population of fluorophores has been sampled.[16][17]

Visualizing Workflows and Concepts

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye NHS-Ester Dye in DMSO Dye->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Purify via Column Incubate->Purify Characterize Determine DOL Purify->Characterize Store Store at 4°C or -20°C Characterize->Store

Caption: General workflow for labeling antibodies with amine-reactive NHS ester dyes.

SuperResolutionWorkflow cluster_sample Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture on #1.5 Coverslip FixPerm Fixation & Permeabilization CellCulture->FixPerm Blocking Blocking FixPerm->Blocking Staining Primary & Labeled Secondary Antibody Blocking->Staining Mounting Mount in Specific Imaging Buffer Staining->Mounting Acquisition Image Acquisition on Super-Resolution Microscope Mounting->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

Caption: A generalized experimental workflow for super-resolution microscopy.

Conclusion

While this compound is a viable option for super-resolution microscopy, several alternatives offer significant advantages in terms of brightness, photostability, and quantum yield. For demanding applications requiring the highest photon budgets and stability, Janelia Fluor 549 and Abberior STAR 580 are excellent choices, particularly for STED and dSTORM. Alexa Fluor 555 provides a robust and brighter alternative to Cy3 for a wide range of super-resolution techniques. CF®568 has also demonstrated superior performance, especially in 3D STORM imaging. The choice of the optimal dye will ultimately depend on the specific super-resolution modality, the biological question being addressed, and the available microscope hardware. The provided protocols offer a solid foundation for implementing these advanced imaging techniques in your research.

References

Validating the Activity of Sulfo-Cy3 Amine Labeled Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently-labeled antibodies, ensuring the preservation of antibody activity post-conjugation is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy3 amine labeled antibodies with common alternatives, supported by experimental protocols and data to validate their performance.

Performance Comparison of Fluorescent Dyes for Antibody Labeling

The selection of a fluorescent dye for antibody labeling can significantly impact experimental outcomes. Sulfo-Cy3 is a popular choice due to its brightness and water solubility.[1][2] However, a comparison with other commonly used dyes reveals distinct advantages and disadvantages for specific applications.

FeatureSulfo-Cy3Alexa Fluor® 555DyLight™ 555
Excitation Max (nm) ~555 nm[3]~555 nm~555 nm
Emission Max (nm) ~572 nm[3]~565 nm~575 nm
Brightness High[1]Very HighHigh
Photostability Good[4]ExcellentVery Good
Water Solubility High (sulfonated)[1][2]High (sulfonated)High (sulfonated)
pH Sensitivity Low (pH 4-10)[3]LowLow
Self-Quenching Can occur at high labeling ratios[3]Lower tendency for self-quenchingModerate
Primary Reactive Group Amine (via NHS ester)[3]Amine (via NHS ester)Amine (via NHS ester)

Experimental Protocols

Accurate validation of a labeled antibody's activity involves a multi-step process, from initial conjugation to functional assessment.

Protocol 1: this compound Labeling of Antibodies

This protocol is adapted from standard methods for labeling antibodies with amine-reactive dyes.[5][6]

Materials:

  • Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cy3 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Desalting spin column (e.g., Sephadex® G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction. If the antibody concentration is below 1 mg/mL, it should be concentrated.[5][7]

  • Dye Preparation: Prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO immediately before use.[6]

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M sodium bicarbonate.[6]

    • Add the Sulfo-Cy3 stock solution to the antibody solution at a desired molar ratio (e.g., 10:1 dye-to-antibody).

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Prepare a desalting spin column according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.[5][7]

    • Apply the reaction mixture to the column and centrifuge to collect the purified Sulfo-Cy3 labeled antibody.[5][7]

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 555 nm (A555).

    • Calculate the DOL using the following formula:

      • DOL = (A555 * ε_antibody) / [(A280 - (A555 * CF)) * ε_dye]

      • Where ε_antibody is the molar extinction coefficient of the antibody (typically 210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of Sulfo-Cy3 (150,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08).[5] An optimal DOL is generally between 2 and 8.[8]

Protocol 2: Validation of Labeled Antibody Activity by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to compare the binding affinity of the labeled antibody to its unlabeled counterpart.[8][9]

Materials:

  • Antigen-coated 96-well plate

  • Unlabeled primary antibody

  • Sulfo-Cy3 labeled primary antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • HRP-conjugated secondary antibody (for indirect ELISA with unlabeled primary)

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

  • Prepare serial dilutions of both the unlabeled and Sulfo-Cy3 labeled antibodies.

  • Add the antibody dilutions to the plate and incubate for 1-2 hours at room temperature.

  • For unlabeled antibody: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

  • For Sulfo-Cy3 labeled antibody: Proceed directly to the wash step.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate until a color change is observed.

  • Add stop solution and read the absorbance at 450 nm.

  • Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody may indicate a loss of activity.[8]

Protocol 3: Validation of Labeled Antibody Activity by Immunofluorescence (IF)

Immunofluorescence is a key application for fluorescently labeled antibodies and serves as an excellent method for validating their specificity and functionality in a cell-based context.[10]

Materials:

  • Cells expressing the target antigen (positive control)

  • Cells lacking the target antigen (negative control)

  • Sulfo-Cy3 labeled primary antibody

  • Unlabeled primary antibody and a fluorescently-labeled secondary antibody (for comparison)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Culture positive and negative control cells on coverslips.

  • Fix and permeabilize the cells as required for the target antigen.

  • Incubate the cells with the Sulfo-Cy3 labeled antibody at a predetermined optimal concentration. For comparison, incubate a separate set of cells with the unlabeled primary antibody followed by a fluorescently-labeled secondary antibody.

  • Wash the cells to remove unbound antibody.

  • Mount the coverslips with mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope.

  • Assess the specificity of the Sulfo-Cy3 labeled antibody by observing strong, specific staining in the positive control cells and minimal background in the negative control cells.[10] The subcellular localization of the signal should be consistent with the known location of the target protein.[10]

Visualizing the Workflow

To better understand the processes involved in validating this compound labeled antibodies, the following diagrams illustrate the key workflows.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Ab Antibody in Amine-Free Buffer React Combine & Incubate (pH 8.5-9.5, RT, 1 hr) Ab->React Dye Sulfo-Cy3 NHS Ester in DMSO Dye->React Purify Desalting Spin Column React->Purify DOL Calculate Degree of Labeling (DOL) Purify->DOL

Caption: Workflow for labeling antibodies with Sulfo-Cy3 NHS ester.

Validation_Workflow cluster_biochemical Biochemical Validation cluster_cellbased Cell-Based Validation cluster_flow Flow Cytometry Validation start Sulfo-Cy3 Labeled Antibody ELISA ELISA/ Western Blot start->ELISA IF_IHC Immunofluorescence/ Immunohistochemistry start->IF_IHC Flow Flow Cytometry start->Flow Compare Compare to Unlabeled Ab ELISA->Compare Specificity Assess Specificity & Subcellular Localization IF_IHC->Specificity Signal Evaluate Signal-to-Noise Flow->Signal

Caption: Key experimental workflows for validating labeled antibody activity.

References

Head-to-head comparison of Sulfo-Cy3 amine and DyLight 550.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent labeling, the selection of the appropriate dye is paramount for generating high-quality, reproducible data. This guide provides a detailed, objective comparison of two popular orange-fluorescent amine-reactive dyes: Sulfo-Cy3 amine and DyLight 550. This analysis is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision for their specific applications, from immunoassays to fluorescence microscopy.

Key Performance Characteristics: A Quantitative Overview

The fundamental performance of a fluorescent dye is dictated by its spectral properties, brightness, and stability. Below is a summary of the key quantitative data for this compound and DyLight 550.

PropertyThis compoundDyLight 550
Excitation Maximum (λex) 548 nm[1][2][3]553 - 562 nm[4][5][6]
Emission Maximum (λem) 563 nm[1][2][3]569 - 576 nm[4][5][7][6]
Molar Extinction Coefficient (ε) ~162,000 cm⁻¹M⁻¹[1][2]~150,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.1[1][2]Not consistently reported
Molecular Weight ~715 g/mol [3]~1040 g/mol (NHS ester)[8]
Solubility Water, DMSO, DMF[1][3]DMF
pH Sensitivity pH insensitive from pH 4 to pH 10.[9]Remains highly fluorescent over a broad pH range (pH 4-9).[10]

Performance Insights and Experimental Data

Spectral Properties and Brightness:

Both this compound and DyLight 550 exhibit excitation and emission spectra in the orange region of the visible spectrum, making them compatible with common excitation sources such as the 532 nm or 555 nm laser lines and standard TRITC filter sets.[9] The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. This compound has a reported molar extinction coefficient of approximately 162,000 cm⁻¹M⁻¹ and a quantum yield of about 0.1.[1][2] DyLight 550 has a slightly lower molar extinction coefficient of around 150,000 cm⁻¹M⁻¹.[5] While the quantum yield for DyLight 550 is not consistently reported in the gathered literature, DyLight dyes are generally marketed as having high fluorescence intensity.[10]

Photostability:

Sequence-Dependent Fluorescence on Oligonucleotides:

A study comparing the sequence-dependent fluorescence of cyanine (B1664457) dyes, including Cy3 and the spectrally similar DyLight DY547, on single-stranded DNA found that both dyes exhibit sequence-dependent variations in fluorescence intensity.[12][13][14] However, the study indicated that the DyLight dye showed a smaller magnitude of intensity change across different DNA 5-mer sequences compared to Cy3.[12][13][14] This suggests that DyLight 550 may be less likely to introduce sequence-dependent bias in nucleic acid-based applications.

Visualizing the Fundamentals

To better understand the processes underlying fluorescence and the experimental workflow for fluorescent labeling, the following diagrams are provided.

Jablonski_Diagram Simplified Jablonski Diagram of Fluorescence cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Excitation (Absorption) S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Emission) S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation (non-radiative)

Caption: Simplified Jablonski Diagram of Fluorescence.

Amine_Reactive_Labeling_Workflow Amine-Reactive Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein/Oligonucleotide in Amine-Free Buffer (pH 8.3-9.0) Mixing Add Dye Solution to Protein/Oligonucleotide Solution Protein_Prep->Mixing Dye_Prep Dissolve Amine-Reactive Dye in Anhydrous DMSO or DMF Dye_Prep->Mixing Incubation Incubate for 1 hour at Room Temperature Mixing->Incubation Purification Purify Conjugate (e.g., Gel Filtration, Dialysis) Incubation->Purification Analysis Characterize Conjugate (Degree of Labeling, Purity) Purification->Analysis

Caption: Amine-Reactive Labeling Workflow.

Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with amine-reactive dyes like this compound and DyLight 550. Optimization may be required for specific applications.

General Protein Labeling Protocol

This protocol is optimized for labeling 1 mg of a typical IgG antibody.

Materials:

  • Protein to be labeled (at least 2 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive dye (this compound or DyLight 550 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer at a concentration of 2-5 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the labeling reaction.[7]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL.[7]

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the reactive dye solution at a 10-20 fold molar excess. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and at the excitation maximum of the dye. Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

General Amine-Modified Oligonucleotide Labeling Protocol

This protocol is a starting point for labeling 100 µg of an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • Amine-reactive dye (this compound or DyLight 550 NHS ester)

  • Anhydrous DMSO

  • 0.1 M Sodium tetraborate (B1243019) buffer, pH 8.5

  • Ethanol (B145695)

  • 3 M Sodium chloride

Procedure:

  • Prepare the Oligonucleotide: Dissolve 100 µg of the amine-modified oligonucleotide in the 0.1 M sodium tetraborate buffer. It is crucial that the oligonucleotide solution is free of any amine-containing contaminants.[2][15]

  • Prepare the Dye Stock Solution: Dissolve the amine-reactive dye in DMSO to a concentration of 10-20 mg/mL.[15]

  • Labeling Reaction: Add a 20-50 fold molar excess of the reactive dye solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction for at least 4-6 hours at room temperature or overnight, protected from light.

  • Purification: The labeled oligonucleotide can be purified from the unreacted dye by ethanol precipitation followed by preparative gel electrophoresis or reverse-phase HPLC.[15]

Conclusion

Both this compound and DyLight 550 are bright and effective fluorescent dyes for labeling primary amines on proteins, oligonucleotides, and other biomolecules. This compound is a well-characterized dye with a high molar extinction coefficient. DyLight 550 is marketed as having superior photostability, which could be a deciding factor for demanding imaging applications. Furthermore, for nucleic acid labeling, DyLight 550 may offer the advantage of reduced sequence-dependent fluorescence variation. The ultimate choice between these two fluorophores will depend on the specific experimental requirements, including the desired level of photostability, the nature of the biomolecule being labeled, and the imaging instrumentation available. Researchers are encouraged to consider these factors and, if necessary, perform a direct comparison in their specific experimental setup to determine the optimal dye for their needs.

References

Performance of Sulfo-Cy3 amine in different imaging modalities.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of Sulfo-Cy3 amine with two common alternatives, Alexa Fluor 555 amine and DyLight 550 amine, across various imaging modalities. The objective is to furnish users with the necessary data to make an informed decision based on the specific demands of their application.

Performance Comparison of Amine-Reactive Dyes

This compound is a water-soluble cyanine (B1664457) dye that is a sulfonated analog of Cy3®. It is known for its bright fluorescence, high extinction coefficient, and good photostability.[1][2] However, for demanding applications requiring maximal brightness and photostability, alternative dyes such as the Alexa Fluor and DyLight series are often considered. Experimental evidence consistently demonstrates that Alexa Fluor 555 and DyLight 550 conjugates are significantly brighter and more resistant to photobleaching than their Cy3 counterparts.[3][4][5] This enhanced performance allows for longer exposure times and more robust image acquisition, which is particularly advantageous in applications like single-molecule studies and time-lapse imaging.[3]

The following table summarizes the key photophysical properties of this compound, Alexa Fluor 555 amine, and DyLight 550 amine.

PropertyThis compoundAlexa Fluor 555 amineDyLight 550
Excitation Maximum (nm) 548[6]555562[7]
Emission Maximum (nm) 563[6]565576[7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 162,000[6]155,000150,000[8]
Quantum Yield (Φ) ~0.1[2][6]~0.1[9][10]Not widely reported
Relative Brightness GoodExcellent[3]Excellent[5]
Photostability Moderate[1]High[3][11]High[5]

Experimental Protocols

Detailed methodologies for labeling and subsequent imaging are crucial for obtaining optimal results. Below are representative protocols for immunofluorescence microscopy, flow cytometry, and in vivo imaging using amine-reactive fluorescent dyes.

Immunofluorescence Microscopy Protocol

This protocol outlines the steps for staining fixed cells using a primary antibody followed by a fluorescently labeled secondary antibody.

  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in optical-quality plates.

    • Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes (this step is not required for cell surface targets).[13]

    • Wash the cells three times with PBS.

    • Block for 30-60 minutes with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) to reduce nonspecific antibody binding.[14]

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Sulfo-Cy3, Alexa Fluor 555, or DyLight 550 conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[12]

    • Image the samples using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Flow Cytometry Protocol

This protocol describes the staining of cell surface markers for analysis by flow cytometry.

  • Cell Preparation:

    • Harvest cells and wash them in a suitable buffer (e.g., PBS with 1-2% BSA).

    • Adjust the cell concentration to 1 x 10⁷ cells/mL in the staining buffer.[15]

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at room temperature.[16]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the fluorescently conjugated primary antibody at a predetermined optimal concentration.

    • Incubate for 20-30 minutes at 2-8°C in the dark.[16][17]

    • Wash the cells twice with 2-3 mL of staining buffer by centrifugation at 300-400 x g for 5 minutes.[17]

  • Data Acquisition:

    • Resuspend the cells in 0.5 mL of staining buffer.

    • Analyze the samples on a flow cytometer using the appropriate laser and emission filters for the selected dye.

In Vivo Imaging Protocol

This protocol provides a general framework for in vivo imaging using a fluorescently labeled targeting agent (e.g., antibody or nanoparticle).

  • Probe Preparation and Administration:

    • Conjugate the targeting molecule with Sulfo-Cy3, Alexa Fluor 555, or a near-infrared (for deeper tissue penetration) DyLight amine dye.

    • Purify the conjugate to remove any free dye.

    • Administer the fluorescent probe to the animal model, typically via intravenous injection. The dosage will depend on the probe and animal model.[18]

  • Image Acquisition:

    • At various time points post-injection, anesthetize the animal and place it in an in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen dye.[19]

  • Biodistribution Analysis (Optional):

    • After the final imaging time point, euthanize the animal and harvest organs of interest.

    • Image the excised organs ex vivo to quantify the biodistribution of the fluorescent probe.[18]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for biomolecule labeling and subsequent application in fluorescence imaging.

experimental_workflow cluster_labeling Biomolecule Labeling cluster_imaging Fluorescence Imaging start Start: Unlabeled Biomolecule (e.g., Antibody, Protein) conjugation Conjugation Reaction (Amine-NHS Ester Coupling) start->conjugation reagent Amine-Reactive Dye (Sulfo-Cy3, Alexa Fluor 555, DyLight 550) reagent->conjugation purification Purification (e.g., Size-Exclusion Chromatography) conjugation->purification labeled_biomolecule Labeled Biomolecule purification->labeled_biomolecule sample_prep Sample Preparation (Cell/Tissue Fixation, etc.) labeled_biomolecule->sample_prep incubation Incubation with Labeled Biomolecule sample_prep->incubation washing Washing Steps incubation->washing imaging Image Acquisition (Microscopy, Flow Cytometry, In Vivo) washing->imaging analysis Data Analysis imaging->analysis

General workflow for biomolecule labeling and fluorescence imaging.

References

A Head-to-Head Comparison: The Cost-Effectiveness of Sulfo-Cy3 Amine and Its Alternatives for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for biomolecule labeling is a critical decision that balances performance with budgetary constraints. This guide provides an objective comparison of Sulfo-Cy3 amine with two other popular fluorescent dyes, Alexa Fluor 555 and DyLight 550, focusing on their cost-effectiveness. We present a detailed analysis of their pricing and key performance metrics, supported by experimental protocols and workflow visualizations to aid in making an informed choice for your research needs.

Performance and Cost: A Quantitative Overview

To provide a clear comparison of the economic and performance aspects of this compound, Alexa Fluor 555, and DyLight 550, the following tables summarize their key characteristics. Pricing is based on publicly available information from various vendors and is presented per milligram of the amine-reactive N-hydroxysuccinimide (NHS) ester form, which is commonly used for antibody and protein labeling.

Table 1: Comparative Cost Analysis

FeatureSulfo-Cy3 NHS EsterAlexa Fluor 555 NHS EsterDyLight 550 NHS Ester
Price per mg ~$92.82 - $389.57[1]~$161.00 - $625.21+[2][3][4]~$625.21[2]
Molecular Weight ~751.91 g/mol [1]~1250 g/mol [5]~1040 g/mol [6]

Table 2: Photophysical and Performance Characteristics

FeatureSulfo-Cy3Alexa Fluor 555DyLight 550
Excitation Max (nm) ~555[7]~555~562[6]
Emission Max (nm) ~572[7]~572[5]~576[6]
Extinction Coefficient (cm⁻¹M⁻¹) ~150,000[7]~155,000[5]~150,000[6]
Quantum Yield ~0.1[8][9]~0.1High but variable[10][]
Photostability GoodExcellent[12]High[13]
Solubility High in water[14]Water soluble[5]Water soluble[6]

Experimental Protocols: Labeling and Visualization

A common application for these dyes is the labeling of antibodies for immunofluorescence staining to visualize specific proteins and signaling pathways within cells. Below is a generalized protocol for labeling an antibody with an amine-reactive NHS ester of these dyes, followed by a typical immunofluorescence workflow.

Antibody Labeling Protocol with NHS Ester Dyes

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in amine-free buffer, e.g., PBS)

  • Amine-reactive dye (Sulfo-Cy3, Alexa Fluor 555, or DyLight 550 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the antibody solution, slowly add the reactive dye solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye.

Immunofluorescence Workflow

The following diagram illustrates a typical indirect immunofluorescence workflow, a common application for fluorescently labeled secondary antibodies.

G cluster_sample_prep Sample Preparation cluster_staining Antibody Staining cluster_visualization Visualization cell_culture Cell Culture/Tissue Section fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Fluorescently Labeled Secondary Antibody Incubation (e.g., Goat anti-Mouse-Sulfo-Cy3) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting with Antifade Reagent wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Indirect Immunofluorescence Workflow.

Visualizing a Key Signaling Pathway: MAPK/ERK

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[15][16][17][18][19] Its dysregulation is often implicated in cancer. Immunofluorescence is a powerful technique to study the activation and subcellular localization of key proteins in this pathway.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling cascade, which can be visualized using fluorescently labeled antibodies against its components.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Caption: Simplified MAPK/ERK Signaling Pathway.

Conclusion

The choice between this compound, Alexa Fluor 555, and DyLight 550 for fluorescent labeling depends on the specific requirements of the experiment and budgetary considerations.

  • This compound offers a cost-effective option with good performance characteristics, making it a suitable choice for a wide range of standard applications.[14] Its high water solubility is a significant advantage for labeling proteins that are prone to aggregation.[14]

  • Alexa Fluor 555 is positioned as a premium dye with excellent brightness and superior photostability, which can be crucial for demanding applications such as single-molecule imaging or experiments requiring long exposure times.[12] While generally more expensive, the higher quantum yield and photostability may result in better data quality and require less antibody, potentially offsetting the initial cost.

  • DyLight 550 presents itself as a competitive alternative with high fluorescence intensity and good photostability.[6][13] It is often marketed as being brighter than other dyes in many applications.

For routine immunofluorescence and other standard labeling applications where cost is a primary concern, This compound provides a reliable and economical solution. For high-sensitivity or photobleaching-sensitive experiments, the superior performance of Alexa Fluor 555 may justify the higher cost. DyLight 550 offers another high-performance option that is worth considering, depending on current pricing and specific experimental needs. Ultimately, the most cost-effective dye is the one that provides the necessary performance for successful data acquisition within the available budget.

References

A Head-to-Head Comparison: Sulfo-Cy3 Amine vs. Atto Dyes for Fluorescence-Based Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides an in-depth, objective comparison of the brightness and signal intensity of Sulfo-Cy3 amine against spectrally similar Atto dyes, supported by photophysical data and detailed experimental protocols.

In the realm of fluorescence labeling, both this compound and Atto dyes are prominent choices for conjugating to proteins, antibodies, and other biomolecules. Sulfo-Cy3, a sulfonated cyanine (B1664457) dye, is known for its brightness and water solubility. The Atto family of dyes, particularly those in the orange-red spectral region like Atto 550 and Atto 565, are recognized for their exceptional photostability and high fluorescence quantum yields.[1] This guide will dissect the key performance metrics of these dyes to inform your selection for applications such as fluorescence microscopy, immunofluorescence, and flow cytometry.

Quantitative Photophysical Properties

The brightness of a fluorophore is a critical parameter, determined by the product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of emitting a photon after absorbing one). The following table summarizes the key photophysical properties of this compound, Atto 550, and Atto 565.

PropertyThis compoundAtto 550Atto 565
Excitation Maximum (λex) 548 nm554 nm564 nm
Emission Maximum (λem) 563 nm576 nm590 nm
**Molar Extinction Coefficient (ε) at λex (M⁻¹cm⁻¹) **162,000120,000120,000
Fluorescence Quantum Yield (Φ) ~0.1~0.8~0.9
Calculated Brightness (ε x Φ) ~16,200~96,000~108,000

As the data indicates, while this compound possesses a higher molar extinction coefficient, the significantly greater quantum yields of Atto 550 and Atto 565 result in a substantially higher calculated brightness. This suggests that for applications where maximizing signal intensity is crucial, the Atto dyes may offer a distinct advantage.

Photostability: A Critical Consideration

Beyond initial brightness, the photostability of a fluorophore—its resistance to degradation upon exposure to excitation light—is vital for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies. While direct quantitative comparisons of the photostability of this compound are limited, studies have consistently shown that Atto dyes, in general, exhibit superior photostability compared to traditional cyanine dyes like Cy3.[2][3] Atto dyes are reported to be more resistant to photobleaching, leading to a longer-lasting and more stable fluorescent signal during extended imaging experiments.[4]

Experimental Protocol: Comparative Immunofluorescence Staining

To provide a practical framework for comparing the performance of these dyes in a real-world application, the following is a detailed protocol for a comparative immunofluorescence staining experiment.

Objective: To compare the signal intensity and photostability of this compound, Atto 550, and Atto 565 conjugated to a secondary antibody for the detection of a target protein in cultured cells.

Materials:

  • Fixed and permeabilized cells with a known target protein.

  • Primary antibody specific to the target protein.

  • Secondary antibodies (e.g., Goat anti-Mouse IgG) conjugated to this compound, Atto 550, and Atto 565.

  • Phosphate-buffered saline (PBS).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filter sets for the selected dyes.

Procedure:

  • Cell Culture and Preparation: Culture cells on coverslips to an appropriate confluency. Fix and permeabilize the cells using a standard protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).

  • Blocking: Incubate the coverslips with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody at its optimal dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Divide the coverslips into three groups. Incubate each group with one of the fluorescently labeled secondary antibodies (this compound, Atto 550, or Atto 565) at the same concentration in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Image the samples using a fluorescence microscope with consistent acquisition settings (e.g., exposure time, laser power) for all three dyes.

    • Quantify the mean fluorescence intensity of the stained structures for each dye using image analysis software (e.g., ImageJ/Fiji).

    • To assess photostability, continuously illuminate a field of view for each sample and measure the decay in fluorescence intensity over time.

Application Example: Visualizing the EGFR Signaling Pathway

Fluorescently labeled antibodies are instrumental in elucidating complex cellular processes such as signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, is a common subject of investigation.[5][6] The following diagram illustrates a simplified representation of this pathway, where fluorescently labeled antibodies could be used to visualize the localization and expression of key protein components.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle TranscriptionFactors->CellCycle

Caption: Simplified EGFR signaling pathway.

Conclusion

The choice between this compound and Atto dyes will ultimately depend on the specific requirements of the experiment.

  • This compound is a well-established dye with good water solubility and a high extinction coefficient. It can be a suitable choice for applications where extreme photostability is not the primary concern.

  • Atto 550 and Atto 565 offer significantly higher brightness due to their superior quantum yields.[7] Their enhanced photostability makes them the preferred choice for demanding applications such as super-resolution microscopy, single-molecule tracking, and long-term live-cell imaging.[4][8]

For researchers and drug development professionals aiming for the highest sensitivity and signal stability, the experimental data suggests that Atto dyes, particularly Atto 565, provide a significant performance advantage over this compound. It is always recommended to perform in-house validation to determine the optimal dye for a specific experimental setup and biological question.

References

A Researcher's Guide to Cross-Reactivity Testing of Sulfo-Cy3 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring high specificity and minimal cross-reactivity is paramount for generating reliable data. This guide provides a comprehensive comparison of Sulfo-Cy3 amine conjugates against a common alternative, Alexa Fluor 555, in the context of cross-reactivity. We present detailed experimental protocols and data presentation formats to empower researchers to make informed decisions for their specific applications.

Sulfo-Cy3 is a water-soluble cyanine (B1664457) dye that is frequently conjugated to proteins and antibodies for use in various immunoassays.[1][2][3] Its amine-reactive form allows for straightforward labeling of primary amines on biomolecules.[4] While Sulfo-Cy3 is known for its bright fluorescence and good photostability, a critical consideration for its use is the potential for non-specific binding, or cross-reactivity, which can lead to background signal and confound experimental results.[5][6] This guide outlines methodologies to quantify and compare the cross-reactivity of this compound conjugates.

Comparative Analysis: Sulfo-Cy3 vs. Alexa Fluor 555

A direct competitor to Sulfo-Cy3 is the Alexa Fluor series of dyes, with Alexa Fluor 555 being spectrally similar.[7][8][9] Alexa Fluor dyes are often cited for their superior brightness and photostability.[9][10][11] A key aspect of their performance, however, is their purported lower tendency for non-specific binding. This is often attributed to the chemical modifications of the fluorophore that can influence its interaction with biological molecules and surfaces.

To objectively assess cross-reactivity, a head-to-head comparison using a well-characterized antibody and target system is recommended. The following tables summarize the key properties of each dye and provide a template for presenting experimental cross-reactivity data.

Table 1: Fluorophore Properties

PropertySulfo-Cy3Alexa Fluor 555
Excitation Max (nm) ~550-555555
Emission Max (nm) ~570-572~565
Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield Moderate to HighHigh
Solubility High (sulfonated)High (sulfonated)
Reactive Group AmineNHS Ester (Amine-reactive)

Table 2: Hypothetical Cross-Reactivity Data Summary

Experimental AssaySulfo-Cy3-Antibody ConjugateAlexa Fluor 555-Antibody ConjugateNegative Control (Unlabeled Antibody)
Western Blot (Signal-to-Noise Ratio) Insert ValueInsert ValueInsert Value
Immunohistochemistry (Background Intensity) Insert ValueInsert ValueInsert Value
Flow Cytometry (MFI of Negative Population) Insert ValueInsert ValueInsert Value

Experimental Protocols for Cross-Reactivity Assessment

To generate the data for Table 2, the following detailed experimental protocols can be employed. These protocols are designed to be adaptable to specific laboratory conditions and reagents.

Antibody Conjugation and Characterization

The first step is to conjugate the antibody of interest with this compound and Alexa Fluor 555 NHS ester. It is crucial to aim for a similar degree of labeling (DOL) for both conjugates to ensure a fair comparison.[12][13]

Protocol:

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Preparation: Dissolve the this compound or Alexa Fluor 555 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A typical starting point is a 10-fold molar excess. Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • DOL Determination: Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.

G Antibody Conjugation and Characterization Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody_Prep Antibody in Amine-Free Buffer Conjugation Incubate Antibody with Reactive Dye Antibody_Prep->Conjugation Dye_Prep Dissolve Dye in DMSO Dye_Prep->Conjugation Purification Remove Unconjugated Dye (Desalting Column) Conjugation->Purification DOL_Calc Calculate Degree of Labeling (DOL) Purification->DOL_Calc

Antibody Conjugation Workflow
Western Blotting for Specificity and Signal-to-Noise

Western blotting can be used to assess both the specific binding to the target protein and the non-specific binding to other proteins in a complex lysate.[14][15][16]

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates containing the target antigen.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the Sulfo-Cy3 or Alexa Fluor 555 conjugated antibody at an optimized concentration overnight at 4°C. Include a negative control lane that is incubated with an unlabeled primary antibody followed by a fluorescently labeled secondary antibody to assess the primary antibody's specificity.

  • Washing: Wash the membrane extensively with TBST (3 x 10 minutes).

  • Detection: Image the membrane using a fluorescent imaging system with appropriate excitation and emission filters for Cy3/Alexa Fluor 555.

  • Analysis: Quantify the band intensity of the target protein and a background region in the same lane. The signal-to-noise ratio is calculated by dividing the target band intensity by the background intensity.

G Western Blotting Cross-Reactivity Protocol cluster_sample Sample Prep & Separation cluster_probing Immunodetection cluster_analysis Analysis Lysate_Prep Prepare Protein Lysate SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Incubation Incubate with Conjugated Antibody Blocking->Primary_Incubation Washing Wash Membrane Primary_Incubation->Washing Imaging Fluorescent Imaging Washing->Imaging Quantification Quantify Signal and Background Imaging->Quantification SNR_Calc Calculate Signal-to-Noise Ratio Quantification->SNR_Calc

Western Blotting Workflow
Immunohistochemistry (IHC) for Background Staining

IHC on tissue sections is an excellent method to visually assess non-specific binding in a complex biological context.[17][18][19][20][21]

Protocol:

  • Tissue Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections known to express the target antigen, as well as a negative control tissue that does not express the antigen.

  • Antigen Retrieval: If using FFPE sections, perform antigen retrieval according to standard protocols.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., normal serum from the secondary antibody host species).

  • Primary Antibody Incubation: Incubate sections with the Sulfo-Cy3 or Alexa Fluor 555 conjugated antibody at an optimized concentration. Include a negative control section incubated with an isotype control antibody conjugated with the same fluorophore.

  • Washing: Wash sections with PBS or TBS.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount with an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the average fluorescence intensity in regions of the tissue that are known to be negative for the target antigen to assess background staining.

G IHC Cross-Reactivity Protocol cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Imaging & Analysis Sectioning Prepare Tissue Sections Antigen_Retrieval Antigen Retrieval (if FFPE) Sectioning->Antigen_Retrieval Blocking Block Non-Specific Sites Antigen_Retrieval->Blocking Primary_Incubation Incubate with Conjugated Antibody Blocking->Primary_Incubation Washing Wash Sections Primary_Incubation->Washing Counterstain_Mount Counterstain and Mount Washing->Counterstain_Mount Imaging Fluorescence Microscopy Counterstain_Mount->Imaging Background_Quant Quantify Background Intensity Imaging->Background_Quant

IHC Workflow
Flow Cytometry for Non-Specific Binding to Cells

Flow cytometry can provide quantitative data on the non-specific binding of antibody conjugates to the surface of cells that do not express the target antigen.[22][23]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of a cell line known to be negative for the target antigen.

  • Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking agent to prevent non-specific binding through Fc receptors.

  • Staining: Stain the cells with a titration of the Sulfo-Cy3 or Alexa Fluor 555 conjugated antibody. Include an unstained control and an isotype control.

  • Washing: Wash the cells with a suitable buffer (e.g., FACS buffer containing BSA and sodium azide).

  • Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and filter set for Cy3/Alexa Fluor 555.

  • Analysis: Determine the median fluorescence intensity (MFI) of the cell population for each conjugate concentration. A higher MFI for the isotype control or the antibody on negative cells indicates greater non-specific binding.

G Flow Cytometry Cross-Reactivity Protocol cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Suspension Prepare Single-Cell Suspension Fc_Block Fc Receptor Blocking Cell_Suspension->Fc_Block Staining Stain with Conjugated Antibody Fc_Block->Staining Washing Wash Cells Staining->Washing Acquisition Flow Cytometer Data Acquisition Washing->Acquisition Analysis Analyze MFI of Negative Population Acquisition->Analysis

Flow Cytometry Workflow

Conclusion

The selection of a fluorescent dye for antibody conjugation should be based on empirical evidence of its performance in the intended application. While this compound is a widely used and effective fluorophore, its cross-reactivity profile should be carefully evaluated. By following the detailed protocols outlined in this guide, researchers can generate robust, comparative data to determine whether Sulfo-Cy3 or an alternative such as Alexa Fluor 555 is the optimal choice for their experiments, ensuring the highest quality and reliability of their findings.

References

Spectral Overlap in Multiplexing: A Comparative Guide to Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multiplex fluorescence microscopy, the simultaneous detection of multiple targets offers profound insights into complex biological systems. However, the success of such experiments hinges on the careful selection of fluorophores to minimize spectral overlap, a phenomenon where the emission signal of one fluorophore bleeds into the detection channel of another. This guide provides a comprehensive comparison of Sulfo-Cy3 amine, a commonly used fluorescent dye, with viable alternatives, focusing on spectral properties and practical considerations for designing robust multiplexing experiments.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore partially overlaps with the excitation or emission spectrum of another. This can lead to false-positive signals and complicate the interpretation of results. Minimizing spectral overlap is therefore a critical step in the design of any multiplexing experiment.

Spectral_Overlap Excitation1 Excitation (488 nm) Emission1 Emission (~519 nm) Excitation1->Emission1 Fluorescence Channel1 Green Channel Emission1->Channel1 Intended Signal Channel2 Orange Channel Emission1->Channel2 Spectral Overlap (Bleed-through) Excitation2 Excitation (548 nm) Emission2 Emission (~563 nm) Excitation2->Emission2 Fluorescence Emission2->Channel2 Intended Signal

Comparative Analysis of this compound and Alternatives

This compound is a water-soluble and highly photostable dye, making it a popular choice for bioconjugation.[1][2][3] However, for multiplexing applications, its spectral properties must be carefully considered in conjunction with other chosen fluorophores. Here, we compare this compound with spectrally adjacent and alternative fluorophores commonly used in multiplexing panels.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldBrightness (Ext. Coeff. x QY)Photostability
This compound 548[2][3]563[2][3]162,000[2][3]0.10[2][3]16,200Good[1][2]
Alexa Fluor 555 555[4]565[4]150,000[4]0.10[5]15,000Excellent[5][6]
Alexa Fluor 488 496[1]519[1]71,000[1]0.92[1]65,320Excellent[7]
Alexa Fluor 647 (Cy5 alternative) 650[8]665[8]239,000[8]0.33[8]78,870Excellent[9][10]

Note: Brightness is a relative measure calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Photostability is a qualitative assessment based on available data.

From the data, while this compound is a bright and stable fluorophore, Alexa Fluor dyes, such as Alexa Fluor 555, are often reported to have superior photostability.[5][6] When selecting fluorophores for a multiplexing panel, it is crucial to consider the specific laser lines and filter sets available on your imaging system to minimize crosstalk.

Experimental Protocol: Three-Color Immunofluorescence with Spectral Unmixing

This protocol outlines a workflow for a three-color immunofluorescence experiment using Alexa Fluor 488, this compound, and Alexa Fluor 647, incorporating steps for creating compensation controls to address spectral overlap.

G

1. Sample Preparation and Staining

This part of the protocol follows standard immunofluorescence procedures.

  • Cell Culture and Fixation: Culture cells on coverslips to an appropriate confluency. Fix the cells using a suitable method, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies raised in different species (e.g., mouse, rabbit, chicken) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a cocktail of fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Sulfo-Cy3, and Goat anti-Chicken Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing and Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

2. Preparation of Compensation Controls

To accurately correct for spectral bleed-through, it is essential to prepare single-color control samples.

  • For each fluorophore used in the multiplex experiment, prepare a separate coverslip.

  • Stain each of these coverslips with only one of the primary and its corresponding fluorophore-conjugated secondary antibody, following the same staining protocol as the multiplex sample. These single-color samples will be used to generate the reference spectra for each fluorophore.[11][12][13]

3. Image Acquisition

  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filter sets for Alexa Fluor 488, Sulfo-Cy3, and Alexa Fluor 647.

    • Alexa Fluor 488: Ex: ~488 nm, Em: ~500-550 nm

    • Sulfo-Cy3: Ex: ~543-561 nm, Em: ~560-600 nm

    • Alexa Fluor 647: Ex: ~633-647 nm, Em: ~660-720 nm

  • Image Multiplex Sample: Acquire images of the three-color stained sample in each of the corresponding channels.

  • Image Compensation Controls: For each single-color control sample, acquire an image in all three detection channels. This will measure the amount of bleed-through from that specific fluorophore into the other channels.

4. Spectral Unmixing/Compensation

Most modern microscopy software platforms have built-in tools for spectral unmixing or compensation.[14][15][16][17][18]

  • Generate Reference Spectra: Use the images of the single-color compensation controls to define the emission profile of each fluorophore across all detection channels.

  • Apply to Multiplex Image: Apply the spectral unmixing algorithm to the multiplex image. The software will use the reference spectra to calculate and subtract the contribution of bleed-through from each channel, resulting in a more accurate representation of the true signal from each fluorophore.

G Raw Raw Multiplex Image (with spectral overlap) Unmixing Spectral Unmixing Algorithm Raw->Unmixing Controls Single-Color Compensation Controls Controls->Unmixing Corrected Corrected Image (separated channels) Unmixing->Corrected

Conclusion

This compound is a valuable tool in the fluorescent labeling toolbox, offering good brightness and photostability. However, for successful multiplexing, a careful consideration of its spectral characteristics in the context of the entire fluorophore panel is essential. By selecting spectrally well-separated dyes and employing techniques such as spectral unmixing with the use of proper compensation controls, researchers can overcome the challenges of spectral overlap and obtain high-quality, reliable data from their multiplexing experiments. For applications demanding the highest photostability, alternatives like Alexa Fluor 555 should be considered.

References

Safety Operating Guide

Safeguarding Our Waters: A Step-by-Step Guide to the Proper Disposal of Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to advancing scientific discovery, the responsible management of laboratory chemicals is a paramount concern. Sulfo-Cy3 amine, a water-soluble fluorescent dye crucial for labeling proteins and antibodies, requires meticulous disposal procedures due to its potential environmental impact.[1] Adherence to these guidelines is not only a matter of regulatory compliance but also a commitment to environmental stewardship and laboratory safety.

The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Consequently, it is imperative that this chemical and its waste products are not disposed of down the drain.[2][3] The primary directive is to dispose of the contents and container at an approved waste disposal plant.[2]

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In case of a spill, collect the spillage to prevent it from entering drains or water courses.[2] Spilled materials and any cleanup supplies must be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedure

The proper disposal of this compound and its associated waste streams involves a systematic approach focused on segregation, containment, and clear labeling.

  • Waste Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste. This includes:

    • Unused or expired this compound solid powder.

    • Stock solutions and dilutions of the dye.

    • Contaminated consumables such as pipette tips, microfuge tubes, and gloves.

    • The first rinse of any container that held the chemical. For acutely toxic chemicals, it is best practice to collect the first three rinses as hazardous waste.[4]

  • Waste Collection and Containment:

    • Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are generally preferred for chemical waste.

    • Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (e.g., environmental hazard).

    • Keep the waste container securely closed when not in use.

  • Labeling:

    • Every waste container must be accurately labeled. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The hazards associated with the chemical (e.g., "Acutely Toxic to Aquatic Life").

      • The date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]

Quantitative Data and Disposal Parameters

ParameterGuidelineRationale
GHS Classification Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)Indicates the substance is very toxic to aquatic life with long-lasting effects.
Disposal Method Collection for an approved waste disposal plant.Prevents environmental contamination.
Drain Disposal Strictly Prohibited.To avoid the release of a substance toxic to aquatic organisms into the sewer system.
Empty Containers The first rinse (or first three rinses) must be collected as hazardous waste.To ensure that residual amounts of the acutely toxic chemical are not improperly discarded.
Spill Residue Must be collected and disposed of as hazardous waste.To prevent the spread of contamination.

Experimental Workflow and Disposal Decision Process

The typical use of this compound involves the labeling of biological molecules. The waste generated from such experiments must be managed as hazardous.

Caption: Experimental workflow for using this compound and the corresponding waste disposal stream.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for handling any material potentially contaminated with this compound.

Sulfo_Cy3_Amine_Disposal_Decision start Material for Disposal check_contamination Is it contaminated with This compound? start->check_contamination hazardous_waste Treat as Hazardous Waste: - Segregate - Label Container - Store Securely check_contamination->hazardous_waste Yes non_hazardous Dispose via Normal Laboratory Waste Stream check_contamination->non_hazardous No ehs_disposal Contact EHS for Pickup hazardous_waste->ehs_disposal

Caption: Decision-making pathway for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Sulfo-Cy3 amine, ensuring the protection of laboratory personnel and the environment.

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for minimizing risks and ensuring a safe laboratory environment.

This compound is a water-soluble fluorescent dye commonly used for labeling biological molecules.[1][2][3][4] While an invaluable tool in research, it is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] Therefore, meticulous handling and disposal are paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its solid powder form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[6][7] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during the preparation of stock solutions or large-scale labeling reactions.[7][8]

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[7] Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.

    • Laboratory Coat: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[7][9]

  • Respiratory Protection: While engineering controls like fume hoods are the primary defense against inhalation, a NIOSH-approved N95 respirator or higher should be used when handling the powder outside of a containment system to minimize inhalation of dust particles.[7][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured workflow minimizes the risk of exposure and contamination.

2.1. Preparation and Weighing (Solid Form)

  • Designated Area: Conduct all weighing and initial solution preparation in a designated area, such as a chemical fume hood or a glove box, to contain any airborne powder.

  • Don PPE: Before handling the vial, put on all required PPE (lab coat, gloves, and safety goggles). If not in a fume hood, a respirator is also required.

  • Weighing: Use a microbalance with a draft shield. Handle the vial with care to avoid creating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

2.2. Solution Preparation and Use

  • Solubilization: this compound is soluble in water, as well as alcohols, DMSO, and DMF.[2][3][4][11] Add the solvent slowly to the vial containing the powder to avoid splashing.

  • Labeling Reactions: Perform all subsequent dilutions and labeling reactions in a well-ventilated area.

  • Storage: Store stock solutions at -20°C or -80°C and protect them from light.[1][11]

Disposal Plan: Protecting the Environment

This compound is very toxic to aquatic life, and its release into the environment must be avoided.[5]

  • Waste Collection: All materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and cleaning materials, must be collected as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing the dye in a clearly labeled, sealed, and compatible waste container. Do not dispose of this compound solutions down the drain.[12]

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed waste bag or container.

  • Disposal Route: Dispose of all waste through your institution's environmental health and safety (EHS) office, following their specific guidelines for chemical waste.[5][12] The Safety Data Sheet (SDS) recommends disposal at an approved waste disposal plant.[5]

Quantitative Data and Properties

For easy reference, the key physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₃₆H₅₀N₄O₇S₂[2][3][5]
Molecular Weight ~714.94 g/mol [3][5]
Appearance Dark red solid[3][4]
Solubility Water, Alcohols, DMSO, DMF[2][3][4][11]
Excitation Maximum (λex) 548 nm[2][3][4]
Emission Maximum (λem) 563 nm[2][3][4]
Molar Extinction Coefficient 162,000 M⁻¹cm⁻¹[2][3][4]
Fluorescence Quantum Yield 0.1[2][3][4]
Storage Conditions -20°C or -80°C, protect from light[1][2][11]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.

SulfoCy3_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal start Receive this compound check_form Solid or Solution? start->check_form weigh_solid Weigh Solid in Fume Hood (Full PPE + Respirator) check_form->weigh_solid Solid use_in_exp Use in Experiment (Lab Coat, Gloves, Goggles) check_form->use_in_exp Solution prep_solution Prepare Stock Solution weigh_solid->prep_solution prep_solution->use_in_exp storage Store at -20°C / -80°C Protect from Light use_in_exp->storage collect_waste Collect All Contaminated Waste (Liquid & Solid) use_in_exp->collect_waste label_waste Label Waste Container Clearly 'Hazardous Chemical Waste' collect_waste->label_waste contact_ehs Arrange Pickup via Institutional EHS Office label_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

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